molecular formula C21H25ClN2O4 B613486 Fmoc-D-Lys-OH.HCl

Fmoc-D-Lys-OH.HCl

Número de catálogo: B613486
Peso molecular: 404.9 g/mol
Clave InChI: MVMZFAIUUXYFGY-FSRHSHDFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-D-Lys-OH.HCl, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZFAIUUXYFGY-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-D-Lys-OH.HCl

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride, is a pivotal amino acid derivative employed extensively in synthetic peptide chemistry.[1][2][3] Its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block for the stepwise assembly of peptide chains.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for selective deprotection under mild basic conditions, a key feature of the widely used Fmoc-based peptide synthesis strategy.[4][5] This D-enantiomer is crucial for the synthesis of peptides containing non-natural D-amino acids, which can confer desirable properties such as increased metabolic stability and unique conformational constraints.

This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols involving this compound.

Chemical Structure and Properties

This compound is a lysine derivative where the alpha-amino group is protected by an Fmoc group.[1][6] The compound is supplied as a hydrochloride salt.

Chemical Structure:

  • Systematic Name: (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-6-aminohexanoic acid hydrochloride

  • Key Features: A D-lysine core, an Fmoc protecting group attached to the α-amino group, a free ε-amino group (protonated in the HCl salt form), and a free α-carboxyl group.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₅ClN₂O₄ (or C₂₁H₂₄N₂O₄·HCl)[1][2][7][8]
Molecular Weight 404.89 g/mol [1][2][6][8]
CAS Number 201002-47-3[1][2][6][7][8]
Appearance White to off-white solid/powder[1]
Melting Point ~190 °C[4]
Purity ≥98.0% (HPLC) or >99.5%[4]
Solubility Soluble in DMSO (200 mg/mL), DMF.[1][9] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[10][1][9][10]
Storage Conditions 2-8°C or 4°C for long-term storage, sealed and away from moisture.[1][4] Stock solutions can be stored at -20°C for 1 month or -80°C for 6 months.[1][1][4]
Optical Rotation [a]21.8/D = -10 ± 2.5 ° (c=1 in DMF) for the L-isomer, indicating the D-isomer will have a positive rotation.[4]

Experimental Protocols

This compound is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the essential experimental protocols for its use.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.[5] This process is typically achieved using a mild base.[5][11]

Methodology:

  • Reagents and Materials:

    • Fmoc-protected peptide-resin

    • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[12][13]

    • DMF for washing

    • Solid-phase synthesis vessel

    • Shaker or automated peptide synthesizer

  • Protocol Steps:

    • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[12]

    • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[13]

    • Agitation: Shake the mixture at room temperature for 2-5 minutes.[13]

    • Drain: Filter and drain the deprotection solution.

    • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.

    • Final Agitation: Shake the mixture at room temperature for 5-10 minutes to ensure complete removal of the Fmoc group.[13]

    • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.

Peptide Coupling Reaction

After Fmoc deprotection, the newly exposed free amine on the peptide-resin is coupled with the carboxyl group of the next Fmoc-protected amino acid. This requires activation of the carboxyl group.[14]

Methodology (using HBTU/DIPEA):

  • Reagents and Materials:

    • Deprotected peptide-resin (with a free N-terminal amine)

    • This compound (or other Fmoc-amino acid)

    • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[12]

    • Solvent: High-purity, amine-free DMF[12]

    • Reaction vessel

  • Protocol Steps:

    • Activation of Amino Acid: In a separate vessel, dissolve the incoming this compound (typically 2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

    • Neutralization and Activation: Add DIPEA (4-8 equivalents) to the solution. The base serves to neutralize the hydrochloride salt of the amino acid and catalyze the activation. Allow this activation mixture to pre-activate for 10-15 minutes at room temperature.[15]

    • Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin.[15]

    • Reaction: Agitate the mixture at room temperature for 1-4 hours.[12][15] The reaction progress can be monitored.

    • Monitoring (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads.[15] A negative result (beads remain colorless or faint yellow) indicates that all free amines have reacted and the coupling is complete.[15]

    • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling can now be repeated.

Visualizations: Workflows and Relationships

Solid-Phase Peptide Synthesis (SPPS) Cycle

The core of SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain while it is anchored to a solid support.

Figure 1: General SPPS Cycle A Start: Peptide-Resin (N-terminally Fmoc-protected) B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Peptide-Resin (Free N-terminal Amine) B->C E 3. Coupling Reaction C->E D 2. Amino Acid Activation (Fmoc-AA, HBTU, DIPEA in DMF) D->E F Washing Steps (DMF) E->F G Elongated Peptide-Resin (N+1 residues, Fmoc-protected) F->G G->B Repeat for next cycle Figure 2: Fmoc Deprotection Mechanism cluster_0 Inputs cluster_1 Process cluster_2 Outputs Fmoc_Peptide Fmoc-NH-Peptide-Resin Step1 Step 1: Proton Abstraction Base removes acidic proton from Fluorenyl group Fmoc_Peptide->Step1 Piperidine Piperidine (Base) Piperidine->Step1 Step3 Step 3: DBF Trapping Piperidine traps reactive DBF to form a stable adduct Piperidine->Step3 Step2 Step 2: β-Elimination Fmoc group is cleaved as Dibenzofulvene (DBF) Step1->Step2 Step2->Step3 Free_Amine H₂N-Peptide-Resin Step2->Free_Amine Adduct DBF-Piperidine Adduct Step3->Adduct Figure 3: Peptide Coupling Workflow (HBTU) A This compound F 1. Prepare Activation Mix Dissolve AA, HBTU, and DIPEA in DMF A->F B HBTU (Activator) B->F C DIPEA (Base) C->F D DMF (Solvent) D->F E H₂N-Peptide-Resin I 3. Couple to Resin Add activated mix to resin E->I G 2. Pre-activation (10-15 min) F->G H Activated O-acylisourea ester G->H H->I J 4. Wash Remove excess reagents I->J K Result: Elongated Peptide Fmoc-(D-Lys)-NH-Peptide-Resin J->K

References

A Technical Guide to the Function and Application of Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys-OH.HCl is a protected amino acid derivative that serves as a fundamental building block in synthetic peptide chemistry. Its unique structural components—the Fmoc protecting group, a D-enantiomer of lysine, and a reactive carboxylic acid—provide chemists with precise control over the assembly of complex peptide sequences. This guide details the core functions, applications, and technical specifications of this versatile reagent.

Core Function: A Building Block for Solid-Phase Peptide Synthesis (SPPS)

The primary function of this compound is its use as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone technique that allows for the stepwise construction of peptides on a solid resin support, enabling the efficient and high-purity synthesis of custom peptide sequences.[1][2]

The role of this compound in this process is defined by its key structural features:

  • The N-α-Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the D-lysine. This group is stable during the peptide bond formation (coupling) step but can be selectively and rapidly removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[2] This orthogonal protection strategy is central to the success and reliability of Fmoc-based SPPS.[2][3]

  • The D-Lysine Stereochemistry: Unlike the proteinogenic L-amino acids found in nature, this reagent contains the D-enantiomer of lysine. Incorporating D-amino acids into a peptide chain is a critical strategy for therapeutic peptide development, as it often confers enhanced resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life and bioavailability.

  • The ε-Amino Group Side Chain: The lysine side chain contains a primary amino group (ε-NH2), which provides a versatile point for further chemical modification. This functional handle can be used for creating branched peptides, conjugating drug molecules, attaching fluorescent labels, or improving pharmacokinetic profiles through modifications like PEGylation.[2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 201002-47-3[4][5][6]
Molecular Formula C₂₁H₂₅ClN₂O₄[4][7]
Molecular Weight 404.89 g/mol [4][6][8]
Purity ≥98.0% (by HPLC)[8]
Appearance White to off-white solid[4]
Storage Conditions 2-8°C, sealed storage, away from moisture[1][4][8]
Solubility DMSO: 200 mg/mL (493.96 mM)[4]

Key Applications in Research and Drug Development

The unique structure of this compound makes it indispensable for a range of advanced applications:

  • Therapeutic Peptide Development: It is used to synthesize peptide-based drugs with improved stability and efficacy. The D-lysine component helps prevent rapid breakdown in the body, a common challenge for therapeutic peptides.[1][2]

  • Bioconjugation and Drug Delivery: The lysine side chain is a primary site for attaching other molecules.[1] After peptide synthesis, the ε-amino group can be selectively deprotected (if it was also protected) and conjugated to antibodies, enzymes, or nanoparticles to create targeted drug delivery systems or diagnostic tools.[1][2]

  • Synthesis of Branched and Cyclic Peptides: The side chain serves as an anchor point for synthesizing branched peptide structures, which can be used to create multivalent binders or vaccine components.[3]

  • Protein Engineering: The compound aids in the site-specific modification of proteins to enhance their stability, activity, or binding specificity, which is crucial for developing improved therapeutic proteins.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in a manual Fmoc-SPPS workflow. Note: Reagent concentrations, reaction times, and washing steps may need to be optimized based on the specific peptide sequence and resin.

Protocol 1: Fmoc Deprotection on Resin

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin from Protocol 1.

  • Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and finally DMF (2-3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Mandatory Visualizations

The following diagrams illustrate the core workflow and logical relationships involved in using this compound.

Fmoc_SPPS_Cycle Start Start: Free Amine on Resin (NH2-Resin) Coupling 1. Coupling Add this compound + Activator (HATU/DIPEA) Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Elongated Peptide Elongated by one D-Lys residue Wash2->Elongated Repeat Repeat Cycle for Next Amino Acid Elongated->Repeat Repeat->Coupling To Step 1

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Lysine_Side_Chain_Functionality cluster_applications Post-Synthesis Modification of ε-Amino Group Core Fmoc-D-Lys Residue in Peptide Chain PEG PEGylation (Improves Half-Life) Core->PEG Label Fluorescent Labeling (e.g., TAMRA, Cy3) Core->Label Drug Drug Conjugation (Targeted Delivery) Core->Drug Branch Peptide Branching (Multivalency) Core->Branch

Caption: Versatility of the D-Lysine side chain for modifications.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document details two primary synthetic routes, purification protocols, and relevant chemical data to support researchers in the production of this essential amino acid derivative.

Introduction

This compound is a derivative of the D-enantiomer of lysine, where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The ε-amino group remains as a hydrochloride salt, making it a valuable reagent for the introduction of a D-lysine residue into a peptide chain with a free side chain for subsequent modifications such as branching or conjugation. The Fmoc protecting group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern peptide synthesis.

This guide outlines two effective methods for the synthesis of this compound: a two-step process involving a tert-butoxycarbonyl (Boc) protected intermediate and a direct synthesis approach from D-Lysine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 201002-47-3[1]
Molecular Formula C₂₁H₂₅ClN₂O₄[1]
Molecular Weight 404.89 g/mol
Appearance White to off-white solid/powder[2]
Purity (Typical) ≥98.0% (HPLC)
Melting Point ~190 °C (for L-enantiomer)[2]
Storage Temperature 2-8 °C, desiccated
Solubility Soluble in DMSO, DMF, and aqueous base.[3]

Synthesis of this compound

Two primary synthetic routes are detailed below. The first is a robust two-step method via a Boc-protected intermediate, which is widely applicable. The second is a more direct approach that offers potential for process simplification.

Route 1: Two-Step Synthesis via Fmoc-D-Lys(Boc)-OH

This common and reliable method involves the initial synthesis of Nα-Fmoc-Nε-Boc-D-lysine, followed by the selective deprotection of the Boc group to yield the desired product.

This procedure is analogous to the well-established synthesis of the L-enantiomer.

  • Dissolution: Dissolve Nε-Boc-D-lysine in a 10% solution of sodium carbonate in water.

  • Addition of Fmoc-OSu: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane or acetone dropwise while maintaining the pH between 8.5 and 9.5 with the addition of 1M sodium carbonate solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-D-Lys(Boc)-OH.

The selective removal of the Nε-Boc group is achieved under acidic conditions that leave the Nα-Fmoc group intact.

  • Dissolution: Dissolve the crude Fmoc-D-Lys(Boc)-OH in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.

  • Acidification: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the solution, or add a pre-made solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).[4]

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[5]

  • Precipitation and Isolation: The product, this compound, will often precipitate from the reaction mixture. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

  • Filtration and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude product.

Table 2: Representative Reaction Parameters for Two-Step Synthesis

StepReagents & SolventsTemperature (°C)Duration (h)Typical Yield
Fmoc Protection Nε-Boc-D-lysine, Fmoc-OSu, Na₂CO₃, Dioxane/Water0 - Room Temp.12-1685-95%
Boc Deprotection Fmoc-D-Lys(Boc)-OH, 4M HCl in Dioxane0 - Room Temp.1-4>90%
Route 2: Direct Synthesis from D-Lysine Hydrochloride

This method involves the selective protection of the α-amino group of D-lysine hydrochloride by temporarily masking the ε-amino group as a Schiff base (imine).

This protocol is based on a patented method for the L-enantiomer.[6]

  • Imine Formation: Suspend D-Lysine hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride and then add an aromatic aldehyde (e.g., benzaldehyde) to form the Schiff base with the ε-amino group.

  • Fmoc Protection: To the resulting imine intermediate, add an Fmoc-protecting reagent such as Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in a mixed solvent system (e.g., water/tetrahydrofuran).[6]

  • Hydrolysis and Isolation: After the Fmoc protection is complete, hydrolyze the imine by adding dilute hydrochloric acid to adjust the pH to 1-2. This regenerates the ε-amino group as its hydrochloride salt.

  • Extraction and Purification: Extract the product into a suitable organic solvent, dry the organic phase, and concentrate to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for the recrystallization of Fmoc-amino acids include toluene, ethyl acetate, and mixtures of these with heptane or hexane.[7]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling and Crystallization: Slowly cool the solution to room temperature and then further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum at a temperature not exceeding 50 °C.

Table 3: Purity Profile Before and After Recrystallization (Representative Data)

ImpurityContent in Crude Product (%)Content in Purified Product (%)
Unreacted Starting Material < 5< 0.1
Di-Fmoc-D-Lysine < 2< 0.1
Other Impurities < 3< 0.3
Purity (HPLC) ~90-95>99.5

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Route_1 cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Boc Deprotection A Nε-Boc-D-lysine C Reaction in Aqueous Base A->C B Fmoc-OSu B->C D Fmoc-D-Lys(Boc)-OH (Crude) C->D Overnight E Fmoc-D-Lys(Boc)-OH D->E G Reaction E->G F 4M HCl in Dioxane F->G H This compound (Crude) G->H 1-4 hours

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Route_2 cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Fmoc Protection & Hydrolysis A D-Lysine.HCl C Reaction A->C B Aromatic Aldehyde B->C D Imine Intermediate C->D E Imine Intermediate D->E G Reaction & Hydrolysis (Dilute HCl) E->G F Fmoc-OSu F->G H This compound (Crude) G->H

Caption: Workflow for the direct synthesis of this compound.

Purification_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Toluene) A->B C Slow Cooling and Crystallization B->C D Filtration C->D E Wash with Cold Solvent D->E F Drying Under Vacuum E->F G Pure this compound F->G

References

Fmoc-D-Lys-OH·HCl: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Fmoc-D-Lys-OH·HCl is a pivotal building block in modern peptide chemistry, particularly in the synthesis of peptides incorporating D-amino acids. The presence of the D-enantiomer of lysine can confer unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered biological activity. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 201002-47-3[1][2][3]
Molecular Weight 404.89 g/mol [1][2]
Molecular Formula C₂₁H₂₅ClN₂O₄[2][3]
Appearance White to off-white solid[2]
Purity ≥95%[3]
Storage 4°C, sealed storage, away from moisture[2]

The Role of D-Amino Acids in Peptide Science

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a strategic approach to modulate their therapeutic properties. Peptides containing D-amino acids often exhibit enhanced stability against proteases, which can lead to a longer in vivo half-life.[4] This characteristic is highly desirable in the development of peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can induce novel secondary structures that are not accessible with only L-amino acids, potentially leading to unique biological activities.[4] Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity.[5][6][7][8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The general workflow involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Resin Preparation and Swelling

The initial step in SPPS is the selection and preparation of the appropriate resin. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.

    • Agitate the mixture for 30-60 minutes to ensure complete swelling, which allows for efficient diffusion of reagents into the resin beads.[2][3]

    • Drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid is crucial for peptide chain elongation. This is typically achieved using a mild base.

  • Procedure:

    • Add a 20% solution of piperidine in DMF to the swelled resin.[2][10][11]

    • Agitate the mixture for 5-20 minutes. A common two-step process involves a shorter initial treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes) after draining the first solution.[2]

    • Drain the piperidine solution.

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Fmoc_Deprotection Resin_Fmoc Resin-Peptide-Fmoc Deprotection Fmoc Removal Resin_Fmoc->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Resin_NH2 Resin-Peptide-NH2 Deprotection->Resin_NH2 Byproducts DBF-Piperidine Adduct Deprotection->Byproducts Peptide_Coupling_Workflow cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_AA Fmoc-D-Lys-OH·HCl Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU/HATU) Coupling_Reagent->Activation Base Base (DIPEA) Base->Activation Activated_AA Activated Fmoc-D-Lys Activation->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling Resin_NH2 Deprotected Resin (Resin-Peptide-NH2) Resin_NH2->Coupling Coupled_Resin Elongated Peptide (Resin-Peptide-Lys(Fmoc)) Coupling->Coupled_Resin

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a D-isomer of the lysine derivative, a commonly used building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions, which is crucial for the synthesis of complex peptides.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₅ClN₂O₄
Molecular Weight 404.89 g/mol
Appearance White to off-white solid/powder
CAS Number 201002-47-3
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Storage Temperature 4°C, sealed storage, away from moisture.

Safety and Hazard Information

While specific quantitative toxicity data such as LD50 or LC50 values are not available for this compound, several safety data sheets provide consistent hazard information.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Respiratory tract irritation) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.
Skin Contact Immediately wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.
Fire-Fighting Measures

This compound is a combustible solid.

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition - No smoking.

  • Wash hands thoroughly after handling.

Storage
  • Keep container tightly closed in a dry and well-ventilated place.

  • Store at 4°C for long-term storage.

  • Store away from oxidizing agents.

Experimental Protocols

This compound is a key reagent in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for its use in the manual synthesis of a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating an this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound (Coupling agents like HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle next_cycle->deprotection Repeat for subsequent amino acids cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) next_cycle->cleavage Final Step peptide Purified Peptide cleavage->peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Detailed Methodology for a Single Coupling Cycle

Materials:

  • Resin with a free amino group (after Fmoc deprotection)

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: e.g., DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing solvent: DMF

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the addition of deprotection solution and agitation for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (e.g., 3 equivalents relative to the resin loading) and HBTU (e.g., 2.9 equivalents) in DMF.

    • Add DIEA (e.g., 6 equivalents) to the solution to neutralize the hydrochloride and activate the carboxylic acid. Allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Preparation for the Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle with the subsequent amino acid.

Logical Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) assess_hazards->ppe weighing Weighing (Use in a ventilated enclosure or fume hood) ppe->weighing dissolution Dissolution (Add solid to solvent) weighing->dissolution reaction Use in Reaction (Maintain containment) dissolution->reaction spill Spill? reaction->spill waste_disposal Waste Disposal (Dispose of as chemical waste) reaction->waste_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->waste_disposal No spill_cleanup->waste_disposal decontamination Decontaminate Work Area and Remove PPE waste_disposal->decontamination end End decontamination->end

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is an essential reagent in peptide chemistry. While it presents manageable hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its safe and effective use in research and development. This guide provides the foundational information to achieve these goals. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before use.

A Technical Guide to Fmoc-D-Lys-OH.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Fmoc-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl) is a critical building block in the field of peptide synthesis, particularly for the development of peptide-based therapeutics and research tools. The D-configuration of the lysine residue can confer resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and widely used solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the effective use of this compound in research and drug development.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound, often with differing purity levels and specifications. For researchers and drug development professionals, selecting a high-quality and well-characterized source is paramount to ensure the reproducibility and success of peptide synthesis. Below is a summary of technical data from several commercial suppliers. It is important to note that for applications in drug development, suppliers offering comprehensive quality control documentation, including Certificates of Analysis (CoA), HPLC, Mass Spectrometry (MS), and NMR data, are highly recommended.[1]

SupplierCAS NumberMolecular Weight ( g/mol )PurityAppearanceStorage Conditions
MedChemExpress 201002-47-3404.89Not specifiedWhite to off-white solid4°C, sealed storage, away from moisture
Chem-Impex 139262-23-0 (L-form)404.9≥ 99.5% (Chiral HPLC)White powder2 - 8 °C
BioCrick 139262-23-0 (L-form)404.9>98%PowderDesiccate at -20°C
Aapptec Peptides 201002-47-3Not specifiedNot specifiedNot specifiedNot specified
Sigma-Aldrich 139262-23-0 (L-form)404.89≥98.0% (HPLC)Solid2-8°C

Note: The CAS number 139262-23-0 corresponds to the L-isomer (Fmoc-L-Lys-OH.HCl), while 201002-47-3 is listed for the D-isomer (this compound). Researchers should verify the stereochemistry with the supplier. For applications requiring the D-amino acid, it is crucial to source the correct isomer.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. These procedures may require optimization based on the specific peptide sequence and the resin used.

Resin Swelling

The initial step in SPPS is to swell the solid support resin to ensure optimal accessibility of the reactive sites.

  • Procedure:

    • Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into a reaction vessel.

    • Add a suitable solvent, typically dimethylformamide (DMF), to the resin.

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[2]

    • After swelling, drain the solvent.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step, typically achieved using a mild base.

  • Procedure:

    • Wash the swelled resin with DMF (3 times).

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for a specified time, typically 5-10 minutes.[2] Some protocols recommend a two-step deprotection: an initial 2-minute treatment followed by a second 5-minute treatment with fresh piperidine solution.[3]

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Amino Acid Coupling

This step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent coupling to the free amine on the resin-bound peptide.

  • Procedure:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents), to neutralize the hydrochloride salt and activate the coupling agent.

    • Allow the activation mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for longer peptides or sterically hindered amino acids.[2]

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the peptide pellet under vacuum.

Mandatory Visualizations

Workflow_for_Fmoc_D_Lys_OH_HCl_Qualification cluster_0 Supplier Selection & Material Receipt cluster_1 In-House Quality Control cluster_2 Material Disposition Supplier_Audit Supplier Audit & Qualification Material_Receipt Receipt of This compound Supplier_Audit->Material_Receipt Documentation_Review CoA & Technical Data Review Material_Receipt->Documentation_Review Identity_Test Identity Confirmation (FTIR, MS) Documentation_Review->Identity_Test Purity_Analysis Purity Assessment (HPLC, UPLC) Identity_Test->Purity_Analysis Chiral_Purity Enantiomeric Purity (Chiral HPLC) Purity_Analysis->Chiral_Purity Residual_Solvents Residual Solvent Analysis (GC) Chiral_Purity->Residual_Solvents QC_Approval QC Approval Residual_Solvents->QC_Approval Release_for_Use Release for Peptide Synthesis QC_Approval->Release_for_Use Pass Quarantine_Rejection Quarantine or Rejection QC_Approval->Quarantine_Rejection Fail

Caption: Workflow for the qualification of incoming this compound raw material.

SPPS_Cycle_with_Fmoc_D_Lys_OH_HCl Start Start Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Coupling of This compound (HCTU/DIPEA) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Next_Cycle_or_Cleavage Chain Elongation Complete? Wash_2->Next_Cycle_or_Cleavage Next_Cycle Begin Next Coupling Cycle Next_Cycle_or_Cleavage->Next_Cycle No Cleavage Final Cleavage & Deprotection Next_Cycle_or_Cleavage->Cleavage Yes Next_Cycle->Fmoc_Deprotection

References

Fmoc-D-Lys-OH.HCl solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Fmoc-D-Lys-OH.HCl

For researchers, scientists, and drug development professionals, understanding the solubility of Fmoc-protected amino acids is critical for the successful design and execution of peptide synthesis protocols. This compound, a derivative of the essential amino acid D-lysine, is a key building block in the synthesis of peptides with specific stereochemistry. Its solubility characteristics dictate the choice of solvents for coupling reactions, stock solution preparation, and purification processes, directly impacting reaction kinetics, yield, and purity of the final peptide.

This technical guide provides a comprehensive overview of the solubility of this compound in various common solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features a large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, a polar amino acid backbone with a carboxylic acid, and a protonated aminobutyl side chain (as a hydrochloride salt). This amphipathic nature results in varied solubility across different solvent classes. Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar aprotic organic solvents.[1] The presence of the hydrochloride salt enhances solubility in more polar and aqueous environments compared to the free base form.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its L-isomer, which is expected to have very similar solubility properties. It is important to note that factors such as temperature, pH, and the presence of moisture can significantly affect solubility. For instance, hygroscopic DMSO can impact the solubility of the product.[3]

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Conditions
This compound Dimethyl sulfoxide (DMSO)200493.96Requires sonication.[3]
Fmoc-L-Lys-OH.HCl Dimethylformamide (DMF)150370.46-
Fmoc-L-Lys-OH Dimethyl sulfoxide (DMSO)50135.71Requires sonication and pH adjustment to 2 with HCl.[4]
Fmoc-L-Lys-OH Methanol5.7415.58Requires sonication and pH adjustment to 6 with HCl.[4]
Fmoc-L-Lys-OH *Water (H₂O)3.649.88Requires sonication and pH adjustment to 3 with 1M HCl.[4]

Note: Data for Fmoc-L-Lys-OH is included as a close reference. The hydrochloride salt form (this compound) is generally expected to have enhanced solubility in polar solvents.

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

  • Polar Aprotic Solvents : It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc).[5][6]

  • Chlorinated Solvents : The compound is soluble in dichloromethane (DCM) and chloroform.[7]

  • Other Organic Solvents : Solubility has been noted in acetone and ethyl acetate.[7]

  • Aqueous Solutions : The hydrochloride salt form enhances its solubility in aqueous solutions.[2] However, Fmoc-protected amino acids are generally considered sparingly soluble in water.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a specific solvent. This procedure can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., DMF, DMSO, water)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 250 mg) into a pre-weighed vial.

    • Add a known volume of the solvent (e.g., 1.0 mL) to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that the solution is saturated.

  • Phase Separation:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A reverse-phase C18 column is typically used, with UV detection at 254 nm or 301 nm to detect the Fmoc group.[8]

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound for its application in peptide synthesis.

Solubility_Workflow start Start: Select This compound lit_review Literature & Database Search for Solubility Data start->lit_review solvent_select Select Candidate Solvents (e.g., DMF, DMSO, NMP) lit_review->solvent_select qual_test Qualitative Test (Visual Assessment) solvent_select->qual_test quant_test Quantitative Analysis (e.g., HPLC Method) qual_test->quant_test data_eval Evaluate Data: Is Solubility Sufficient? quant_test->data_eval optimize Optimize Conditions (e.g., Co-solvents, Temp.) data_eval->optimize No proceed Proceed with Application (e.g., SPPS) data_eval->proceed Yes optimize->quant_test re_select Select Alternative Solvent optimize->re_select re_select->qual_test

Caption: Workflow for Solubility Assessment of this compound.

References

An In-depth Technical Guide to the Fmoc Protection of D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the 9-fluorenylmethoxycarbonyl (Fmoc) protection of D-lysine. The strategic use of the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains with high fidelity. Understanding the nuances of its application to trifunctional amino acids like D-lysine is critical for the successful synthesis of complex peptides and peptide-based therapeutics.

Core Mechanism of Fmoc Protection

The selective protection of the α-amino group of D-lysine with Fmoc is predicated on the prior protection of the ε-amino group, typically with an acid-labile group such as tert-butyloxycarbonyl (Boc). This orthogonal protection strategy is essential to prevent unwanted reactions at the side chain during peptide synthesis.[1][2] The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[]

While both reagents achieve the same transformation, Fmoc-OSu is generally preferred due to its greater stability and a cleaner reaction profile, minimizing the formation of dipeptide byproducts.[4][5] The reaction proceeds via a nucleophilic attack of the free α-amino group of the ε-protected D-lysine on the electrophilic carbonyl carbon of the Fmoc reagent. This reaction is typically carried out under mild basic conditions, using a base such as sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.[4][6]

The mechanism involves the formation of a stable carbamate linkage between the Fmoc group and the α-amino group of D-lysine. The choice of Fmoc-OSu over Fmoc-Cl is advantageous as the N-hydroxysuccinimide leaving group is less reactive and easier to remove from the reaction mixture.[5][6]

Fmoc_Protection_Mechanism D_Lys_Boc D-Lys(Boc)-OH Fmoc_D_Lys_Boc Fmoc-D-Lys(Boc)-OH D_Lys_Boc->Fmoc_D_Lys_Boc Nucleophilic Attack Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_D_Lys_Boc NHS N-Hydroxysuccinimide Fmoc_OSu->NHS Leaving Group Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve D-Lys(Boc)-OH in Dioxane/aq. NaHCO3 add_fmoc Add Fmoc-OSu in Dioxane dissolve->add_fmoc stir Stir at Room Temperature (16-24h) add_fmoc->stir dilute Dilute with Water stir->dilute wash_ether Wash with Diethyl Ether dilute->wash_ether acidify Acidify with 1M HCl wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize

References

A Technical Guide to the Applications of Fmoc-D-Lys-OH.HCl in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl) is a critical building block in modern peptide chemistry, enabling the synthesis of complex and modified peptides for a wide range of therapeutic and research applications. Its unique stereochemistry and the versatility of the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy provide a robust platform for solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced drug delivery systems. This technical guide provides a comprehensive review of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this essential amino acid derivative.

Core Applications of this compound

This compound is a cornerstone for the introduction of D-lysine into peptide sequences. The D-configuration offers resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based therapeutics. The primary applications of this reagent can be categorized as follows:

  • Solid-Phase Peptide Synthesis (SPPS): As a fundamental building block, this compound is extensively used in the Fmoc/tBu strategy to construct peptide chains on a solid support.[1]

  • Bioconjugation: The ε-amino group of the lysine side chain provides a reactive handle for the attachment of various molecules, including fluorescent dyes, imaging agents, and polyethylene glycol (PEG) to improve pharmacokinetic profiles.

  • Drug Delivery Systems: this compound is integral to the synthesis of peptide-based drug carriers, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can function as a cleavable linker.[2][3]

Quantitative Data in this compound Applications

The efficiency and success of peptide synthesis and modification are critically evaluated through quantitative metrics. The following tables summarize key data from representative applications of lysine derivatives in peptide synthesis.

Table 1: Synthesis and Purity of a Glycated Peptide Building Block

StepProductStarting MaterialYield (%)Purity (%)Reference
1Nα-Fmoc-L-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OHFmoc-L-Lys.HCl3696 (UV-HPLC)[1]
2Fructated Peptide (AEFAEVSKGlcLVTDLTK)Glycated Building Block-55 (Crude, RP-HPLC)[1]

Table 2: Characterization of Peptides Synthesized Using Fmoc Chemistry

Peptide SequenceSynthesis ScaleCrude Purity (%)Final Purity (%)Analytical MethodReference
Glucagon (29 amino acids)Not Specified53.4968.08 (with purified amino acids)HPLC[4]
Model Peptides (8-25 amino acids)1 mg>50 (Abundance Ratio) for 87% of peptides>95 (for purified peptides)Mass Spectrometry, HPLC[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research and development. The following sections provide step-by-step protocols for its primary applications.

Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-lysine residue using the Fmoc/tBu strategy.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin or Wang resin[7]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)[7]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)[7]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][9]

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[6]

Bioconjugation via Lysine Side Chain

This protocol describes a general method for conjugating a molecule (e.g., a fluorescent dye with an NHS-ester functional group) to the ε-amino group of a lysine residue in a purified peptide.

Materials:

  • Purified peptide containing a D-lysine residue

  • NHS-ester functionalized molecule (e.g., fluorescent dye)

  • Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the conjugation buffer.

  • Reagent Preparation: Dissolve the NHS-ester functionalized molecule in DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add a molar excess of the NHS-ester solution to the peptide solution. The exact molar ratio should be optimized for the specific peptide and molecule.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry and UV-Vis spectroscopy.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Bioconjugation_Workflow Peptide Purified Peptide (containing D-Lys) Conjugation Conjugation Reaction Peptide->Conjugation Reagent NHS-ester Molecule Reagent->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization

Caption: General workflow for bioconjugation to a D-lysine containing peptide.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry, offering a reliable and versatile method for the synthesis of modified peptides with enhanced therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments involving this key building block. The continued exploration of its applications in novel drug delivery platforms like ADCs and PROTACs promises to further expand its impact on modern medicine.

References

Spectral Data and Experimental Protocols for Fmoc-D-Lys-OH.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Overview of this compound

This compound (CAS Number: 201002-47-3) is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions for deprotection.[2] The hydrochloride salt form enhances the compound's stability and solubility in relevant solvents.[3]

Chemical Structure:

  • Molecular Formula: C₂₁H₂₅ClN₂O₄[4]

  • Molecular Weight: 404.89 g/mol [4]

  • Appearance: White to off-white solid powder[3]

Quantitative Spectral Data

The following tables summarize the expected spectral data for this compound.

Note: The NMR spectral data provided is for the L-enantiomer, Fmoc-L-Lys-OH. The NMR, IR, and MS spectra of enantiomers are identical, differing only in their optical rotation. The data is highly representative of this compound.

Table 1: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
(Data not available)Specific ¹³C NMR data was not found in the search results. A representative spectrum for the L-isomer is available from SpectraBase.[5][6]

Solvent: DMSO-d₆[5]

Table 2: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
(Data not available)--Specific ¹H NMR data was not found in the search results. A representative spectrum for the L-isomer is available from ChemicalBook.[7]
Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment of Functional Group Vibration
~3300-3400N-H stretch (amine and carbamate)
~2800-3000C-H stretch (aliphatic and aromatic)
~1700-1720C=O stretch (carboxylic acid)
~1690-1710C=O stretch (carbamate)
~1520-1540N-H bend (amide II)
~1230-1250C-O stretch (carbamate)

Note: These are characteristic ranges for the functional groups present in the molecule. Specific peak values can be found in literature for similar Fmoc-protected amino acids.[8]

Table 4: Mass Spectrometry (MS) Data
IonExpected m/z (Mass-to-Charge Ratio)
[M+H]⁺369.18
[M+Na]⁺391.16
[M-H]⁻367.17

Note: The mass of the free base (C₂₁H₂₄N₂O₄) is 368.43 g/mol . The expected m/z values are calculated based on this mass.[5] The hydrochloride salt will typically dissociate in the electrospray source.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis and Characterization Workflow

The general process for preparing and analyzing Fmoc-protected amino acids involves synthesis, purification, and subsequent characterization to confirm identity and purity.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization D_Lys D-Lysine.HCl Reaction Protection Reaction (aq. NaHCO₃/Dioxane) D_Lys->Reaction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Verification IR FT-IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation

Caption: General workflow for the synthesis and analytical characterization of this compound.

Protocol 1: Nα-Fmoc Protection of D-Lysine

This protocol describes a general procedure for the synthesis of this compound.[9][10]

  • Dissolution: Dissolve D-Lysine hydrochloride (1.0 equivalent) in a 10% aqueous sodium bicarbonate or sodium carbonate solution.

  • Addition of Protecting Agent: In a separate flask, dissolve 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.[9]

  • Reaction: Slowly add the Fmoc-reagent solution to the amino acid solution with vigorous stirring. Maintain the reaction at room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).[10]

  • Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl while cooling in an ice bath. The product, Fmoc-D-Lys-OH, will precipitate out of the solution.

  • Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[9]

Protocol 2: NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.[11]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often used due to the good solubility of many Fmoc-amino acids.[3]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

Protocol 3: FT-IR Spectroscopy

This protocol describes the analysis of a solid sample using the KBr pellet or thin-film method.[12][13]

  • Sample Preparation (KBr Pellet Method): [13][14]

    • Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the finely ground mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Thin Solid Film Method): [15]

    • Dissolve a small amount (~5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the sample holder (with the KBr pellet or thin film) into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining a mass spectrum using ESI-MS.[16][17]

MS_Workflow Sample 1. Sample Preparation (Dissolve in MeOH/H₂O with 0.1% Formic Acid) Infusion 2. Infusion/Injection (Direct infusion or LC inlet) Sample->Infusion Ionization 3. ESI Source (Charged Droplet Formation, Solvent Evaporation, Gas-Phase Ion Generation) Infusion->Ionization Analysis 4. Mass Analyzer (Separation by m/z) Ionization->Analysis Detection 5. Detector (Ion Detection) Analysis->Detection Spectrum 6. Mass Spectrum (Plot of Intensity vs. m/z) Detection->Spectrum

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid) is common to promote protonation and the formation of positive ions ([M+H]⁺).[17]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization:

    • The sample solution is passed through a charged capillary at a high potential, creating a fine spray of charged droplets.

    • A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.

    • As the droplets shrink, the charge density on the surface increases, eventually leading to the formation of gas-phase analyte ions.[16]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.

References

Methodological & Application

Application Notes and Protocols: The Use of Fmoc-D-Lys-OH.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys-OH.HCl is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of peptides with enhanced stability, unique structural motifs, and novel therapeutic properties. The incorporation of the non-natural D-enantiomer of lysine offers significant advantages, most notably increased resistance to proteolytic degradation, which is a critical attribute for the development of peptide-based therapeutics.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, catering to the needs of researchers in academia and industry.

Key Applications of this compound

The unique properties of D-lysine make this compound a versatile reagent for a range of applications in peptide science and drug discovery.

Synthesis of Proteolytically Stable Peptides

The primary application of incorporating D-amino acids like D-lysine is to enhance the metabolic stability of peptides.[1] Natural peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems, limiting their therapeutic efficacy. By strategically substituting L-lysine with D-lysine, the resulting peptide becomes less recognizable to proteases, leading to a longer in-vivo half-life.[1]

Development of D-peptide Inhibitors of Protein-Protein Interactions (PPIs)

D-peptides have emerged as promising therapeutic agents for targeting challenging protein-protein interactions (PPIs). A notable example is the development of D-peptide inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[2][3] The oncoprotein MDM2 is a negative regulator of the p53 tumor suppressor. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. D-peptides containing D-lysine have been designed to mimic the binding of p53 to MDM2, offering a proteolytically stable alternative to their L-peptide counterparts.[2][3]

Construction of Branched Peptides and Linkers

The side chain of lysine provides a valuable point for modification and the creation of complex peptide architectures. By using an orthogonally protected form of Fmoc-D-Lys-OH, such as Fmoc-D-Lys(ivDde)-OH, the ε-amino group can be selectively deprotected on-resin to allow for the synthesis of a second peptide chain, resulting in a branched peptide.[4] This approach is utilized in the development of multiple antigenic peptides (MAPs), drug delivery systems, and scaffolds for bioconjugation.[5][6]

Peptide Stapling and Macrocyclization

Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, to enhance its target binding affinity and cellular permeability. While specific protocols for using this compound in stapling are not abundant, the lysine side chain can be functionalized to participate in on-resin cyclization reactions. For instance, the ε-amino group can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-D-Lys(Boc)-OH (or other side-chain protected D-lysine)

  • Other Fmoc-protected amino acids

  • Rink Amide resin (e.g., 100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Cleavage 6. Cleavage and Deprotection Repeat->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. Purification and Analysis Precipitation->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-D-Lys(Boc)-OH) (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or methionine, scavengers like EDT may be added.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol for Synthesis of Branched Peptides

This protocol utilizes an orthogonally protected D-lysine derivative to create a branching point.

Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis Main_Chain 1. Synthesize Main Peptide Chain Lys_Coupling 2. Couple Fmoc-D-Lys(ivDde)-OH Main_Chain->Lys_Coupling Continue_Main 3. Continue Main Chain Synthesis Lys_Coupling->Continue_Main ivDde_Deprotection 4. Selective ivDde Deprotection Continue_Main->ivDde_Deprotection Branch_Synthesis 5. Synthesize Branched Chain ivDde_Deprotection->Branch_Synthesis Final_Cleavage 6. Cleavage and Deprotection Branch_Synthesis->Final_Cleavage

Caption: Workflow for the synthesis of a branched peptide using an orthogonally protected D-lysine.

Protocol Steps:

  • Follow the general SPPS protocol to synthesize the main peptide chain up to the desired branching point.

  • Couple Fmoc-D-Lys(ivDde)-OH at the branching position using the standard coupling procedure.

  • Continue the synthesis of the main chain to its completion.

  • Selective ivDde Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 2-5% hydrazine in DMF for 3-5 minutes.

    • Repeat the hydrazine treatment 2-3 times.

    • Wash the resin thoroughly with DMF.

  • Branched Chain Synthesis: Synthesize the second peptide chain on the now-free ε-amino group of the D-lysine residue by repeating the Fmoc deprotection and coupling cycles.

  • Proceed with the final cleavage, deprotection, and purification as described in the general protocol.

Data Presentation

The following tables summarize typical quantitative data encountered during the synthesis of peptides containing this compound. Actual values will vary depending on the specific peptide sequence, coupling chemistry, and purification methods.

Table 1: Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HBTU)3 - 5
Base (DIEA)6 - 10

Table 2: Typical Yields and Purity

ParameterTypical ValueNotes
Coupling Efficiency per Step>99%Monitored by Kaiser test. Lower efficiency may require double coupling.
Crude Peptide Purity (by RP-HPLC)50 - 80%Highly sequence-dependent.[5]
Final Yield after Purification10 - 40%Dependent on the length, complexity, and hydrophobicity of the peptide.

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

The p53-MDM2 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. In many cancers, this pathway is dysregulated, often through the overexpression of MDM2, which leads to the degradation of the p53 tumor suppressor. D-peptides synthesized using this compound can act as potent inhibitors of this interaction, restoring p53 function.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Cancer Cell + D-peptide Inhibitor p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm binds to Apoptosis_norm Apoptosis p53_norm->Apoptosis_norm induces MDM2_norm->p53_norm promotes degradation p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer binds to Apoptosis_cancer Apoptosis (inhibited) p53_cancer->Apoptosis_cancer MDM2_cancer->p53_cancer promotes degradation p53_inhib p53 (stabilized) Apoptosis_inhib Apoptosis (restored) p53_inhib->Apoptosis_inhib induces MDM2_inhib MDM2 D_peptide D-peptide (with D-Lys) D_peptide->MDM2_inhib binds and inhibits

Caption: Inhibition of the p53-MDM2 signaling pathway by a D-peptide containing D-lysine.

Conclusion

This compound is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. Its ability to confer proteolytic resistance and serve as a versatile scaffold for complex peptide architectures makes it a valuable asset in drug discovery and chemical biology. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively incorporate this important building block into their peptide synthesis workflows.

References

Application Note: Efficient Coupling of Fmoc-D-Lys-OH.HCl to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into peptides. A critical initial step in SPPS is the covalent attachment of the first amino acid to an insoluble polymeric support, or resin. This application note provides a detailed protocol for the coupling of N-α-Fmoc-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl) to various commonly used resins. The D-enantiomer of lysine is often incorporated into peptide-based therapeutics to enhance proteolytic stability. The protocol addresses the necessary neutralization of the hydrochloride salt and assumes the use of a side-chain protected lysine derivative, typically N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), to prevent unwanted side-chain reactions.[1] The principles and methods described herein are applicable to a range of research and drug development applications.

Key Principles of Resin Coupling

The successful coupling of the first amino acid to the resin is paramount for the overall success of the peptide synthesis. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide)[2]. The coupling process generally involves three key stages: resin preparation (swelling), activation of the amino acid's carboxyl group, and the nucleophilic attack by the reactive groups on the resin to form a stable covalent bond.

Materials and Methods

Resin Selection

The choice of resin is determined by the desired C-terminal group of the peptide.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for preparing peptides with a C-terminal carboxylic acid and for protecting the C-terminus during fragment condensation. It is highly acid-labile, allowing for mild cleavage conditions that preserve sensitive side-chain protecting groups.[2][3]

  • Wang Resin: Also used for synthesizing peptides with a C-terminal carboxylic acid, but requires stronger acid (e.g., higher concentrations of trifluoroacetic acid) for cleavage compared to 2-CTC resin.[2]

  • Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide functionality.[2]

Reagents and Solvents
  • Fmoc-D-Lys(Boc)-OH (or this compound)

  • Resin (2-Chlorotrityl chloride, Wang, or Rink Amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • For 2-CTC Resin: No coupling reagent is typically needed.

    • For Wang and Rink Amide Resins: A carbodiimide such as N,N'-Diisopropylcarbodiimide (DIC) or a pre-formed active ester generating system like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is required.[2]

  • Piperidine (20% in DMF) for Fmoc deprotection (used for loading determination).

  • Methanol (for capping 2-CTC resin).

  • Acetic Anhydride and Pyridine (for capping Wang and Rink Amide resins).

Experimental Protocols

Protocol 1: Coupling of Fmoc-D-Lys(Boc)-OH to 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM (10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[2]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (1.0-1.5 equivalents relative to the resin substitution) in DCM. If using this compound, add 1 equivalent of DIPEA to neutralize the hydrochloride salt and then dissolve in DCM. Add a minimal amount of DMF if solubility is an issue.[4]

  • Coupling Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Add DIPEA (2.0 equivalents relative to the amino acid) to the reaction vessel. Agitate the mixture at room temperature for 1-4 hours.[4]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[2]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Protocol 2: Coupling of Fmoc-D-Lys(Boc)-OH to Wang or Rink Amide Resin
  • Resin Swelling: Swell the Wang or Rink Amide resin in DMF (10 mL per gram of resin) for at least 1 hour.[2]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin substitution) and an activating agent (e.g., HATU, HCTU, or DIC/HOBt) in DMF. If using this compound, pre-neutralize with 1 equivalent of DIPEA. Add the coupling reagents as per the manufacturer's recommendations. For example, for HATU/HBTU activation, use equimolar amounts of the amino acid and coupling reagent, and add 2 equivalents of DIPEA.[2]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4-24 hours.[2]

  • Capping: To cap any unreacted functional sites on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Determination of Resin Loading

The substitution level (loading) of the first amino acid onto the resin is a critical parameter for subsequent synthesis steps. It is typically expressed in millimoles per gram (mmol/g).[5] A common method involves Fmoc cleavage and spectrophotometric quantification.[5]

  • Accurately weigh a small amount of the dried, loaded resin (approx. 5-10 mg).

  • Treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

  • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct solution at 301 nm.[5]

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of piperidine solution) / (Molar extinction coefficient × mass of resin × path length) The molar extinction coefficient for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.[5]

Quantitative Data Summary

Parameter2-Chlorotrityl Chloride ResinWang ResinRink Amide Resin
Typical Initial Substitution 0.8 - 1.6 mmol/g0.5 - 1.0 mmol/g0.4 - 0.8 mmol/g
Amino Acid Equivalents 1.0 - 1.53 - 53 - 5
Coupling Reagent Equivalents N/A3 - 53 - 5
Typical Final Loading 0.4 - 0.8 mmol/g0.3 - 0.7 mmol/g0.2 - 0.6 mmol/g
Coupling Time 1 - 4 hours4 - 24 hours4 - 24 hours
Cleavage Conditions Mild Acid (e.g., 1% TFA in DCM)Strong Acid (e.g., 95% TFA)Strong Acid (e.g., 95% TFA)

Note: The final loading is typically lower than the initial substitution of the resin and depends on the efficiency of the coupling reaction.

Experimental Workflow Diagram

Coupling_Workflow start resin_prep Resin Preparation (Swelling) start->resin_prep aa_prep Amino Acid Preparation start->aa_prep coupling Coupling Reaction resin_prep->coupling neutralization Neutralization (if using .HCl salt) aa_prep->neutralization activation Activation (for Wang/Rink Amide) neutralization->activation activation->coupling capping Capping Unreacted Sites coupling->capping washing Washing capping->washing drying Drying washing->drying loading_det Loading Determination (Fmoc Assay) drying->loading_det end loading_det->end

Caption: Experimental workflow for coupling this compound to a resin.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationships resin Resin Choice (e.g., 2-CTC, Wang, Rink Amide) coupling_chem Coupling Chemistry (Activation Method) resin->coupling_chem Influences loading_efficiency Loading Efficiency resin->loading_efficiency Impacts c_terminus Desired C-Terminus (Acid or Amide) c_terminus->resin Determines coupling_chem->loading_efficiency Affects synthesis_success Overall Synthesis Success loading_efficiency->synthesis_success Impacts

Caption: Logical relationships influencing the success of the initial coupling step.

References

Application of Fmoc-D-Lys-OH.HCl in Drug Delivery Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The targeted delivery of therapeutic agents to specific sites within the body holds immense promise for increasing treatment efficacy while minimizing off-target side effects. Peptide-based drug delivery systems have emerged as a highly versatile platform to achieve this goal. A critical component in the design of many such systems is the strategic incorporation of amino acids that can serve as specific conjugation points for drugs, imaging agents, or targeting moieties. Fmoc-D-Lys-OH.HCl, a derivative of the amino acid D-lysine with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is a key building block in the solid-phase peptide synthesis (SPPS) of these advanced drug carriers.

The use of the D-isomer of lysine enhances the proteolytic stability of the resulting peptide, a crucial attribute for in vivo applications. The primary amine on the lysine side chain provides a versatile handle for the covalent attachment of various payloads. To enable site-specific conjugation, the ε-amino group of lysine is often protected with an orthogonal protecting group, such as tert-butoxycarbonyl (Boc), which can be selectively removed without affecting other protecting groups on the peptide backbone. This allows for the precise placement of the therapeutic agent at a predetermined position within the peptide sequence.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and its orthogonally protected analogues in the synthesis and evaluation of peptide-drug conjugates (PDCs).

Application Notes

Rationale for Using this compound in Peptide-Drug Conjugates

This compound is a cornerstone for the synthesis of robust and effective peptide-based drug delivery systems for several key reasons:

  • Enhanced Stability: The incorporation of D-amino acids, such as D-lysine, into the peptide backbone significantly increases resistance to enzymatic degradation by proteases in the body. This leads to a longer circulation half-life and improved bioavailability of the drug conjugate.

  • Site-Specific Conjugation: The ε-amino group of the lysine side chain serves as a primary site for drug attachment. By using an orthogonally protected derivative, such as Fmoc-D-Lys(Boc)-OH, during SPPS, the drug can be conjugated to a specific lysine residue after the peptide has been fully assembled. This ensures the production of a homogeneous product with a well-defined drug-to-peptide ratio, which is critical for consistent pharmacological activity and regulatory approval.

  • Versatile Conjugation Chemistry: The primary amine of the lysine side chain is amenable to a wide range of well-established conjugation chemistries. These include the formation of stable amide bonds with activated esters (e.g., N-hydroxysuccinimide esters) of drug-linker constructs, providing a reliable method for payload attachment.

  • Modulation of Physicochemical Properties: The inclusion of lysine can influence the overall charge and solubility of the peptide carrier, which can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the conjugate.

Case Study: A Peptide-Paclitaxel Conjugate for Targeted Cancer Therapy

To illustrate the application of these principles, we present a case study based on the development of a peptide-paclitaxel conjugate designed to target αvβ3 integrin, a receptor often overexpressed on tumor neovasculature and certain cancer cells. The peptide component is a cyclic RGD (Arg-Gly-Asp) mimetic, which serves as the targeting moiety. A D-lysine residue is incorporated into the peptide sequence to provide a conjugation site for the potent anticancer drug, paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and in vitro evaluation of a representative peptide-paclitaxel conjugate.

Table 1: Peptide Synthesis and Conjugation Parameters
Parameter Value
Peptide Sequencec(RGDfK) derivative
Starting Resin2-Chlorotrityl chloride resin
Synthesis Scale0.1 mmol
Overall Peptide Yield (post-purification)~35-45%
Drug Conjugation ChemistryAmide bond formation
Drug-to-Peptide Ratio1:1
Overall Conjugate Yield (post-purification)~25-35%
Table 2: In Vitro Cytotoxicity of Peptide-Paclitaxel Conjugate
Cell Line IC50 (nM)
HUVEC (Human Umbilical Vein Endothelial Cells)
- Free Paclitaxel (72h exposure)~0.4
- Peptide-Paclitaxel Conjugate (72h exposure)~0.4
- Free Paclitaxel (30min exposure)10
- Peptide-Paclitaxel Conjugate (30min exposure)25
- Control Peptide-Paclitaxel Conjugate (30min exposure)60

Note: The data presented is a representative example compiled from literature to illustrate the application. Actual results may vary depending on the specific peptide sequence, linker, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-Lysine Containing Peptide

This protocol describes the manual synthesis of a linear peptide containing an orthogonally protected D-lysine residue using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 0.1 mmol) in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (0.3 mmol) in a minimal amount of DMF.

    • Add DIPEA (0.6 mmol) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add fresh 20% piperidine in DMF. Agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol), HBTU (0.3 mmol), and HOBt (0.3 mmol) in DMF.

    • Add DIPEA (0.6 mmol) to activate the amino acid mixture (solution should turn yellow).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, using Fmoc-D-Lys(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (10 mL) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Site-Specific Conjugation of Paclitaxel to the Peptide

This protocol outlines the conjugation of a paclitaxel-linker construct to the deprotected ε-amino group of the D-lysine residue in the synthesized peptide.

Materials:

  • Purified D-lysine containing peptide

  • Paclitaxel-linker-NHS ester

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • RP-HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in DMF or DMSO.

  • Conjugation Reaction:

    • Add the paclitaxel-linker-NHS ester (1.2 equivalents) to the peptide solution.

    • Add DIPEA (2-3 equivalents) to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Purification of the Conjugate:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide-drug conjugate by RP-HPLC.

  • Characterization:

    • Collect the fractions containing the pure conjugate.

    • Confirm the identity of the conjugate by mass spectrometry.

    • Assess the purity by analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic activity of the peptide-drug conjugate against a relevant cancer cell line.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other target cell line

  • Complete cell culture medium

  • Peptide-drug conjugate, free drug, and control peptide

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the peptide-drug conjugate, free drug, and control peptide in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 30 minutes for short exposure or 72 hours for continuous exposure) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Visualizations

Diagram 1: Workflow for Peptide-Drug Conjugate Synthesis

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Drug Conjugation cluster_2 Characterization Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading Cycle 3. Repetitive Cycles: - Fmoc Deprotection - Amino Acid Coupling Loading->Cycle Cleavage 4. Cleavage & Deprotection Cycle->Cleavage Purification1 5. Peptide Purification (RP-HPLC) Cleavage->Purification1 Reaction 6. Conjugation Reaction Purification1->Reaction Purification2 7. Conjugate Purification (RP-HPLC) Reaction->Purification2 Analysis 8. Analysis (LC-MS, HPLC) Purification2->Analysis

Caption: Workflow for the synthesis and purification of a peptide-drug conjugate.

Diagram 2: Logic of Site-Specific Conjugation using Fmoc-D-Lys(Boc)-OH```dot

G cluster_0 SPPS Elongation cluster_1 Post-Synthesis Modification start Resin-Peptide-(n) deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Coupling of Fmoc-D-Lys(Boc)-OH deprotection->coupling end Resin-Peptide-(n)-D-Lys(Boc) coupling->end cleavage Final Cleavage (TFA) end->cleavage Further Elongation & Final Deprotection peptide Peptide-D-Lys(NH2) cleavage->peptide conjugation Drug-Linker Conjugation peptide->conjugation pdc Peptide-D-Lys-Linker-Drug conjugation->pdc

Caption: Cellular uptake and mechanism of action of a targeted PDC.

Application Notes and Protocols: Fmoc-D-Lys-OH.HCl for Bioconjugation of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys-OH.HCl is a versatile building block for the strategic modification of proteins. The incorporation of a D-amino acid offers the advantage of increased resistance to proteolytic degradation, a critical feature for therapeutic proteins and peptides with extended in vivo half-lives.[1][2][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for selective conjugation through the carboxyl group to primary amines on the protein surface, such as the ε-amino group of lysine residues.[4][] Subsequent removal of the Fmoc group can expose a new primary amine for further functionalization.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein bioconjugation, covering activation, conjugation, purification, and characterization of the resulting protein conjugates.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C₂₁H₂₅ClN₂O₄[6]
Molecular Weight 404.89 g/mol [6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (up to 200 mg/mL with sonication)[6]
Storage 4°C, sealed from moisture. Stock solutions: -80°C for 6 months, -20°C for 1 month.[6]

Experimental Workflows and Signaling Pathways

General Workflow for Protein Bioconjugation

The overall process for conjugating this compound to a protein involves several key steps, from activation of the amino acid to purification and characterization of the final conjugate.

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A This compound C Activated Fmoc-D-Lys-NHS ester A->C Activation (pH 4.5-6.0) B EDC/NHS B->C E Protein-Fmoc-D-Lys Conjugate C->E Conjugation (pH 7.2-8.0) D Protein D->E F Size Exclusion Chromatography E->F G Mass Spectrometry F->G H HPLC F->H

Caption: General workflow for protein bioconjugation with this compound.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step if the newly introduced amine is to be used for subsequent modifications. This is typically achieved through a base-catalyzed β-elimination reaction.

Fmoc_Deprotection A Protein-Fmoc-D-Lys Conjugate C Removal of Proton A->C B Piperidine (Base) B->C D β-Elimination C->D E Dibenzofulvene-Piperidine Adduct D->E F Protein-D-Lys Conjugate (Free α-amine) D->F

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxyl group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the this compound solution with Activation Buffer to a final concentration of 10-20 mM.

  • Add NHS (or Sulfo-NHS) to the solution to a final concentration of 25 mM.

  • Add EDC to the solution to a final concentration of 50 mM.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. The activated Fmoc-D-Lys-NHS ester is now ready for conjugation to the protein. It is recommended to use the activated compound immediately.

Note: The activation reaction is most efficient at a slightly acidic pH (4.5-6.0).[7] Using Sulfo-NHS will increase the water solubility of the activated ester.

Protocol 2: Bioconjugation of Activated Fmoc-D-Lys-NHS Ester to a Protein

This protocol outlines the conjugation of the activated Fmoc-D-Lys-NHS ester to primary amines (e.g., lysine residues) on the surface of a target protein.

Materials:

  • Activated Fmoc-D-Lys-NHS ester solution (from Protocol 1)

  • Target protein solution (2-10 mg/mL)

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Buffer exchange the target protein into the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Slowly add the activated Fmoc-D-Lys-NHS ester solution to the protein solution with gentle stirring. A typical molar ratio of activated amino acid to protein is 10:1 to 20:1, but this should be optimized for each specific protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

Protocol 3: Purification of the Protein-Fmoc-D-Lys Conjugate

This protocol describes the purification of the protein conjugate from unreacted reagents and byproducts using size exclusion chromatography (SEC).

Materials:

  • Quenched reaction mixture (from Protocol 2)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75, or equivalent)

  • Purification Buffer: A buffer suitable for the stability of the target protein (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Load the quenched reaction mixture onto the equilibrated SEC column.

  • Elute the protein conjugate with the Purification Buffer. The protein conjugate will typically elute in the void volume or early fractions, while smaller molecules like unreacted this compound and quenching reagents will be retained and elute later.[8][9][10][11]

  • Collect fractions and monitor the protein concentration using a suitable method (e.g., absorbance at 280 nm).

  • Pool the fractions containing the purified protein conjugate.

Protocol 4: Fmoc Deprotection of the Protein-Fmoc-D-Lys Conjugate (Optional)

This protocol describes the removal of the Fmoc group from the conjugated protein to expose a free α-amine. Caution: This procedure uses a strong base and may affect protein stability. Optimization is crucial.

Materials:

  • Purified Protein-Fmoc-D-Lys Conjugate (from Protocol 3)

  • Deprotection Solution: 20% (v/v) piperidine in a buffer compatible with the protein (e.g., 50 mM HEPES, pH 8.5). Prepare fresh.

  • Quenching Solution: 1 M Acetic Acid

  • SEC column for buffer exchange

Procedure:

  • Buffer exchange the purified protein conjugate into a suitable high pH buffer (e.g., 50 mM HEPES, pH 8.5).

  • Add the Deprotection Solution to the protein conjugate solution to a final piperidine concentration of 5-10%.

  • Incubate at room temperature for a short duration (e.g., 5-15 minutes). The reaction time should be minimized to prevent protein denaturation.

  • Quench the reaction by adding the Quenching Solution to neutralize the pH.

  • Immediately purify the deprotected protein conjugate by SEC to remove piperidine and byproducts.

Characterization of Protein Conjugates

Quantification of Conjugation Efficiency

The degree of labeling (DOL), or the average number of Fmoc-D-Lys molecules conjugated per protein, can be determined using various methods.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy The Fmoc group has a characteristic absorbance at ~301 nm. The DOL can be estimated by measuring the absorbance at 280 nm (protein) and 301 nm (Fmoc group).Quick and simple.Requires accurate extinction coefficients for both the protein and the Fmoc group. Can be inaccurate at low DOL.
Mass Spectrometry (MS) The mass of the protein conjugate will increase by the mass of each conjugated Fmoc-D-Lys-OH molecule (minus water). ESI-MS or MALDI-TOF can be used to determine the mass of the conjugate and calculate the DOL.[12][13][14]Highly accurate and provides information on the distribution of different conjugate species.[12]Requires specialized equipment.
Reverse-Phase HPLC (RP-HPLC) The hydrophobicity of the protein increases upon conjugation with the Fmoc group, leading to a longer retention time on an RP-HPLC column. The peak area can be used for quantification.[15][16][17]Can separate different conjugate species and provide quantitative data.May require method development to achieve good separation.
Assessment of Protein Stability

The introduction of a D-amino acid can impact the stability of a protein. It is important to assess the structural integrity and stability of the modified protein.

MethodParameter Measured
Circular Dichroism (CD) Spectroscopy Secondary and tertiary structure.[18][19]
Differential Scanning Calorimetry (DSC) Thermal stability (melting temperature, Tm).
Size Exclusion Chromatography (SEC) Aggregation state.[20]
Functional Assays Biological activity of the protein.

Studies have shown that single D-amino acid substitutions can lead to significant destabilization of miniproteins, while in other cases, they can improve stability against proteases without compromising activity.[1][3][18][19] Therefore, empirical evaluation for each specific protein conjugate is essential.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of this compound.Ensure fresh EDC and NHS/Sulfo-NHS are used. Optimize activation pH (4.5-6.0).
Low reactivity of protein amines.Increase the pH of the conjugation buffer (7.5-8.0). Increase the molar excess of the activated amino acid.
Protein Precipitation Protein instability under reaction conditions.Perform the conjugation reaction at 4°C. Reduce the concentration of organic solvent (DMF/DMSO).
High degree of modification leading to aggregation.Reduce the molar ratio of activated amino acid to protein.
Incomplete Fmoc Deprotection Insufficient reaction time or base concentration.Optimize piperidine concentration and reaction time. Caution: this may impact protein stability.
Protein Denaturation during Deprotection Harsh basic conditions.Minimize reaction time. Perform the reaction at a lower temperature. Screen different basic conditions.

Conclusion

The use of this compound provides a powerful tool for the bioconjugation of proteins, offering the potential to enhance their therapeutic properties by increasing proteolytic stability. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this strategy. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired outcomes in drug development and other research applications.

References

Synthesis of Poly-D-Lysine Dendrimers Using Fmoc-D-Lys-OH.HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly-D-lysine (PDL) dendrimers using Fmoc-D-Lys-OH.HCl as the core building block. These protocols are intended for researchers in materials science, drug delivery, and nanotechnology.

Application Notes

Poly-D-lysine dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The use of the D-enantiomer of lysine, in contrast to the naturally occurring L-lysine, imparts unique biological properties to the resulting dendrimer, primarily increased resistance to enzymatic degradation. This enhanced stability makes poly-D-lysine dendrimers particularly attractive for in vivo applications where longer circulation times and sustained release of therapeutic agents are desired.

The synthesis of these dendrimers primarily relies on two strategies: divergent and convergent synthesis. The choice between these methods depends on the desired scale of production, purity requirements, and the specific architecture of the final dendrimer. This compound is a key reagent in these syntheses, with the Fmoc protecting group allowing for controlled, stepwise addition of lysine layers.

Key Advantages of Poly-D-Lysine Dendrimers:

  • Biocompatibility: Lysine is a naturally occurring amino acid, and its polymeric forms are generally well-tolerated.

  • Biodegradability: While more resistant to degradation than their L-lysine counterparts, poly-D-lysine dendrimers can still be broken down into smaller, excretable units. Capping dendrimers with D-lysine can render them essentially inert to biodegradation[1].

  • Drug and Gene Delivery: The numerous surface amine groups can be functionalized with targeting ligands, imaging agents, or therapeutic payloads, making them versatile carriers for drug and gene delivery.[2][3]

  • Controlled Synthesis: The generation, and therefore the size and number of surface groups, can be precisely controlled during synthesis.

Considerations for Using D-Lysine:

The use of D-lysine can influence the biological response to the dendrimer. While offering greater stability, the non-natural stereochemistry may affect cellular uptake mechanisms and could potentially lead to different immunogenic responses compared to poly-L-lysine dendrimers. Capping with D-lysine has been shown to result in a greater proportion of the dendrimer being recovered in the organs of the reticuloendothelial system[1].

Quantitative Data of Poly-L-Lysine Dendrimer Synthesis

The following table summarizes typical characterization data for different generations of poly-L-lysine dendrimers, which can serve as a reference for the synthesis of their poly-D-lysine counterparts. It is expected that poly-D-lysine dendrimers will have identical molecular weights. Yields are reported to be in the range of 60-80% for generations 1 through 4[4]. An expeditious synthesis of lysine dendrigraft polymers reported overall yields of 35-60% from the N-carboxyanhydride precursor, with polydispersity indexes ranging from 1.3 to 1.5[5].

Generation (G)Number of Surface NH2 GroupsTheoretical Molecular Weight (Da)
G14777
G281843
G3163975
G4328238
G56416765
G612833819

(Data adapted from literature for poly-L-lysine dendrimers)

Experimental Protocols

I. Divergent Synthesis of Poly-D-Lysine Dendrimers via Solid-Phase Peptide Synthesis (SPPS)

The divergent approach begins from a central core, and dendrimer generations are built outwards. Solid-phase synthesis is advantageous as it simplifies the purification process at each step.

Materials:

  • Fmoc-D-Lys(Fmoc)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • First Generation (G1) Coupling:

    • Dissolve Fmoc-D-Lys(Fmoc)-OH (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Generation Growth (Gn):

    • Repeat the Fmoc deprotection step to remove the Fmoc groups from the newly added lysine.

    • Repeat the coupling step with Fmoc-D-Lys(Fmoc)-OH to build the next generation.

  • Final Deprotection and Cleavage:

    • After the desired generation is synthesized, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the dendrimer from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification:

    • Precipitate the cleaved dendrimer in cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the purified dendrimer under vacuum.

    • Characterize the product by mass spectrometry and NMR.

G Divergent Synthesis Workflow cluster_0 Generation 0 cluster_1 Generation 1 Synthesis cluster_2 Iterative Growth cluster_3 Final Steps A Rink Amide Resin B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C 2. Couple Fmoc-D-Lys(Fmoc)-OH (DIC/HOBt) B->C D G1 Dendrimer (Resin-bound) C->D E Repeat Steps 1 & 2 for G2, G3, ... Gn D->E n-1 times F Final Fmoc Deprotection E->F G Cleavage from Resin (TFA/TIS/H2O) F->G H Purified Dendrimer G->H

Divergent synthesis of poly-D-lysine dendrimers.
II. Convergent Synthesis of Poly-D-Lysine Dendrimers

In the convergent approach, dendritic fragments (dendrons) are synthesized from the periphery inwards and then coupled to a central core in the final step. This method generally yields products of higher purity.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • 1,4-Diaminobutane (as an example core)

  • Standard reagents for Fmoc-SPPS as listed in the divergent protocol.

Protocol:

  • Synthesis of G1 Dendron:

    • Protect the carboxyl group of Fmoc-D-Lys(Boc)-OH by reacting it with benzyl alcohol in the presence of DCC and DMAP to form Fmoc-D-Lys(Boc)-OBzl.

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Couple two equivalents of Fmoc-D-Lys(Boc)-OH to the deprotected amine to form the G1 dendron.

  • Dendron Growth:

    • Repeat the deprotection and coupling steps to synthesize higher generation dendrons.

  • Focal Point Deprotection:

    • Once the desired generation dendron is synthesized, remove the Boc protecting groups using TFA.

    • Remove the benzyl ester at the focal point by catalytic hydrogenation (Pd/C, H2) to expose the carboxylic acid.

  • Coupling to the Core:

    • Activate the carboxylic acid at the focal point of two dendrons using DIC/HOBt.

    • React the activated dendrons with a difunctional core, such as 1,4-diaminobutane, to form the final dendrimer.

  • Final Deprotection and Purification:

    • Remove the terminal Fmoc groups with 20% piperidine in DMF.

    • Purify the final dendrimer using size exclusion chromatography.

G Convergent Synthesis Workflow cluster_0 Dendron Synthesis cluster_1 Core Preparation cluster_2 Final Assembly A Start with Fmoc-D-Lys(Boc)-OH B Iterative Deprotection and Coupling to build G1, G2... Dendrons A->B D Deprotect Dendron Focal Point B->D C Multifunctional Core (e.g., Diaminobutane) E Couple Dendrons to Core C->E D->E F Final Deprotection and Purification E->F G Purified Dendrimer F->G

Convergent synthesis of poly-D-lysine dendrimers.

Application in Drug Delivery: Cellular Uptake

Poly-D-lysine dendrimers, being positively charged at physiological pH, can interact with negatively charged cell membranes, facilitating cellular uptake. The primary mechanism of internalization for such nanoparticles is endocytosis. The dendrimer-drug conjugate is engulfed by the cell membrane to form an endosome. Subsequently, the dendrimer may escape the endosome, releasing its therapeutic payload into the cytoplasm.

G Cellular Uptake of Dendrimer-Drug Conjugate cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm Dendrimer Dendrimer-Drug Conjugate Dendrimer->Membrane 1. Adsorption Endosome Endosome Membrane->Endosome 2. Endocytosis Drug Released Drug Endosome->Drug 3. Endosomal Escape & Drug Release Target Cellular Target Drug->Target 4. Therapeutic Action

Mechanism of cellular uptake for drug delivery.

References

Application Notes and Protocols: Incorporation of Fmoc-D-Lys-OH.HCl into Peptide Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit exceptional binding affinity and specificity to complementary nucleic acid sequences. Their neutral N-(2-aminoethyl)glycine backbone makes them resistant to enzymatic degradation, positioning them as promising candidates for therapeutic and diagnostic applications. The incorporation of amino acids, such as D-lysine, into the PNA backbone can further enhance their physicochemical properties. The addition of Fmoc-D-Lys-OH.HCl provides a primary amine on the side chain, which can improve aqueous solubility, facilitate cell penetration, and serve as a conjugation point for labels or functional moieties.[1][2]

These application notes provide a comprehensive guide to the incorporation of this compound into PNA oligomers using solid-phase synthesis, including detailed protocols for synthesis, purification, and characterization.

Key Applications

The incorporation of D-lysine into PNA oligomers offers several advantages:

  • Improved Solubility: The cationic nature of the lysine side chain at physiological pH significantly enhances the aqueous solubility of otherwise hydrophobic PNA oligomers.[1]

  • Enhanced Cellular Uptake: The positive charge can facilitate interaction with negatively charged cell membranes, improving cellular penetration.[1]

  • Site-Specific Conjugation: The primary amine of the lysine side chain provides a reactive handle for the attachment of various molecules, such as fluorescent dyes, biotin, or drug molecules, without interfering with hybridization.

  • Modulation of Binding Affinity: Studies have shown that the incorporation of D-lysine can enhance the stability of PNA-DNA/RNA duplexes.[3]

Data Presentation

Table 1: Reagents and Equipment for PNA Synthesis
Reagent/Equipment Purpose Supplier Example
Rink Amide ResinSolid support for PNA synthesisChemPep
Fmoc-PNA MonomersBuilding blocks for PNA sequenceAapptec Peptides
Fmoc-D-Lys(Boc)-OH.HClD-lysine building blockSigma-Aldrich
HATU/HBTUActivating agent for couplingIris Biotech GmbH
DIPEA (DIEA)Base for activation and couplingSigma-Aldrich
2,6-LutidineBase for activationSigma-Aldrich
PiperidineReagent for Fmoc deprotectionSigma-Aldrich
NMP (N-Methyl-2-pyrrolidone)Solvent for synthesisLGC, Biosearch Technologies
DMF (N,N-Dimethylformamide)Solvent for synthesisLGC, Biosearch Technologies
DCM (Dichloromethane)Solvent for washingSigma-Aldrich
Acetic AnhydrideCapping reagentSigma-Aldrich
TFA (Trifluoroacetic Acid)Cleavage and deprotection reagentSigma-Aldrich
m-CresolScavenger for cleavageLGC, Biosearch Technologies
Diethyl EtherPrecipitation of crude PNASigma-Aldrich
Acetonitrile (ACN)HPLC solventSigma-Aldrich
MALDI-TOF Mass SpectrometerCharacterization of PNA
RP-HPLC SystemPurification and analysis of PNA
Table 2: Representative Purity and Yield of a Lysine-Containing PNA Oligomer
PNA Sequence Synthesis Scale (µmol) Crude Purity (%) Purified Yield (OD at 260 nm) Expected Mass (Da) Observed Mass (Da)
H-[Lys(Boc)]-TGT-ACG-Lys(Boc)-NH22~75952450.82450.9
H-TGT-ACG-NH22~801101987.01987.1

Note: Data is representative and can vary depending on the sequence, synthesis conditions, and purification method.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-Lysine-Containing PNA Oligomer

This protocol outlines the manual solid-phase synthesis of a PNA oligomer with this compound incorporated at the N-terminus and within the sequence.

1. Resin Preparation: a. Swell 25 mg of Rink Amide resin (0.4 mmol/g loading) in 1 mL of DMF for 1 hour in a fritted syringe. b. Drain the DMF.

2. Fmoc Deprotection: a. Add 1 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Repeat the 20% piperidine treatment for 7 minutes, then drain. d. Wash the resin with DMF (3 x 1 mL), DCM (3 x 1 mL), and DMF (3 x 1 mL).

3. Coupling of Fmoc-PNA Monomers and Fmoc-D-Lys(Boc)-OH.HCl: a. Activation: In a separate vial, dissolve the Fmoc-PNA monomer or Fmoc-D-Lys(Boc)-OH.HCl (4 equivalents), HATU (3.9 equivalents), DIPEA (4 equivalents), and 2,6-lutidine (4 equivalents) in 500 µL of NMP. b. Coupling: Immediately add the activation mixture to the resin. c. Agitate for 60 minutes at room temperature. For Fmoc-D-Lys(Boc)-OH.HCl, a longer coupling time of 90-120 minutes may be beneficial. d. Drain the coupling solution. e. Wash the resin with DMF (3 x 1 mL).

4. Capping (Optional but Recommended): a. To cap any unreacted amino groups, add 1 mL of a capping solution (acetic anhydride/2,6-lutidine/DMF, 5:6:89 v/v/v) to the resin. b. Agitate for 10 minutes, then drain. c. Wash the resin with DMF (3 x 1 mL), DCM (3 x 1 mL), and DMF (3 x 1 mL).

5. Chain Elongation: a. Repeat steps 2-4 for each subsequent monomer in the PNA sequence.

6. Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection: a. Wash the resin with DCM (5 x 1 mL) and dry under a stream of nitrogen. b. Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v). c. Add 1 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature. d. Filter the cleavage solution into a clean microcentrifuge tube. e. Precipitate the crude PNA by adding 10 volumes of cold diethyl ether. f. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant. g. Wash the PNA pellet with cold diethyl ether (2 x 1 mL). h. Dry the PNA pellet under vacuum.

Protocol 2: Purification of Lysine-Containing PNA by RP-HPLC

1. Sample Preparation: a. Dissolve the crude PNA pellet in 500 µL of 0.1% TFA in water.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 65% B over 30 minutes. e. Flow Rate: 1 mL/min. f. Detection: UV absorbance at 260 nm.

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by MALDI-TOF mass spectrometry. c. Lyophilize the pure fractions to obtain the final PNA product.

Protocol 3: Characterization of Lysine-Containing PNA by MALDI-TOF Mass Spectrometry

1. Matrix Preparation: a. Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in 50% acetonitrile/0.1% TFA.

2. Sample Spotting: a. Mix 1 µL of the purified PNA solution (approximately 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. b. Allow the spot to air dry completely.

3. Data Acquisition: a. Acquire the mass spectrum in positive ion linear or reflectron mode, depending on the required mass accuracy. b. Calibrate the instrument using a standard peptide mixture.

Visualizations

Experimental Workflow for PNA Synthesis

PNA_Synthesis_Workflow start Start: Rink Amide Resin resin_prep Resin Swelling in DMF start->resin_prep end_node End: Purified Lysine-PNA deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection1 coupling Coupling: Fmoc-PNA Monomer or Fmoc-D-Lys(Boc)-OH.HCl + HATU/DIPEA/Lutidine deprotection1->coupling capping Capping (Acetic Anhydride) coupling->capping loop Repeat for each monomer in sequence capping->loop loop->deprotection1 Next Monomer final_deprotection Final Fmoc Deprotection loop->final_deprotection End of Sequence cleavage Cleavage & Deprotection (TFA/m-cresol) final_deprotection->cleavage precipitation Precipitation (Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization MALDI-TOF MS Characterization purification->characterization characterization->end_node

Caption: Workflow for the solid-phase synthesis of a D-lysine-containing PNA oligomer.

Logical Relationship of Lysine Incorporation Benefits

Lysine_Benefits lysine Incorporation of This compound solubility Improved Aqueous Solubility lysine->solubility uptake Enhanced Cellular Uptake lysine->uptake conjugation Site-Specific Conjugation lysine->conjugation affinity Modulated Binding Affinity lysine->affinity

Caption: Benefits of incorporating D-lysine into peptide nucleic acids.

References

Application Notes and Protocols for Surface Modification of Biomaterials with Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials play a pivotal role in determining their in vivo performance, influencing protein adsorption, cell adhesion, proliferation, and differentiation. Surface modification is a critical strategy to enhance the biocompatibility and bioactivity of implantable devices. Fmoc-D-Lys-OH.HCl, a derivative of the essential amino acid D-lysine, offers a versatile platform for surface functionalization. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, site-specific immobilization, while the free carboxylic acid and the eventual deprotection of the amine group provide handles for further modification or for direct interaction with the biological environment.

This document provides detailed application notes and experimental protocols for the surface modification of biomaterials using this compound. It is intended to guide researchers in creating bioactive surfaces for applications in tissue engineering, drug delivery, and medical implant development.

Applications of this compound in Biomaterial Surface Modification

Modifying biomaterial surfaces with this compound can significantly improve their biological performance. The primary applications include:

  • Enhanced Cell Adhesion and Proliferation: The presence of lysine on a biomaterial surface can mimic the extracellular matrix (ECM), promoting the adhesion and proliferation of various cell types, including osteoblasts and fibroblasts. This is crucial for the osseointegration of dental and orthopedic implants.[1][2]

  • Improved Biocompatibility: By creating a more hydrophilic and cell-friendly surface, lysine modification can reduce inflammatory responses and improve the overall biocompatibility of an implant.[1]

  • Drug Delivery: The amino and carboxyl groups of lysine can be used as anchor points to covalently attach drugs, growth factors, or other therapeutic molecules for localized and sustained release.

  • Antimicrobial Surfaces: The positively charged amine group of lysine can impart antimicrobial properties to the surface, helping to prevent implant-associated infections.[3]

Quantitative Data on Lysine-Modified Biomaterials

The following tables summarize quantitative data from studies on biomaterials functionalized with lysine or similar amino acids. This data provides a benchmark for the expected outcomes of surface modification.

Table 1: Surface Characterization of Lysine-Functionalized Titanium

ParameterUnmodified TitaniumLysine-Modified TitaniumReference
Water Contact Angle (°) 85 ± 555 ± 4[1]
Surface Roughness (Ra, nm) 0.8 ± 0.11.2 ± 0.2[4]
Lysine Surface Density (molecules/cm²) N/A1.5 x 10¹⁴Estimated

Table 2: In Vitro Cellular Response to Lysine-Modified Titanium

ParameterUnmodified TitaniumLysine-Modified TitaniumReference
Osteoblast Adhesion (cells/cm² after 4h) 1.2 x 10⁴2.5 x 10⁴[1]
Osteoblast Proliferation (fold change at day 3) 1.01.8[2]
Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein) 25 ± 345 ± 5[5]
Calcium Deposition (µg/cm² at day 21) 15 ± 235 ± 4[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the surface modification of biomaterials with this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Surface Preparation cluster_1 Covalent Immobilization cluster_2 Deprotection and Characterization cluster_3 Biological Evaluation A Biomaterial Substrate (e.g., Titanium, PEEK) B Cleaning and Sterilization A->B C Surface Activation (e.g., Plasma Treatment) B->C D Linker Molecule Attachment (e.g., Silanization) C->D E This compound Coupling D->E F Fmoc Group Deprotection (Optional) E->F G Surface Characterization F->G H In Vitro Cell Culture G->H I Biocompatibility and Functional Assays H->I

Fig. 1: Experimental workflow for surface modification.
Protocol 1: Covalent Immobilization of this compound on Titanium Surfaces

This protocol describes the covalent attachment of this compound to a titanium surface using a silane linker.

Materials:

  • Titanium substrates

  • Acetone, isopropanol, deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive!

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (optional)

Procedure:

  • Cleaning and Sterilization:

    • Sonciate the titanium substrates in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Sterilize by autoclaving.

  • Surface Activation (Hydroxylation):

    • Immerse the cleaned substrates in Piranha solution for 1 hour at room temperature. Handle with extreme care in a fume hood.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Silanization (APTES Coating):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated titanium substrates in the APTES solution for 2 hours at 60°C under a nitrogen atmosphere.

    • Rinse with toluene and cure at 110°C for 30 minutes.

  • This compound Coupling:

    • In a separate flask, dissolve this compound (1.2 equivalents), DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir for 4 hours at room temperature to pre-activate the carboxylic acid group.

    • Immerse the APTES-coated substrates in the activated this compound solution.

    • React for 24 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and deionized water.

    • Dry with nitrogen.

  • Fmoc Group Deprotection (Optional):

    • To expose the primary amine of the lysine, immerse the functionalized substrates in a 20% piperidine solution in DMF for 30 minutes at room temperature.

    • Rinse thoroughly with DMF, ethanol, and deionized water.

    • Dry with nitrogen.

Protocol 2: Surface Characterization

1. Water Contact Angle Measurement:

  • Use a goniometer to measure the static water contact angle.

  • Place a 5 µL droplet of deionized water on the surface.

  • Capture the image and measure the angle between the substrate and the tangent of the droplet.

  • A decrease in contact angle indicates a more hydrophilic surface.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Use XPS to determine the elemental composition of the surface.

  • The presence of N1s peaks will confirm the successful immobilization of lysine.

3. Atomic Force Microscopy (AFM):

  • Use AFM to assess the surface topography and roughness.

  • An increase in surface roughness is expected after modification.

Protocol 3: In Vitro Cell Culture and Functional Assays

1. Cell Seeding:

  • Place the sterile modified and unmodified (control) substrates in a 24-well plate.

  • Seed osteoblasts (e.g., MG-63 or Saos-2 cell line) at a density of 1 x 10⁴ cells/cm².

  • Culture in appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

2. Cell Adhesion and Proliferation Assay:

  • Adhesion: After 4 hours, wash the substrates with PBS to remove non-adherent cells. Fix the adherent cells with 4% paraformaldehyde, stain the nuclei with DAPI, and count the cells under a fluorescence microscope.

  • Proliferation: At days 1, 3, and 5, quantify cell proliferation using a standard assay such as the MTT or PrestoBlue™ assay.

3. Alkaline Phosphatase (ALP) Activity Assay:

  • After 7 and 14 days of culture, lyse the cells on the substrates.

  • Measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.

  • Normalize the ALP activity to the total protein content.

4. Mineralization Assay (Alizarin Red S Staining):

  • After 21 days of culture in osteogenic differentiation medium, fix the cells.

  • Stain the calcium deposits with Alizarin Red S solution.

  • Quantify the staining by extracting the dye and measuring its absorbance at 562 nm.

Signaling Pathway

The improved cellular response on lysine-modified surfaces is often mediated through integrin signaling. Integrins are transmembrane receptors that bind to ECM proteins and initiate intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation. The lysine on the biomaterial surface can enhance the adsorption of ECM proteins like fibronectin and vitronectin, which in turn present binding sites for cellular integrins.

G cluster_0 Extracellular cluster_1 Intracellular Lysine Lysine-Modified Biomaterial Surface ECM ECM Proteins (Fibronectin, Vitronectin) Lysine->ECM Adsorption Integrin Integrin Receptor (αvβ3) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2_Sos Grb2/SOS FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt CellResponse Cellular Responses (Adhesion, Proliferation, Differentiation) Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Fig. 2: Integrin-FAK signaling pathway.

Upon binding of ECM proteins to integrins, Focal Adhesion Kinase (FAK) is recruited to the cell membrane and autophosphorylated.[6] This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex activates downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation.[7][8]

Conclusion

The surface modification of biomaterials with this compound is a promising strategy to enhance their biological performance. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and characterize these advanced biomaterials. By carefully controlling the surface chemistry, it is possible to create bioactive implants that promote tissue integration and improve clinical outcomes.

References

Application Notes and Protocols for Enzymatic Reactions Involving Peptides with D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of peptides containing D-lysine is crucial for the design of stable and effective therapeutic agents. The incorporation of D-lysine into peptides is a key strategy to enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols related to the enzymatic reactions involving these modified peptides.

Application Note 1: Enhancing Peptide Stability through D-Lysine Substitution

The primary application of incorporating D-lysine into peptide sequences is to increase their stability against proteolysis.[1][2] Naturally occurring peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems, limiting their therapeutic efficacy.[1] By strategically replacing L-lysine with D-lysine, the resulting peptide becomes a poor substrate for many common proteases, such as trypsin, which specifically cleaves at the C-terminus of L-lysine and L-arginine residues.[2][3][4] This "chirality switch" can significantly prolong the in vivo half-life of the peptide.[1]

The introduction of D-lysine can also influence the peptide's secondary structure, which may affect its biological activity and toxicity.[3] For instance, in antimicrobial peptides (AMPs), D-lysine substitutions can lead to a reduction in helical content, which has been correlated with decreased toxicity to eukaryotic cells while maintaining antimicrobial activity.[2][3]

Quantitative Data Summary: Biological Activity of D-Lysine Containing Antimicrobial Peptides

The following table summarizes the biological activity of the antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions. The Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial activity, while hemolytic activity and macrophage toxicity indicate cytotoxicity.

PeptideSequenceMIC (μM) vs. S. aureusHemolysis (%) at 64 μMMacrophage Toxicity (LD50, μM)
CM15KWKLFKKIGAVLKVL4>503.8
D¹,¹³d WKLFKKIGAVLd VL4~1615
D³,¹³KWd LFKKIGAVLd VL8<678
D³,⁷,¹³KWd LFKd IGAVLd VL8<198

D-amino acids are indicated in bold lowercase. Data sourced from a study on the antimicrobial peptide CM15 and its analogs.[2][3]

Experimental Protocol 1: Assessing Protease Resistance of D-Lysine Containing Peptides

This protocol describes a method to evaluate the stability of peptides containing D-lysine against proteolytic degradation using trypsin as a model protease, followed by analysis with SDS-PAGE.

Materials:

  • Peptide stock solutions (with and without D-lysine substitutions)

  • Trypsin solution (e.g., from bovine pancreas)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • SDS-PAGE gels, buffers, and apparatus

  • Coomassie Brilliant Blue or other suitable protein stain

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Peptide Samples:

    • Reconstitute lyophilized peptides in an appropriate solvent (e.g., sterile water or buffer) to a final concentration of 1 mg/mL.

    • In separate microcentrifuge tubes, dilute each peptide stock solution in digestion buffer to a final concentration of 0.1 mg/mL.

  • Enzymatic Digestion:

    • To each tube of diluted peptide, add trypsin solution to a final enzyme-to-substrate ratio of 1:100 (w/w).

    • For a negative control, add an equal volume of digestion buffer without trypsin to a separate tube for each peptide.

    • Incubate all tubes at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 20, 60, and 120 minutes), withdraw an aliquot from each reaction tube.

    • Immediately stop the reaction by adding the quenching solution to the aliquot.

  • SDS-PAGE Analysis:

    • Mix the quenched aliquots with an equal volume of 2x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Visualization and Interpretation:

    • Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

    • Image the gel. The disappearance of the peptide band over time in the trypsin-treated samples indicates degradation. Peptides containing D-lysine are expected to show greater stability (i.e., the band will persist for longer) compared to their all-L-amino acid counterparts.[2]

Protease_Resistance_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Peptide_L L-Lys Peptide Trypsin_L Add Trypsin Peptide_L->Trypsin_L Peptide_D D-Lys Peptide Trypsin_D Add Trypsin Peptide_D->Trypsin_D Time_Course Time-Course Sampling Trypsin_L->Time_Course Trypsin_D->Time_Course SDS_PAGE SDS-PAGE Time_Course->SDS_PAGE Visualize Visualize Degradation SDS_PAGE->Visualize

Workflow for assessing peptide protease resistance.

Application Note 2: Potential for Direct Enzymatic Action on D-Lysine Containing Peptides

While the primary role of D-lysine in peptides is to confer resistance to enzymatic degradation, certain enzymes that act on free D-amino acids may have the potential to modify D-lysine within a peptide context. However, research in this area is limited, and the activity of these enzymes on peptide substrates is not well-characterized.

D-Amino Acid Oxidase (DAAO): D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[5][6][7] DAAO has a broad substrate specificity for neutral and basic D-amino acids, including free D-lysine.[7][8] It is plausible that DAAO could act on D-lysine residues in peptides, particularly if the residue is at the N-terminus or is otherwise accessible to the enzyme's active site. However, the efficiency of such a reaction is expected to be significantly lower than with free D-amino acids.

Lysine Racemase: Lysine racemase is an enzyme that catalyzes the interconversion of L-lysine and D-lysine.[9] This enzyme has been identified in various organisms and plays a role in D-lysine metabolism. While its primary known substrate is free lysine, the possibility of its action on lysine residues within a peptide chain remains an area for investigation.[9]

Quantitative Data Summary: Kinetic Parameters of Enzymes Acting on Free D-Lysine

The following table provides kinetic data for D-amino acid oxidase and lysine racemase with free D-lysine as a substrate. This information can serve as a baseline for designing experiments to test the activity of these enzymes on D-lysine-containing peptides.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Source Organism
D-Amino Acid OxidaseD-Lysine1.83.5Rhodotorula gracilis
Lysine RacemaseD-Lysine23.48 ± 1.220.036 ± 0.002Soil Metagenome

Data sourced from studies on D-amino acid oxidase and lysine racemase.[9][10]

Experimental Protocol 2: Proposed Method for Investigating D-Amino Acid Oxidase (DAAO) Activity on D-Lysine Containing Peptides

This protocol is an adaptation of established DAAO assays for free D-amino acids and is proposed as a starting point for investigating the potential activity of DAAO on peptides containing D-lysine. The assay is based on the coupled reaction where the hydrogen peroxide produced by DAAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • D-lysine containing peptide solution (substrate)

  • Free D-lysine solution (positive control)

  • Peptide with L-lysine (negative control)

  • D-Amino Acid Oxidase (DAAO) from a commercial source

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate for HRP (e.g., Amplex UltraRed)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the D-lysine-containing peptide, the L-lysine peptide, and free D-lysine in the assay buffer.

    • Prepare a working solution of DAAO in assay buffer. The optimal concentration should be determined empirically.

    • Prepare the Reaction Mix containing HRP and the chromogenic substrate in assay buffer according to the manufacturer's instructions.

  • Set up the Assay Plate:

    • In a 96-well plate, add the substrate solutions (D-lysine peptide, L-lysine peptide, D-lysine, and a buffer blank) to different wells in triplicate.

    • Add the Reaction Mix to all wells.

  • Initiate the Reaction:

    • Start the reaction by adding the DAAO working solution to all wells except for a set of "no enzyme" controls for each substrate.

    • Mix the plate gently.

  • Measure Fluorescence:

    • Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen chromogenic substrate.

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of increase in fluorescence over time.

    • Subtract the rate of the "no enzyme" control from the corresponding enzyme-containing wells.

    • Compare the reaction rates for the D-lysine peptide with the positive (free D-lysine) and negative (L-lysine peptide) controls. A significantly higher rate for the D-lysine peptide compared to the L-lysine peptide would suggest DAAO activity.

DAAO_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Substrates Prepare Substrates: D-Lys Peptide L-Lys Peptide D-Lysine (control) Plate Add Substrates and Reaction Mix to Plate Substrates->Plate Reaction_Mix Prepare Reaction Mix: HRP + Chromogen Reaction_Mix->Plate Add_DAAO Add DAAO Plate->Add_DAAO Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_DAAO->Measure_Fluorescence Analyze_Rates Analyze Reaction Rates Measure_Fluorescence->Analyze_Rates

Proposed workflow for DAAO activity assay on peptides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency encountered during solid-phase peptide synthesis (SPPS) with Fmoc-D-Lys-OH.HCl.

Troubleshooting Guide

Low coupling efficiency with this compound can arise from several factors, ranging from incomplete activation and steric hindrance to on-resin aggregation. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Incomplete Deprotection of the N-terminal Fmoc Group

Symptom: A positive Kaiser test (deep blue color) on resin beads after the coupling step, indicating the presence of free primary amines.

Cause: The preceding Fmoc deprotection step was incomplete, leaving the N-terminus of the growing peptide chain blocked and unavailable for coupling with this compound.

Solutions:

  • Extended Deprotection: Increase the piperidine treatment time or perform a second deprotection step.

  • Alternative Base: For sequences prone to aggregation which can hinder piperidine access, consider using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF.

Issue 2: Inefficient Activation of this compound

Symptom: A positive Kaiser test after coupling, even with confirmed complete Fmoc deprotection.

Cause: The carboxylic acid of this compound is not being effectively activated, leading to a slow or incomplete reaction with the resin-bound amine. The presence of the hydrochloride salt can interfere with standard activation protocols.

Solutions:

  • In Situ Neutralization: Add an additional equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the coupling mixture to neutralize the HCl salt.

  • Pre-activation: Pre-activate the this compound with the coupling reagent and base for a short period (1-5 minutes) before adding the mixture to the resin.

  • Change of Coupling Reagent: Switch to a more potent coupling reagent. For sterically hindered couplings, aminium/uronium salt-based reagents like HATU or HBTU are often more effective than carbodiimides like DIC.

Issue 3: On-Resin Aggregation

Symptom:

  • Noticeable shrinking of the resin bed.

  • Sluggish or incomplete deprotection and coupling reactions.

  • Inconsistent results from colorimetric tests like the Kaiser test (false negatives can occur as aggregated chains may block access to the free amines).

  • Low yield and purity of the final cleaved peptide, with multiple deletion sequences observed upon analysis.

Cause: The growing peptide chains on the solid support form secondary structures (e.g., β-sheets), which physically block reactive sites.

Solutions:

  • Solvent Modification: Switch from DMF to N-Methylpyrrolidone (NMP) or a "magic mixture" (e.g., a combination of DMF, DCM, and NMP) to improve solvation and disrupt secondary structures.

  • Chaotropic Salts: Add chaotropic salts like LiCl (up to 0.8 M) to the reaction mixture to disrupt hydrogen bonding. Ensure thorough washing after the coupling step to remove residual salts.

  • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to increase peptide chain mobility. This is often effective when combined with alternative solvents.

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

Frequently Asked Questions (FAQs)

Q1: Does the hydrochloride salt of this compound affect coupling efficiency?

A: Yes, the hydrochloride salt can significantly impact coupling efficiency. The HCl salt of the amino acid can neutralize the base required for the activation of the carboxylic acid, leading to incomplete activation and consequently, poor coupling yields. It is crucial to add an additional equivalent of a non-nucleophilic base like DIPEA or NMM to the coupling reaction to neutralize the HCl.

Q2: What is the best coupling reagent for this compound?

A: The choice of coupling reagent depends on the specific peptide sequence and the presence of any steric hindrance. For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt or Oxyma Pure can be effective. However, for "difficult" couplings, which may be anticipated with certain sequences, more potent aminium/uronium-based reagents like HATU, HBTU, or COMU are generally recommended for their higher reactivity and ability to overcome steric challenges.

Q3: How can I monitor the coupling efficiency of this compound?

A: The Kaiser test is a common qualitative method to monitor for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. However, in cases of severe aggregation, the Kaiser test can give a false negative. The TNBS (trinitrobenzenesulfonic acid) test is a more reliable alternative in such situations. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.

Q4: What should I do if I observe a persistent low coupling efficiency despite trying different coupling reagents and conditions?

A: If low coupling efficiency persists, it is likely due to severe on-resin aggregation. In such cases, consider the following advanced strategies:

  • Incorporate Backbone Modifications: Introduce a pseudoproline dipeptide or a Dmb-protected amino acid residue every 6-8 residues in the sequence to disrupt secondary structure formation.

  • Change the Solid Support: Switch to a low-loading resin or a more hydrophilic, PEG-based resin (e.g., TentaGel) to improve solvation of the peptide chains.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acids

Coupling Reagent ClassExample ReagentsTypical Reaction Time (min)Relative CostKey AdvantagesPotential Disadvantages
CarbodiimidesDIC/HOBt, DIC/Oxyma60 - 120LowCost-effective, low risk of racemization.Slower reaction rates, potential for N-acylurea formation.
Phosphonium SaltsPyBOP, PyAOP30 - 60MediumEfficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
Aminium/Uronium SaltsHBTU, HATU, COMU15 - 45HighHighly reactive, excellent for hindered couplings, low racemization.Higher cost, potential for guanidinylation of the free amine with some reagents if not pre-activated.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The information presented is a general guide.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with In Situ Neutralization
  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), your chosen coupling reagent (e.g., HATU, 2.9 equivalents), and an additive if required (e.g., HOAt, 3 equivalents) in a minimal amount of DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture. The first 3 equivalents are for the standard coupling reaction, and the additional 3 equivalents are to neutralize the HCl salt.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling (recoupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Monitoring Coupling Efficiency using the Kaiser Test
  • Sample Preparation: After the coupling reaction, take a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF (3 x 1 mL) and then with ethanol (2 x 1 mL) in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.

  • Heating: Heat the test tube at 100-110°C for 3-5 minutes.

  • Observation:

    • Deep blue beads and solution: Positive result, indicating a significant amount of unreacted primary amines (incomplete coupling).

    • Yellow or colorless beads and solution: Negative result, indicating complete or near-complete coupling.

    • Slightly blue beads: Indicates a partially incomplete reaction, a recoupling is recommended.

Mandatory Visualization

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency with This compound Detected check_deprotection Perform Kaiser test on resin before coupling. start->check_deprotection deprotection_result Kaiser Test Result? check_deprotection->deprotection_result incomplete_deprotection Incomplete Deprotection deprotection_result->incomplete_deprotection Positive complete_deprotection Complete Deprotection deprotection_result->complete_deprotection Negative extend_deprotection Extend deprotection time or use stronger base (e.g., DBU). incomplete_deprotection->extend_deprotection extend_deprotection->check_deprotection check_coupling Perform Kaiser test after This compound coupling. complete_deprotection->check_coupling coupling_result Kaiser Test Result? check_coupling->coupling_result incomplete_coupling Incomplete Coupling coupling_result->incomplete_coupling Positive successful_coupling Successful Coupling coupling_result->successful_coupling Negative troubleshoot_coupling Troubleshoot Coupling Reaction incomplete_coupling->troubleshoot_coupling check_aggregation Suspect Aggregation? (Resin shrinking, slow kinetics) incomplete_coupling->check_aggregation neutralization Ensure in situ neutralization (add extra base for HCl salt). troubleshoot_coupling->neutralization change_reagent Use a more potent coupling reagent (e.g., HATU, HBTU). troubleshoot_coupling->change_reagent double_couple Perform a double coupling. troubleshoot_coupling->double_couple neutralization->check_coupling change_reagent->check_coupling double_couple->check_coupling aggregation_strategies Implement Anti-Aggregation Strategies check_aggregation->aggregation_strategies Yes check_aggregation->successful_coupling No change_solvent Switch to NMP or 'magic mixture'. aggregation_strategies->change_solvent chaotropic_salts Add chaotropic salts (e.g., LiCl). aggregation_strategies->chaotropic_salts increase_temp Increase coupling temperature. aggregation_strategies->increase_temp change_solvent->check_coupling chaotropic_salts->check_coupling increase_temp->check_coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Protocol_Workflow start Start: Washed, Deprotected Resin prepare_reagents Prepare Activation Mixture: This compound Coupling Reagent (e.g., HATU) Additive (e.g., HOAt) start->prepare_reagents add_base Add Base: DIPEA (e.g., 6 eq.) prepare_reagents->add_base preactivate Pre-activate (1-2 min) add_base->preactivate add_to_resin Add Activated Amino Acid Solution to Resin preactivate->add_to_resin couple Agitate at Room Temperature (30-60 min) add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin with DMF monitor->wash Negative recouple Recouple monitor->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->couple

Caption: Standard coupling protocol workflow.

Technical Support Center: Optimization of Fmoc Deprotection for D-Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of D-lysine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: Incomplete Fmoc Deprotection of D-Lysine

Incomplete removal of the Fmoc group from D-lysine is a common issue, often leading to deletion sequences in the final peptide product. This is primarily due to the steric hindrance imposed by the D-amino acid configuration, which can be exacerbated by peptide aggregation.

Initial Verification Steps:

  • Reagent Quality: Ensure the piperidine solution (typically 20% in DMF) is fresh. Degraded piperidine can lead to incomplete deprotection.

  • Resin Swelling: Confirm that the resin is adequately swollen before the deprotection step. Poor swelling can hinder reagent access to the peptide chains.

  • Standard Protocol Review: Double-check that the standard deprotection times and reagent volumes were appropriate for the scale of your synthesis.

Troubleshooting Workflow for Incomplete Fmoc Deprotection of D-Lysine

If initial checks do not resolve the issue, follow this workflow to optimize the deprotection of sterically hindered D-lysine residues.

G cluster_0 Problem Identification cluster_4 Verification IncompleteDeprotection Incomplete Fmoc Deprotection (Detected by Kaiser Test or HPLC) ExtendReaction Extend Deprotection Time/Repetitions IncompleteDeprotection->ExtendReaction Initial Approach IncreaseTemp Increase Reaction Temperature (e.g., Microwave Synthesis) IncompleteDeprotection->IncreaseTemp Alternative ModifyReagent Modify Deprotection Reagent IncompleteDeprotection->ModifyReagent Chemical Approach DisruptAggregation Disrupt Peptide Aggregation IncompleteDeprotection->DisruptAggregation For Aggregation-Prone Sequences VerifyDeprotection Verify Complete Deprotection (Kaiser Test) ExtendReaction->VerifyDeprotection IncreaseTemp->VerifyDeprotection AddDBU Add DBU to Piperidine Solution (e.g., 2% DBU / 20% Piperidine) ModifyReagent->AddDBU AltBase Use Alternative Base (e.g., 5% Piperazine + 2% DBU) ModifyReagent->AltBase ChaotropicSalts Add Chaotropic Salts (e.g., LiCl) DisruptAggregation->ChaotropicSalts DisruptingSolvents Use Aggregation-Disrupting Solvents DisruptAggregation->DisruptingSolvents AddDBU->VerifyDeprotection AltBase->VerifyDeprotection ChaotropicSalts->ExtendReaction Combine Strategies DisruptingSolvents->ExtendReaction Combine Strategies

Caption: Troubleshooting workflow for incomplete Fmoc deprotection of D-lysine.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of D-lysine more challenging than for L-lysine?

A1: The primary challenge arises from increased steric hindrance. The spatial arrangement of the D-enantiomer can make the N-terminal Fmoc group less accessible to the deprotecting base (piperidine). This effect is more pronounced in sequences prone to forming secondary structures or aggregation, as the peptide backbone can fold in a way that further shields the Fmoc group.

Q2: My standard 20% piperidine in DMF for 20 minutes is not working for a D-lysine containing peptide. What is the first thing I should try?

A2: The most straightforward initial approach is to extend the deprotection time. For sterically hindered residues like D-lysine, a longer reaction time or multiple, shorter deprotection steps can be effective. For example, instead of a single 20-minute deprotection, try two sequential 15-minute treatments with fresh 20% piperidine in DMF.

Q3: When should I consider using a stronger base like DBU?

A3: If extending the deprotection time with piperidine alone is insufficient, the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc removal.[1] A common formulation is 2% DBU in 20% piperidine/DMF. DBU is a non-nucleophilic base that is highly effective at removing the Fmoc group, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[1] However, be cautious when using DBU in sequences containing aspartic acid, as it can promote aspartimide formation.[1]

Q4: Are there alternatives to piperidine and DBU?

A4: Yes, a combination of 5% piperazine and 2% DBU in DMF has been reported as a rapid and efficient alternative to piperidine.[1] This mixture can be particularly useful for sequences prone to aggregation.[1]

Q5: How can I be sure that the Fmoc deprotection is complete?

A5: The Kaiser test (or ninhydrin test) is a reliable qualitative method to confirm the presence of free primary amines after deprotection. A positive result (dark blue beads and solution) indicates successful Fmoc removal. A negative result (yellow or colorless beads) signifies that the Fmoc group is still present. For N-terminal proline, which is a secondary amine, the chloranil or isatin test should be used.

Q6: My peptide is showing significant aggregation. How does this affect D-lysine deprotection and what can I do?

A6: Peptide aggregation can severely hinder reagent access to the reaction sites on the resin, leading to incomplete deprotection and coupling.[2] For D-lysine, which already presents steric challenges, aggregation exacerbates the problem. To mitigate aggregation, you can:

  • Use Chaotropic Salts: Add salts like LiCl to the deprotection and coupling solutions to disrupt secondary structures.

  • Employ Aggregation-Disrupting Solvents: A mixture of DCM/DMF/NMP (1:1:1) can be effective.[3]

  • Incorporate Backbone Modifications: For very difficult sequences, consider incorporating pseudoproline dipeptides or Dmb-protected derivatives to disrupt β-sheet formation.

Q7: Can microwave synthesis help with D-lysine deprotection?

A7: Yes, microwave-assisted peptide synthesis can be very effective for difficult deprotection steps. The application of microwave energy can accelerate the rate of Fmoc removal, allowing for shorter reaction times even for sterically hindered residues like D-lysine.[4]

Data Presentation

Table 1: Comparison of Deprotection Reagents for Difficult Sequences

Reagent CompositionTypical ConditionsAdvantagesDisadvantages
20% Piperidine in DMF2 x 15 min, RTStandard, well-establishedCan be slow for sterically hindered residues.
2% DBU / 20% Piperidine in DMF2 x 7 min, RTFaster deprotection, good for hindered residues.Can promote aspartimide formation with Asp residues.[1]
5% Piperazine / 2% DBU in DMF2 x 5 min, RTVery rapid, effective for aggregating sequences.[1]May require optimization for specific sequences.

Table 2: General Optimization Parameters for D-Lysine Fmoc Deprotection

ParameterStandard ConditionOptimized Condition for D-LysineRationale
Deprotection Time 15-20 min30-40 min (or 2 x 15-20 min)Overcomes steric hindrance by allowing more time for the reaction to complete.
Temperature Room Temperature30-40 °C (or Microwave)Increases reaction kinetics. Microwave synthesis can significantly reduce reaction times.[4]
Base Concentration 20% Piperidine20% Piperidine + 2% DBUDBU is a stronger, non-nucleophilic base that accelerates Fmoc removal.[1]

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection for D-Lysine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Wash: Wash the resin with DMF (3 x 1 min).

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Verification: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: DBU-Catalyzed Deprotection for D-Lysine

  • Resin Swelling and Wash: Follow steps 1 and 2 from Protocol 1.

  • Deprotection: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF. Add this solution to the resin and agitate for 7-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Repeat the deprotection step with fresh reagent for another 7-10 minutes.

  • Wash: Thoroughly wash the resin with DMF (5-7 times).

  • Verification: Perform a Kaiser test.

Protocol 3: Kaiser Test for Monitoring Deprotection

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 beads) in a small test tube.

  • Wash: Wash the beads with ethanol (2 x 1 min) and then with pyridine (1 x 1 min).

  • Add Reagents: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat: Heat the test tube at 100-120°C for 5 minutes.

  • Observe:

    • Positive Result (Deprotection Complete): Dark blue beads and/or solution.

    • Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.

Logical Relationships and Workflows

DOT Script for Fmoc Deprotection Cycle

Fmoc_Deprotection_Cycle start Start of Cycle: Fmoc-Protected Peptide-Resin wash1 Wash with DMF start->wash1 deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 kaiser_test Kaiser Test wash2->kaiser_test coupling Couple Next Fmoc-Amino Acid kaiser_test->coupling Positive (Blue) troubleshoot Troubleshoot Deprotection kaiser_test->troubleshoot Negative (Yellow) end_cycle End of Cycle: Elongated Peptide-Resin coupling->end_cycle troubleshoot->deprotection Re-run with Optimized Conditions

References

Preventing side reactions during Fmoc-D-Lys-OH.HCl coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-D-Lysine derivatives in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of side reactions when using a lysine derivative in Fmoc-SPPS?

The primary cause of major side reactions is the failure to use a lysine derivative with an appropriate side-chain protecting group.[1] The ε-amino group on the lysine side chain is a reactive nucleophile, similar to the α-amino group at the N-terminus of the peptide chain. If left unprotected, it will react with the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[2][3]

For standard Fmoc-SPPS, the use of Fmoc-D-Lys(Boc)-OH is strongly recommended. The tert-butyloxycarbonyl (Boc) group effectively protects the ε-amino side chain from unwanted reactions during chain elongation.[4][5] This Boc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is cleanly removed during the final acidic cleavage step (e.g., with trifluoroacetic acid, TFA).

Q2: I have Fmoc-D-Lys-OH.HCl. What are the risks of using it directly?

Using this compound, which lacks side-chain protection, is highly discouraged for standard peptide synthesis as it will almost certainly lead to diacylation, where the incoming activated amino acid couples to both the N-terminus of the peptide chain and the ε-amino group of the lysine side chain.[2][3] This results in a significant, often inseparable, branched peptide impurity.

Furthermore, the hydrochloride (.HCl) salt must be neutralized before the coupling reaction can proceed efficiently. The protonated α-amino group is not nucleophilic and cannot participate in peptide bond formation. This neutralization is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[6]

Q3: What is guanidinylation and how can I prevent it?

Guanidinylation is a side reaction where the ε-amino group of a lysine residue is converted into a homoarginine residue. This occurs when using uronium/aminium-based coupling reagents like HBTU and HATU.[7][8] These reagents can react with free amino groups (either the N-terminus or a lysine side chain) to transfer their guanidinium moiety, leading to chain termination or an undesired modification.[7][8]

To prevent this:

  • Ensure the lysine side-chain is protected (e.g., with Boc).

  • Avoid using a large excess of the coupling reagent and base. Stoichiometric or slightly excess amounts are recommended.[7]

  • Minimize coupling times. Prolonged reaction times can increase the likelihood of side reactions.

  • For extremely sensitive sequences, consider phosphonium-based reagents like PyBOP or PyAOP, which do not have a guanidinium structure and thus cannot cause this side reaction.[9]

Q4: Which coupling reagent is best for lysine?

While many reagents are effective, HATU is often considered superior, especially for difficult couplings.[10][11] It forms a highly reactive OAt-active ester, leading to faster and more efficient reactions compared to HBTU, which forms a less reactive OBt-ester.[10] This increased efficiency can help minimize side reactions like racemization and guanidinylation by reducing the required reaction time.[7][10] COMU is another modern, highly efficient coupling reagent that offers good solubility and is a safer alternative to HOBt/HOAt-based reagents.[9]

Troubleshooting Guide

Problem: LC-MS analysis shows a major peak with a mass corresponding to the desired peptide plus the mass of an additional amino acid.
  • Possible Cause: Diacylation/Branched Peptide Formation. This is the most likely cause if you have used a lysine derivative without side-chain protection (e.g., this compound). The incoming amino acid has coupled to both the N-terminal alpha-amino group and the lysine side-chain epsilon-amino group.[2][3]

  • Solution:

    • Verify Your Reagent: Confirm that you are using Fmoc-D-Lys(Boc)-OH .[5]

    • Resynthesize: The branched peptide is typically impossible to salvage. The peptide must be resynthesized using the correctly protected amino acid derivative.

Problem: A mass addition of +42 Da is observed on a lysine residue.
  • Possible Cause: Guanidinylation. This specific mass addition corresponds to the conversion of the lysine amine to a guanidine via reaction with a byproduct of carbodiimide reagents or, more commonly, direct transfer from HBTU/HATU.[7][8][12]

  • Solution:

    • Optimize Reagent Stoichiometry: Reduce the excess of coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA) to 1.0-1.5 equivalents.[7]

    • Reduce Coupling Time: Monitor the reaction and stop it once complete to avoid prolonged exposure to the reagents.

    • Change Reagent Class: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which cannot cause guanidinylation.[9]

Problem: The coupling reaction is slow or incomplete.
  • Possible Cause 1: Incomplete Neutralization. If using an amino acid hydrochloride salt (e.g., this compound), the α-amino group may still be protonated, rendering it non-nucleophilic.

  • Solution 1: Ensure at least two equivalents of base (e.g., DIPEA) are added relative to the amino acid salt: one to neutralize the HCl and one to facilitate the coupling reaction.

  • Possible Cause 2: Inefficient Coupling Reagent. For sterically hindered couplings or "difficult" sequences, your chosen reagent may not be sufficiently reactive.

  • Solution 2: Switch to a more powerful coupling reagent. HATU is generally more effective and faster than HBTU.[10][11][13]

Data Summary

Table 1: Comparison of Common Coupling Reagents for Lysine Incorporation
ParameterHATUHBTUDIC/HOBt
Reagent Type Aminium SaltAminium SaltCarbodiimide/Additive
Coupling Efficiency Very HighHighGood, but generally lower
Reaction Speed Faster[10]Slower[10]Slower
Racemization Risk Lower[10]Higher than HATU[10]Low with HOBt additive
Guanidinylation Risk Possible[7][8]Possible[7][8]No (but can cause N-acylurea formation)[9]
Best For Difficult sequences, rapid synthesis[10][11]Routine synthesis[9]Cost-effective routine synthesis

Key Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Lys(Boc)-OH

This protocol assumes a 0.1 mmol synthesis scale on a solid-phase resin.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Activation: Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (x5) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: In Situ Neutralization and Coupling of an Amino Acid HCl Salt

This protocol is for situations where using an HCl salt is unavoidable.

  • Resin Preparation: Swell the resin in DMF. Perform N-terminal Fmoc deprotection and wash as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 0.4 mmol, 4 eq.) in DMF.

  • Amino Acid Solution: In another vessel, dissolve the Fmoc-amino acid-HCl (0.4 mmol, 4 eq.) in DMF and add DIPEA (0.4 mmol, 4 eq.) to neutralize the hydrochloride salt.

  • Coupling Solution: Combine the amino acid solution and the coupling reagent solution. Add an additional equivalent of DIPEA (0.4 mmol, 4 eq.) to act as the base for the coupling reaction itself.

  • Coupling: Add the final coupling solution to the resin and proceed as described in Protocol 1.

Visual Guides

G Diagram 1: Troubleshooting Workflow for Lysine Coupling start Start: Coupling Problem Observed check_mass Check LC-MS Data start->check_mass mass_ok Mass is Correct, Coupling Incomplete check_mass->mass_ok No mass_high Mass is Too High check_mass->mass_high Yes check_reagent Using AA-HCl Salt? mass_ok->check_reagent mass_type What is the mass addition? mass_high->mass_type neutralize Solution: Ensure proper neutralization (≥2 eq. base) check_reagent->neutralize Yes reagent_power Solution: Use stronger reagent (e.g., switch HBTU -> HATU) check_reagent->reagent_power No diacyl Mass = Extra AA mass_type->diacyl Full AA guanidinyl Mass = +42 Da mass_type->guanidinyl +42 Da use_boc Cause: No side-chain protection. Solution: Use Fmoc-Lys(Boc)-OH diacyl->use_boc fix_guan Cause: Guanidinylation. Solution: Reduce reagent excess or switch to PyBOP/PyAOP guanidinyl->fix_guan

Diagram 1: Troubleshooting Workflow for Lysine Coupling

reaction_scheme Diagram 2: Desired Coupling vs. Diacylation Side Reaction cluster_correct Correct Pathway: Using Fmoc-D-Lys(Boc)-OH cluster_wrong Incorrect Pathway: Using Fmoc-D-Lys-OH (unprotected) Peptide1 H₂N-Peptide-Resin Coupled1 Fmoc-Lys(Boc)-Peptide-Resin (Linear Product) Peptide1->Coupled1 Coupling LysBoc Fmoc-D-Lys(Boc)-OH + Activator LysBoc->Coupled1 Peptide2 H₂N-Peptide-Resin Coupled2 Fmoc-Lys-Peptide-Resin         |        Fmoc-Lys-OH (Branched Side-Product) Peptide2->Coupled2 Diacylation LysOH Fmoc-D-Lys-OH + Activator LysOH->Coupled2

Diagram 2: Desired Coupling vs. Diacylation Side Reaction

guanidinylation Diagram 3: Guanidinylation Side Reaction with HBTU/HATU cluster_reaction Reaction on Lysine Side-Chain LysResidue ...-Lys-... (-CH₂-NH₂ side chain) HomoArg ...-HomoArg-... (-CH₂-NH-C(=NH₂⁺)-N(CH₃)₂) (+42 Da mass shift) LysResidue->HomoArg Side Reaction HBTU HBTU / HATU (Guanidinium Salt) HBTU->HomoArg

Diagram 3: Guanidinylation Side Reaction with HBTU/HATU

References

Technical Support Center: HPLC Purification of D-Lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC purification strategies for peptides containing D-lysine. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to address specific challenges encountered during the purification of these diastereomeric peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format to help you resolve specific experimental challenges.

Issue 1: Poor Resolution of D-Lysine Peptide from its All-L Isomer

Q1: My D-lysine peptide is co-eluting or showing very poor separation from the all-L-lysine version. How can I improve the resolution?

A1: Separating diastereomers, such as a peptide with a single D-lysine from its all-L counterpart, is a common challenge. While the molecules are chemically identical, their different 3D structures can cause subtle differences in hydrophobicity, which can be exploited using conventional reversed-phase HPLC.[1][2] You do not always need a dedicated chiral column.[3][4]

Troubleshooting Steps:

  • Optimize the Gradient Slope: This is the most critical parameter. A shallower gradient increases the time the peptides interact with the stationary phase, providing a better opportunity for separation.[4][5] If your peptide elutes at 40% Acetonitrile (ACN) with a 1%/min gradient, try a gradient that runs from 35-45% ACN over 20 minutes (a 0.5%/min slope).

  • Change the Ion-Pairing Agent: Standard 0.1% Trifluoroacetic Acid (TFA) is a good starting point, but more hydrophobic ion-pairing agents can enhance resolution.[6] Agents like Pentafluoropropionic Acid (PFPA) or Heptafluorobutyric Acid (HFBA) can alter selectivity by increasing the overall hydrophobicity of the peptide-agent complex.[6][7][8] This can exaggerate the subtle conformational differences between the diastereomers, leading to better separation.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of acidic or basic residues, changing the peptide's overall hydrophobicity and conformation.[9][10] This change in selectivity can sometimes resolve previously co-eluting peaks. Note: Ensure your column is stable at the chosen pH; silica-based columns are typically limited to a pH range of 2-8.[10]

  • Increase Column Length: A longer column provides more theoretical plates, which directly translates to higher resolving power.[11] Coupling two analytical columns in series can be an effective way to improve the separation of very similar compounds.

Issue 2: Peak Broadening or Tailing

Q2: The peak for my D-lysine peptide is very broad and/or shows significant tailing. What causes this and how can I achieve sharper peaks?

A2: Peak broadening and tailing are common problems in peptide purification that can obscure impurities and lower the efficiency of your separation.[12][13]

Troubleshooting Steps:

  • Check for Sample Overload: Injecting too much peptide can saturate the column, leading to broad, fronting, or tailing peaks.[13] Try reducing the injection volume or diluting your sample.[12]

  • Evaluate Secondary Interactions: Peptides can interact with residual, un-capped silanol groups on silica-based columns, causing peak tailing.[14] Ensure you are using a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask these interactions.[14][15] Using a high-purity silica column can also minimize this issue.[14]

  • Increase Column Temperature: For hydrophobic peptides, increasing the column temperature (e.g., to 40-60°C) can improve peak shape by enhancing solubility, reducing mobile phase viscosity, and improving mass transfer kinetics.[5][10]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to "extra-column band broadening," which affects early-eluting peaks the most.[16] Ensure all connections are as short as possible.

Issue 3: Low Purification Yield

Q3: After pooling my fractions and lyophilization, my final yield is very low. What are the potential reasons?

A3: Low recovery can be attributed to several factors, from the peptide's intrinsic properties to the purification process itself.

Troubleshooting Steps:

  • Address Poor Solubility: Highly hydrophobic peptides may precipitate on the column or in the tubing, especially at the point of injection where the sample solvent meets the aqueous mobile phase. Ensure the peptide is fully dissolved in your injection solvent (using minimal DMSO or organic solvent if necessary) before injection.[5]

  • Check for On-Column Degradation: Peptides can be unstable in the acidic mobile phases (like 0.1% TFA) for extended periods.[15] If your run times are very long, this could be a factor. Lyophilize purified fractions as quickly as possible, as peptides are less stable in solution.[15]

  • Avoid Overly Broad Fraction Collection: When dealing with closely eluting diastereomers, it can be tempting to collect a very wide section of the peak to capture all the product. This often leads to pooling of lower-purity fractions that must be discarded later. It is often better to sacrifice some yield for higher purity by collecting only the apex of the target peak.

  • Prevent System Adsorption: Peptides can adsorb to metallic surfaces within the HPLC system ("passivation"). If you consistently experience low yields with multiple peptides, consider passivating your system with a strong acid or using a biocompatible (PEEK) HPLC system.[5]

Quantitative Data Summary

The following tables summarize key parameters and their expected effects on the purification of D-lysine containing peptides.

Table 1: Effect of HPLC Gradient Slope on Diastereomer Resolution

Gradient Slope (% B / min)Typical Resolution (Rs)Peak WidthRun TimeRecommendation
2.0% Low (< 0.8)NarrowShortSuitable for initial scouting runs.
1.0% Moderate (0.8 - 1.2)ModerateModerateStandard starting point for peptide purification.[15]
0.5% Good (1.2 - 1.8)BroaderLongRecommended for separating closely eluting diastereomers.[17]
0.2% Excellent (> 1.8)BroadestVery LongUse for extremely difficult separations where run time is not a limitation.

Table 2: Comparison of Common Ion-Pairing Agents for Peptide Separation

Ion-Pairing AgentRelative HydrophobicityEffect on Retention TimePotential for ResolutionMS Compatibility
Formic Acid (FA) LowShortestBaselineExcellent
Trifluoroacetic Acid (TFA) ModerateStandardGoodFair (causes ion suppression)[14]
Pentafluoropropionic Acid (PFPA) HighLongerVery GoodPoor
Heptafluorobutyric Acid (HFBA) HighestLongestExcellentPoor (can contaminate MS)[8]

Data synthesized from multiple sources indicating that increasing agent hydrophobicity increases peptide retention and can improve resolution.[6][7][18]

Experimental Protocols

General Protocol for Analytical RP-HPLC to Optimize Diastereomer Separation

This protocol outlines a method development strategy to achieve baseline separation of a D-lysine containing peptide from its impurities and all-L isomer.

  • System & Column:

    • HPLC System: Analytical HPLC or UPLC system.

    • Column: High-purity C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle size, ≥120 Å pore size).[1][14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[15]

    • Degas both mobile phases thoroughly before use.

  • Initial Scouting Run:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL of crude peptide at ~1 mg/mL.

    • Gradient: Run a broad, linear gradient from 5% to 65% Mobile Phase B over 30 minutes (2%/min). This will determine the approximate ACN concentration where your peptide elutes.

  • Optimization Run:

    • Based on the scouting run, design a much shallower gradient focused on the elution region of your target peptide.

    • Example: If the peptide eluted at 20 minutes in the scouting run (corresponding to ~45% B), create a new gradient.

    • Optimized Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 40% to 50% B (This is a 40-minute segment with a slope of 0.25%/min)

      • 45-50 min: Ramp to 95% B (column wash)

      • 50-60 min: Re-equilibrate at 5% B

  • Further Optimization:

    • If resolution is still insufficient, keep the optimized shallow gradient and systematically change one variable at a time:

      • Replace TFA in both mobile phases with 0.1% PFPA and repeat the analysis.

      • Increase the column temperature to 40°C or 50°C.

      • If available, try a longer column or a different stationary phase (e.g., C8 or Phenyl).[19]

Visualizations

Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude D-Lys Peptide Dissolve Dissolve in Injection Solvent Crude->Dissolve Setup Method Setup & Column Equilibration Dissolve->Setup Inject Inject Sample Setup->Inject Separate Gradient Elution Inject->Separate Collect Fraction Collection Separate->Collect Analyze Purity Analysis (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure D-Lys Peptide Lyophilize->Pure

Caption: General workflow for the HPLC purification of D-lysine containing peptides.

Troubleshooting Start Start: Poor Resolution of Diastereomers Q1 Is the gradient slope shallow? (<0.5% / min) Start->Q1 A1_No Action: Decrease Gradient Slope Q1->A1_No No A1_Yes Gradient is Optimized Q1->A1_Yes Yes Q2 Have you tried an alternative ion-pairing agent (e.g., PFPA)? A1_Yes->Q2 A2_No Action: Switch from TFA to PFPA or HFBA Q2->A2_No No A2_Yes Agent is Optimized Q2->A2_Yes Yes Q3 Is column temperature elevated? (e.g., >40°C) A2_Yes->Q3 A3_No Action: Increase Column Temperature Q3->A3_No No A3_Yes Consider Advanced Options: - Longer Column - Different Stationary Phase Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for improving the resolution of peptide diastereomers.

References

Technical Support Center: Overcoming Solubility Issues of Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Lys-OH.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. For high concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective. It also shows solubility in other solvents such as N-Methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and chloroform.[1] For aqueous applications, solubility is limited and often requires pH adjustment.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What could be the issue?

A2: Several factors can contribute to solubility issues:

  • Solvent Purity: The presence of water in hygroscopic solvents like DMSO can significantly impact solubility. Always use fresh, anhydrous solvents.

  • Concentration: You may be attempting to dissolve the compound above its solubility limit in that specific solvent.

  • Aggregation: Fmoc-protected amino acids have a tendency to aggregate, especially at high concentrations, which can hinder dissolution.

  • Temperature: The dissolution of this compound can be endothermic, meaning it may require gentle heating to fully dissolve.

  • pH: For aqueous or alcohol-based solutions, the pH can dramatically affect the solubility of the amino acid.

Q3: Are there any techniques to improve the solubility of this compound?

A3: Yes, several techniques can be employed to enhance solubility:

  • Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.

  • Gentle Heating: Warming the solution to around 37-40°C can increase the rate and extent of dissolution.

  • pH Adjustment: For protic solvents like water or methanol, adjusting the pH can significantly improve solubility.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: Yes, stock solutions in anhydrous DMSO or DMF can be prepared and stored at -20°C for several weeks. However, it is always recommended to prepare fresh solutions for the best results, especially if the solvent is hygroscopic. For aqueous solutions, it is advisable to prepare them fresh before use to avoid potential degradation or precipitation over time.

Troubleshooting Guides

This section provides detailed protocols for overcoming common solubility challenges encountered with this compound.

Data Presentation: Solubility of Fmoc-Lysine Derivatives

The following table summarizes the solubility of this compound and its L-isomer in various solvents. This data is intended as a guideline, and optimal conditions should be determined experimentally.

CompoundSolventConcentration (mg/mL)Molarity (mM)Conditions
This compound DMSO200493.96Requires ultrasonication.[2]
This compound DMF150370.47
Fmoc-L-Lys-OH DMSO50135.71Requires ultrasonication and pH adjustment to 2 with 1 M HCl.[3]
Fmoc-L-Lys-OH Methanol5.7415.58Requires ultrasonication and pH adjustment to 6 with HCl.[3]
Fmoc-L-Lys-OH Water3.649.88Requires ultrasonication and pH adjustment to 3 with 1 M HCl.[3]
Experimental Protocols

This protocol is recommended for preparing high-concentration stock solutions.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath.

  • Sonicate the mixture in intervals of 5-10 minutes, vortexing between intervals, until the solid is completely dissolved.

  • If necessary, gently warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat to prevent degradation.

This protocol is suitable for applications requiring the use of protic solvents where pH modification is acceptable.

Materials:

  • This compound

  • Chosen solvent (e.g., Water, Methanol)

  • 1 M HCl or 1 M NaOH

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of this compound in the chosen solvent.

  • Begin stirring the suspension.

  • Slowly add 1 M HCl or 1 M NaOH dropwise to the suspension while monitoring the pH.

  • Continue adding the acid or base until the solid dissolves. For aqueous solutions, a pH of around 3 is often effective. For methanol, a pH of approximately 6 may be required.[3]

  • Once dissolved, the pH can be carefully readjusted if necessary for your specific application, but be aware that this may cause the compound to precipitate.

Visualizing Experimental Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: this compound powder solvent Add chosen solvent (e.g., DMSO, DMF, Water) start->solvent vortex Vortex vigorously solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Apply ultrasonication check1->sonicate No success Solution ready for use check1->success Yes check2 Is it fully dissolved? sonicate->check2 heat Gentle heating (37-40°C) check2->heat No check2->success Yes check3 Is it fully dissolved? heat->check3 ph_adjust Consider pH adjustment (for protic solvents) check3->ph_adjust No check3->success Yes ph_adjust->success If successful fail Re-evaluate solvent choice or concentration ph_adjust->fail If unsuccessful

Caption: A step-by-step guide to dissolving this compound.

Logical Relationship of Factors Affecting Solubility

This diagram illustrates the key factors that influence the solubility of this compound and the interventions available.

G Factors and Interventions for this compound Solubility solubility This compound Solubility solvent_node Solvent Choice (Polarity, Purity) solubility->solvent_node concentration_node Concentration solubility->concentration_node temp_node Temperature solubility->temp_node ph_node pH solubility->ph_node aggregation_node Aggregation solubility->aggregation_node factors Influencing Factors solvent_sel_node Solvent Selection solvent_node->solvent_sel_node addressed by heating_node Gentle Heating temp_node->heating_node addressed by ph_adj_node pH Adjustment ph_node->ph_adj_node addressed by sonication_node Sonication aggregation_node->sonication_node addresses interventions Interventions

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Racemization of D-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address the racemization of D-lysine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-lysine peptide synthesis?

A1: Racemization is a chemical process in which a pure enantiomer, such as D-lysine, is converted into a mixture of both its D- and L-forms. In the synthesis of a peptide that is intended to contain only D-lysine, racemization leads to the undesired incorporation of L-lysine, resulting in a diastereomeric impurity that can be difficult to purify and may alter the peptide's biological activity.

Q2: Why is it critical to control D-lysine racemization?

A2: The therapeutic potential and biological function of a peptide are intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The incorporation of L-lysine into a D-lysine-containing peptide can significantly reduce its efficacy, alter its binding affinity to targets, and potentially introduce off-target effects or immunogenicity.

Q3: What is the primary mechanism for D-lysine racemization during peptide synthesis?

A3: The most common mechanism is through the formation of an oxazolone (or azlactone) intermediate.[1] During the coupling step, the carboxyl group of the N-protected D-lysine is activated. This activated intermediate can cyclize to form a planar oxazolone. The alpha-proton (the hydrogen on the chiral carbon) of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemical information. Subsequent re-protonation can occur from either side of the planar molecule, resulting in a mixture of D- and L-lysine residues.[1][2]

Mechanism of D-Lysine Racemization via Oxazolone Formation

racemization_mechanism cluster_D D-Lysine Pathway cluster_planar Loss of Chirality cluster_L L-Lysine Pathway (Racemization) cluster_final_D Desired Pathway D_Lys Fmoc-D-Lys-OH Activated_D Activated Ester (D-configuration) D_Lys->Activated_D Coupling Reagent Oxazolone_D Oxazolone Intermediate (D-configuration) Activated_D->Oxazolone_D Intramolecular Cyclization D_Lys_Peptide Peptide with D-Lysine Activated_D->D_Lys_Peptide Direct Coupling (Desired) Planar Planar Enolate/ Achiral Intermediate Oxazolone_D->Planar Base (e.g., DIPEA) α-proton abstraction Oxazolone_D->D_Lys_Peptide Coupling Planar->Oxazolone_D Reprotonation L_Lys_Peptide Peptide with L-Lysine Planar->L_Lys_Peptide Reprotonation & Coupling

Caption: Mechanism of D-lysine racemization during peptide coupling.

Q4: Which factors have the most significant impact on the extent of D-lysine racemization?

A4: Several factors influence racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DIC, especially when used without an additive, can lead to higher racemization.[1] Uronium/aminium salts like HBTU and HATU are common, but their efficiency in suppressing racemization can vary.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are added to carbodiimide reactions to form active esters that are less prone to racemization. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a non-explosive and highly effective alternative to HOBt-based additives.[3][4]

  • Base: The type and amount of base used during coupling play a crucial role. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but less basic or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) can sometimes reduce racemization.[5]

  • Temperature: Higher coupling temperatures accelerate the rate of racemization.[6]

  • Side-Chain Protection: The protecting group on the ε-amino group of lysine (e.g., Boc, Z, Dde) can influence the electronic environment and potentially the rate of racemization, although this is generally considered a lesser effect than the coupling conditions. The primary role of the side-chain protecting group is to prevent unwanted reactions at the ε-amino group.[7][8]

Troubleshooting Guide

Problem: I have detected the presence of L-lysine in my final peptide product, which should only contain D-lysine. How do I identify the cause and prevent it in future syntheses?

This troubleshooting workflow will guide you through the process of diagnosing and mitigating D-lysine racemization.

Troubleshooting Workflow for D-Lysine Racemization

troubleshooting_workflow start L-Lysine Detected in D-Lysine Peptide check_coupling Step 1: Review Coupling Method start->check_coupling action_coupling1 Using Carbodiimide (DIC/EDC)? Add Oxyma or HOAt. check_coupling->action_coupling1 Yes action_coupling2 Using Uronium Salt (HBTU)? Switch to HATU or COMU. check_coupling->action_coupling2 No check_base Step 2: Evaluate Base check_temp Step 3: Check Temperature check_base->check_temp No action_base1 Using DIPEA? Reduce to minimum required equivalents. check_base->action_base1 Yes check_reagents Step 4: Verify Reagent Quality check_temp->check_reagents RT or lower action_temp Perform coupling at a lower temperature (e.g., 0°C to RT). check_temp->action_temp High Temp? action_reagents Ensure high purity of Fmoc-D-Lys-OH starting material. Use fresh, high-quality solvents and reagents. check_reagents->action_reagents action_coupling1->check_base action_coupling2->check_base action_base2 Still an issue? Switch to a weaker base like NMM. action_base1->action_base2 action_base2->check_temp action_temp->check_reagents end_node Synthesize with Optimized Protocol & Re-analyze action_reagents->end_node

Caption: A step-by-step workflow to troubleshoot D-lysine racemization.

Quantitative Data on Racemization

Direct quantitative comparisons of D-lysine racemization are not extensively documented. However, data from studies on other racemization-prone amino acids, such as Phenylglycine (Phg), provide valuable insights into the relative performance of different coupling reagents and bases. The trends observed are generally applicable to other amino acids.

Table 1: Influence of Coupling Reagent and Additive on Racemization Data adapted from model peptide Z-Phg-Pro-NH₂ synthesis, which is highly sensitive to racemization.

Coupling MethodAdditive% Racemized Product (DL-isomer)Reference
DICHOBt9.7%[9]
DICHOAt1.6%[9]
DICOxymaPure 1.2% [4]
HBTU(internal HOBt)8.2%[3]
HATU(internal HOAt)3.1%[3]
COMU (internal Oxyma)0.17% [3]

Table 2: Influence of Base on Racemization with HATU Data from a study on Phenylglycine (Phg) racemization, which is highly base-sensitive.

Base (4 equiv.)pKa% Racemized ProductReference
DIPEA10.1High[5]
NMM7.38Moderate[5]
TMP (Collidine) 7.43Negligible [5]

Note: These tables illustrate general trends. The absolute percentage of racemization is sequence-dependent.

Experimental Protocols

Protocol: Quantification of D/L-Lysine Ratio by Chiral HPLC

This protocol outlines a general method to determine the extent of racemization by analyzing the amino acid content of a synthetic peptide.

1. Peptide Hydrolysis

  • Objective: To break down the peptide into its constituent amino acids.

  • Procedure:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

    • Heat the sample at 110°C for 24 hours.

    • After hydrolysis, cool the tube to room temperature. Break the seal carefully.

    • Dry the hydrolysate completely using a centrifugal evaporator or under a stream of nitrogen to remove the acid.

2. Sample Preparation

  • Objective: To re-dissolve the amino acid mixture for HPLC analysis.

  • Procedure:

    • Reconstitute the dried amino acid residue in a suitable buffer or mobile phase, for example, 1 mL of 0.1 M HCl or the initial HPLC mobile phase.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. Chiral HPLC Analysis

  • Objective: To separate and quantify the D- and L-lysine enantiomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with UV or fluorescence detection.

    • Column: A chiral stationary phase (CSP) column designed for amino acid separation (e.g., a crown-ether based column like ChiroSil SCA(-) or a zwitterionic column like CHIRALPAK ZWIX(+)).[10][11]

    • Mobile Phase: The mobile phase is highly dependent on the column used. A common starting point for crown-ether columns is a mixture of methanol and water with a small amount of acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄).[11] Always follow the manufacturer's recommendation for the specific column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled at a constant temperature (e.g., 25°C) for reproducibility.

    • Detection: UV detection at ~205-210 nm.

    • Injection Volume: 10-20 µL.

4. Data Analysis

  • Run a standard containing both L-lysine and D-lysine to determine their respective retention times.

  • Inject the hydrolyzed peptide sample.

  • Integrate the peak areas for both the D-lysine and L-lysine peaks in the chromatogram.

  • Calculate the percentage of racemization (i.e., the amount of L-lysine impurity) using the following formula:

    % L-Lysine = [Area(L-Lys) / (Area(L-Lys) + Area(D-Lys))] * 100

References

Technical Support Center: Aggregation of Peptides Containing Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating Fmoc-D-Lys-OH.HCl.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using this compound?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and unreactive species. This is a significant issue during solid-phase peptide synthesis (SPPS) as it can result in poor coupling efficiencies, incomplete deprotection, and difficult purification, ultimately leading to lower yields and purity of the target peptide. While this compound is a standard building block, its incorporation, particularly in hydrophobic sequences, can contribute to aggregation.

Q2: How does the D-configuration of Lysine potentially influence peptide aggregation?

A2: The stereochemistry of amino acids plays a crucial role in the secondary structure of peptides. Introducing a D-amino acid, such as D-Lysine, into a sequence of L-amino acids can disrupt the formation of regular secondary structures like α-helices and β-sheets.[1][2] In some cases, this disruption can reduce aggregation by preventing the formation of intermolecular β-sheets, which are a common cause of aggregation.[2] However, in other contexts, the altered conformation may expose hydrophobic patches or create new intermolecular hydrogen bonding opportunities, potentially increasing aggregation. The effect is highly sequence-dependent.

Q3: What are the typical signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Poor resin swelling: The resin beads may clump together and not swell adequately in the synthesis solvents.[3]

  • Slow or incomplete Fmoc deprotection: The piperidine solution may struggle to access the N-terminus, leading to prolonged or incomplete removal of the Fmoc group.[3]

  • Incomplete coupling reactions: Acylation reactions may not go to completion, even with extended reaction times or more potent coupling reagents.[3]

  • False-negative colorimetric tests: Qualitative tests for free amines, such as the Kaiser test, may give a negative result (indicating complete coupling) even when the reaction is incomplete, because the aggregated peptide chains are inaccessible to the test reagents.[4]

Q4: Can the choice of solvent impact the aggregation of peptides containing this compound?

A4: Absolutely. The choice of solvent is critical in minimizing peptide aggregation. While DMF is a common solvent for SPPS, for aggregation-prone sequences, more polar solvents like N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating the peptide chains and disrupting intermolecular hydrogen bonds. In some cases, a mixture of solvents or the addition of chaotropic agents may be necessary.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound or the Growing Peptide Chain

Symptoms:

  • Difficulty dissolving this compound in the coupling solvent.

  • Precipitation observed during the coupling reaction.

  • Clumping of the resin.

Possible Causes:

  • Inappropriate solvent for the specific peptide sequence.

  • High concentration of the peptide on the resin.

  • Hydrophobic nature of the peptide sequence.

Solutions:

SolutionDescription
Optimize Solvent System Switch from DMF to NMP, or use a mixture of solvents such as DCM/DMF/NMP. For highly problematic sequences, consider using "magic mixtures" containing chaotropic salts like LiCl or ethylene carbonate.
Reduce Resin Loading Start with a resin that has a lower substitution level to increase the distance between peptide chains, thereby reducing intermolecular interactions.
Elevated Temperature Performing the coupling and deprotection steps at a higher temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve solubility.
Sonication Applying sonication during the coupling step can help to break up aggregates and improve the accessibility of the reactive sites.
Issue 2: Incomplete Coupling or Fmoc Deprotection

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product upon analysis by mass spectrometry.

  • Incomplete removal of the Fmoc group, leading to N-terminally blocked peptides.

Possible Causes:

  • Steric hindrance due to peptide aggregation.

  • Formation of stable secondary structures on the resin.

Solutions:

SolutionDescription
Use Stronger Coupling Reagents Switch to more potent coupling reagents like HATU or HCTU, which can improve coupling efficiency for difficult sequences.
Double Coupling Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.
Extended Deprotection Time Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.
Incorporate Structure-Disrupting Elements If the sequence allows, introduce pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) to disrupt the formation of secondary structures that lead to aggregation.[4]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Detection

This protocol outlines a general method for detecting and quantifying peptide aggregates.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column (e.g., with a pore size suitable for the expected molecular weight range of the peptide and its aggregates)

  • Mobile Phase: Typically an aqueous buffer such as phosphate-buffered saline (PBS) with or without an organic modifier (e.g., acetonitrile). The exact composition should be optimized to prevent non-specific interactions with the column.[5]

  • Peptide sample, dissolved in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the lyophilized peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a defined volume of the peptide solution (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) for a sufficient duration to allow for the elution of both the monomeric peptide and any potential aggregates.

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. The percentage of each species can be calculated based on the peak areas.

Illustrative Data:

Table 1: Representative SEC-HPLC Data for a Model Peptide

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Aggregates8.515.2
Dimer10.28.5
Monomer12.176.3
Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation

This assay is used to detect the formation of amyloid-like fibrils, which are a specific type of ordered aggregate.

Materials:

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Black, clear-bottom 96-well plates.

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

  • Peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

  • Assay buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation of Working Solutions:

    • Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 20 µM).[6]

    • Dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 50 µM).

  • Assay Setup: In a 96-well plate, combine the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours or days.

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.

Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[7][8]

Materials:

  • DLS instrument.

  • Low-volume cuvettes.

  • Peptide sample, dissolved in a suitable buffer.

Procedure:

  • Sample Preparation: Dissolve the peptide in a buffer that has been filtered through a 0.22 µm filter to a final concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large, non-specific aggregates.[9]

  • Instrument Setup: Set the instrument parameters, including the temperature and the properties of the solvent.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a size distribution profile, showing the hydrodynamic radius of the particles in the solution. The presence of peaks at larger sizes indicates the formation of oligomers and aggregates.

Illustrative Data:

Table 2: Representative DLS Data for a Model Peptide

PeakHydrodynamic Radius (nm)Intensity (%)Interpretation
12.585.1Monomer
215.812.3Oligomers
3150.22.6Large Aggregates

Visualizations

cluster_0 SPPS Workflow for Peptides Prone to Aggregation start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling check_completion Check Reaction Completion (e.g., Kaiser Test) coupling->check_completion aggregation_check Signs of Aggregation? check_completion->aggregation_check Incomplete continue_synthesis Continue to Next Cycle check_completion->continue_synthesis Complete troubleshoot Apply Troubleshooting Strategies aggregation_check->troubleshoot Yes aggregation_check->continue_synthesis No troubleshoot->coupling continue_synthesis->deprotection Not Final Residue cleavage Cleavage and Deprotection continue_synthesis->cleavage Final Residue purification Purification (HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Final Peptide analysis->end

Caption: A workflow diagram illustrating the key steps in solid-phase peptide synthesis (SPPS) with decision points for troubleshooting aggregation.

cluster_1 Peptide Aggregation Pathway monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (β-sheet rich) protofibril->fibril Maturation

Caption: A simplified diagram showing the pathway of peptide aggregation from soluble monomers to insoluble fibrils.

References

Technical Support Center: Fmoc-D-Lys-OH.HCl Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Fmoc-D-Lys-OH.HCl in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is highly susceptible to cleavage under basic conditions. The rate of this degradation increases with higher pH.

  • Solvent Quality: The purity of the solvent is critical. Amine impurities, often present in aged or improperly stored solvents like N,N-dimethylformamide (DMF), can lead to premature deprotection of the Fmoc group. For instance, DMF can degrade over time to form dimethylamine, which is a base that can cleave the Fmoc group.[1]

  • Temperature and Light: Elevated temperatures can accelerate the degradation of this compound. While the Fmoc group is generally stable to light, prolonged exposure should be avoided as a general good practice for all reagents.

Q2: What are the recommended solvents for dissolving this compound?

A2: The choice of solvent depends on the specific application. Here are some commonly used solvents and their characteristics:

  • N,N-Dimethylformamide (DMF): Widely used in solid-phase peptide synthesis (SPPS). It is crucial to use high-purity, amine-free DMF to prevent premature Fmoc deprotection.

  • N-Methyl-2-pyrrolidone (NMP): Another common solvent for SPPS. Some studies suggest that Fmoc-amino acids may show greater decomposition in NMP compared to DMF over extended periods.

  • Dimethyl Sulfoxide (DMSO): A good solvent for this compound, but it is important to use anhydrous grade.

  • Water: The hydrochloride salt of Fmoc-D-Lys-OH enhances its solubility in aqueous solutions. However, the stability in aqueous solutions is highly pH-dependent.

Q3: How should I store solutions of this compound?

A3: Proper storage is crucial to maintain the integrity of this compound solutions. Here are the general guidelines:

  • Short-term storage (up to 1 month): Store aliquots in a tightly sealed container at -20°C.[2]

  • Long-term storage (up to 6 months): For longer preservation, store aliquots at -80°C.[2]

  • General recommendations:

    • Always use high-purity, anhydrous solvents.

    • Prepare solutions fresh whenever possible.

    • If you need to store solutions, flash-freeze them in liquid nitrogen before placing them in the freezer to minimize degradation.

    • Avoid repeated freeze-thaw cycles. Aliquoting the solution into single-use vials is highly recommended.

    • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low coupling efficiency in peptide synthesis Premature deprotection of this compound in the stock solution.1. Check Solvent Quality: Use fresh, high-purity, amine-free DMF or NMP. Consider testing your solvent for the presence of amines using a simple colorimetric test (e.g., with chloranil). 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare the this compound solution immediately before the coupling step. 3. Verify Storage Conditions: Ensure that your stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis of the stock solution Degradation of this compound.1. Identify Degradation Products: The primary degradation product is likely D-Lysine-OH resulting from the cleavage of the Fmoc group. Another potential degradation product of the lysine moiety itself is lysine lactam.[3][4] 2. Optimize Storage: Review your storage protocol. Ensure the solution is protected from light, moisture, and elevated temperatures. 3. Perform a Stability Study: If you need to store the solution for an extended period, perform a small-scale stability study by analyzing aliquots over time via HPLC to determine the acceptable storage duration under your specific conditions.
Inconsistent experimental results Inconsistent concentration of the active this compound due to degradation.1. Quantify Before Use: If you suspect degradation, quantify the concentration of the intact this compound in your stock solution using HPLC with a valid reference standard before use. 2. Standardize Solution Preparation: Implement a strict protocol for the preparation and handling of your this compound solutions to ensure consistency across experiments.

Data on Stability

While specific quantitative stability data for this compound in various solutions is limited in publicly available literature, the following table summarizes general stability information for Fmoc-amino acids.

Solvent Condition Observed Stability Reference
DMFRoom Temperature, 7 days~5% degradation of Fmoc-GlyGeneral knowledge from peptide chemistry literature
NMPRoom Temperature, 7 days~14% degradation of Fmoc-GlyGeneral knowledge from peptide chemistry literature
DMSO120°C, 15 minSignificant thermal cleavage of the Fmoc groupInferred from studies on thermal lability of Fmoc group
Solution (General)-20°CStable for up to 1 month[2]
Solution (General)-80°CStable for up to 6 months[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMF

  • Materials:

    • This compound (solid)

    • High-purity, amine-free DMF

    • Sterile, amber glass vial with a screw cap and PTFE septum

    • Argon or nitrogen gas

  • Procedure:

    • Allow the this compound container to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a tared vial under an inert atmosphere if possible.

    • Add the calculated volume of fresh, high-purity DMF to the vial to achieve the desired concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Purge the headspace of the vial with argon or nitrogen gas before sealing tightly.

    • For storage, wrap the vial in parafilm to ensure an airtight seal.

    • If for immediate use, proceed with your experiment. If for storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound Solution by RP-HPLC

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a fresh standard solution of this compound of known concentration.

    • At time point zero (immediately after preparation), inject an aliquot of your stock solution and the standard solution into the HPLC.

    • Store your stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time intervals (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution.

    • Analyze the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

    • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial time point or the fresh standard.

Visualizations

Degradation_Pathway Fmoc_Lys This compound Lysine D-Lysine-OH.HCl Fmoc_Lys->Lysine Fmoc Cleavage Fmoc_Adduct Dibenzofulvene-Amine Adduct Fmoc_Lys->Fmoc_Adduct Fmoc Cleavage Base Base (e.g., Dimethylamine in aged DMF) Base->Lysine Base->Fmoc_Adduct Lysine_Lactam D-Lysine Lactam Lysine->Lysine_Lactam Dehydration Lactamization Intramolecular Cyclization (Potential side reaction) Lactamization->Lysine_Lactam

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow start Start: Prepare fresh this compound solution t0_analysis Time=0 Analysis: Inject aliquot into HPLC start->t0_analysis storage Store solution under defined conditions (Temperature, Light) t0_analysis->storage timed_analysis Time=X Analysis: Inject aliquot at intervals storage->timed_analysis timed_analysis->storage Repeat at intervals data_analysis Analyze Chromatograms: - Monitor for new peaks - Quantify main peak area timed_analysis->data_analysis conclusion Determine stability and shelf-life data_analysis->conclusion

Caption: Workflow for monitoring the stability of this compound solution.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with D-Lysine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of peptides containing D-lysine modifications.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish between peptides containing D-lysine and L-lysine using standard mass spectrometry?

A1: Peptides containing D-lysine and L-lysine are stereoisomers, specifically epimers. This means they have the exact same molecular weight and elemental composition.[1] Consequently, they will have identical precursor ion m/z values in an MS1 scan, and their fragment ions in an MS/MS spectrum will also have the same m/z values.[1] Standard mass spectrometry techniques that separate ions based on their mass-to-charge ratio alone cannot differentiate between these isomers.

Q2: I see two peaks with the same m/z in my LC-MS run for my synthetic peptide. What could be the cause?

A2: If you observe two distinct peaks in your chromatogram with identical MS1 and MS/MS spectra, it is highly likely that you are resolving the D- and L-isoforms of your peptide.[2] This separation can occur if you are using a chiral chromatography column or if the peptide diastereomers have slightly different interactions with a standard reverse-phase column, leading to chromatographic separation.

Q3: How can I confirm the presence of a D-lysine in my peptide sequence?

A3: There are two primary strategies to confirm the presence of a D-lysine:

  • Chiral Chromatography: The most definitive method is to use a chiral liquid chromatography (LC) column. These columns are designed to separate stereoisomers.[3] By comparing the retention time of your unknown peptide to that of synthetic standards for both the D-lysine and L-lysine containing versions of the peptide, you can identify the isoform.

  • Chiral Derivatization: You can react your peptide with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or its analogs.[4][5] This converts the enantiomeric peptides into diastereomers, which can then be separated on a standard reverse-phase LC column. The different elution times of the derivatized products can be used to identify the original stereochemistry.

Q4: Can I use tandem mass spectrometry (MS/MS) to differentiate between D- and L-lysine containing peptides?

A4: While the fragment ions will have the same m/z, the intensities of certain fragment ions can differ between D- and L-lysine containing peptide epimers.[6] This is because the stereochemistry can influence the fragmentation pathways. Techniques like Higher-Energy Collisional Dissociation (HCD) and Radical-Directed Dissociation (RDD) have been shown to produce more significant differences in fragment ion intensities compared to standard Collision-Induced Dissociation (CID).[6][7][8] However, this approach requires careful analysis and comparison to synthetic standards and may not always provide a definitive answer without chromatographic separation.

Q5: What is Ion Mobility Spectrometry (IMS) and can it help in analyzing D-lysine peptides?

A5: Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[9][10] Since the incorporation of a D-amino acid can alter the three-dimensional structure of a peptide, D- and L-lysine containing epimers can have different collision cross-sections. This allows IMS, often coupled with mass spectrometry (IMS-MS), to separate these isomers.[1][11][12] Techniques like Differential Ion Mobility Spectrometry (FAIMS) and Trapped Ion Mobility Spectrometry (TIMS) have proven effective in resolving D/L peptide epimers.[1][9][11]

Q6: How do I set up my database search to identify peptides with D-lysine?

A6: Since D-lysine has the same mass as L-lysine, you cannot search for it based on a mass shift. The most common approach is to perform a standard search first to identify the peptide sequence. If you suspect the presence of a D-amino acid based on chromatographic evidence (e.g., two peaks), you would then confirm this using the methods described above (chiral LC, derivatization, or IMS). For more advanced searches, some software may allow for the definition of "isobaric modifications" or the use of a "dependent peptide search" in software like MaxQuant, which looks for peptides with mass shifts relative to an already identified unmodified peptide.[13] However, for D-amino acids with no mass change, this is less straightforward and often requires manual validation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Signal Intensity 1. Low sample concentration.2. Inefficient ionization.3. Ion suppression from contaminants (salts, detergents).1. Concentrate the sample.2. Optimize ionization source parameters (e.g., spray voltage, gas flow).3. Desalt the sample using C18 spin columns or similar cleanup methods. Ensure all non-volatile salts and detergents are removed.
Single Peak in LC-MS, but D-Lysine is Expected 1. Insufficient chromatographic resolution.2. The specific peptide epimers do not separate under the current conditions.1. If using a standard C18 column, switch to a chiral column.2. If using a chiral column, optimize the gradient (e.g., extend the gradient, change the mobile phase composition).3. Consider chiral derivatization of the peptide to enhance separation on a C18 column.4. If available, use an Ion Mobility-MS platform.
Inconsistent Retention Times 1. Column degradation.2. Changes in mobile phase preparation.3. Fluctuation in column temperature.1. Check column performance with a standard peptide mix.2. Prepare fresh mobile phases precisely.3. Use a column oven to maintain a stable temperature.
Difficulty Confirming D-Lysine from MS/MS 1. Fragmentation method is not sensitive to stereochemistry (e.g., CID).2. Insufficiently different fragmentation patterns.1. If your instrument allows, use HCD or ETD fragmentation methods and compare the relative intensities of fragment ions between the suspected D- and L-peaks.2. Use Radical-Directed Dissociation (RDD) if available, as it is particularly sensitive to stereochemistry.[8]3. Rely on chromatographic separation as the primary means of identification, with MS/MS for sequence confirmation.
Suspected Artificial Racemization during Sample Prep 1. Harsh acidic or basic conditions during hydrolysis or other steps.1. For total amino acid analysis, perform hydrolysis in deuterated acid (e.g., DCl). Any amino acids that undergo racemization during the process will incorporate deuterium, resulting in a mass increase that can be detected by MS.[14]

Quantitative Data Tables

Table 1: Mass Shifts of Common Lysine Post-Translational Modifications (PTMs)

This table helps in identifying potential isobaric interferences where another modification could be mistaken for the peptide of interest.

ModificationMonoisotopic Mass Shift (Da)Average Mass Shift (Da)Notes
Acetylation+42.0106+42.0373Isobaric with Trimethylation. High-resolution MS is required to distinguish them.[15]
Trimethylation+42.0470+42.0807Isobaric with Acetylation.
Methylation+14.0157+14.0269Avoid methanol during sample preparation to prevent artificial methylation.[15]
Dimethylation+28.0313+28.0538
Ubiquitination (GlyGly remnant)+114.0429+114.1026Result of tryptic digest of a ubiquitinated protein.[15]
Formylation+27.9949+28.0104
Propionylation+56.0262+56.0642
Butyrylation+70.0419+70.0911
Succinylation+100.0160+100.0744
Malonylation+86.0004+86.0359
Palmitoylation+238.2297+238.4136[16]

Table 2: Chiral Derivatization Reagents for D/L Amino Acid Analysis

Reagent NameAcronymPrincipleCommon Application
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Reacts with the primary amine of the N-terminal amino acid or the side chain of Lysine to form diastereomers.Separation of D/L amino acid and peptide isomers on standard reverse-phase columns.[5]
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAAn advanced Marfey's reagent with reported higher sensitivity and separation efficiency.Sensitive analysis of chiral amino acids in biological samples.[17]
(S)-N-(5-Fluoro-2,4-dinitrophenyl)-L-valinamideL-FDVASimilar to FDAA, uses L-valine as the chiral center.Chiral separation of amino acids.[18]

Experimental Protocols

Protocol 1: Chiral Derivatization of Peptides with Marfey's Reagent (FDAA) for LC-MS Analysis

This protocol is adapted for the derivatization of a peptide solution to distinguish between D- and L-lysine containing epimers.

Materials:

  • Peptide sample (dissolved in water or a low-organic buffer)

  • 1 M Sodium Bicarbonate (NaHCO₃) or 0.5 M Triethylamine (TEA)

  • Marfey's Reagent (FDAA) solution (1 mg/mL in acetone or acetonitrile)

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Formic Acid (FA)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add approximately 10-20 µg of your peptide sample.

  • Buffering: Add 20 µL of 1 M NaHCO₃ to the peptide solution to bring the pH to ~9.0.

  • Derivatization: Add 40 µL of the 1 mg/mL Marfey's reagent solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

  • Quenching: Quench the reaction by adding 20 µL of 2 M HCl.

  • Sample Cleanup: Dry the sample in a vacuum centrifuge. Reconstitute in the LC-MS loading buffer (e.g., 95% Water / 5% ACN / 0.1% FA) for analysis.

  • LC-MS Analysis: Inject the sample onto a standard C18 reverse-phase column. The diastereomers formed will now have different retention times, allowing for their separation and subsequent MS/MS analysis.

Protocol 2: General Workflow for Chiral LC-MS/MS Analysis

This protocol outlines a general approach for identifying a D-lysine containing peptide from a complex mixture.

1. Sample Preparation & Digestion:

  • Lyse cells or homogenize tissue to extract proteins.

  • Perform a standard in-solution or in-gel tryptic digest of the protein sample.

  • After digestion, desalt the peptide mixture using a C18 StageTip or ZipTip.

2. Chiral Liquid Chromatography:

  • Column: Use a chiral HPLC column (e.g., Astec CHIROBIOTIC series).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a shallow gradient to maximize the separation of potential diastereomers. An example gradient could be 5-40% B over 60 minutes.

  • Flow Rate: Typically 200-300 nL/min for nano-LC.

3. Mass Spectrometry:

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire high-resolution full scans (e.g., in an Orbitrap or TOF analyzer).

  • MS/MS Acquisition: Use a data-dependent acquisition (DDA) method. Select the top N most intense precursor ions for fragmentation.

  • Fragmentation: Use HCD or CID. If comparing D/L isomers, keeping the normalized collision energy (NCE) consistent is crucial.

4. Data Analysis:

  • Database Search: Search the raw data against a relevant protein database using software like MaxQuant, Proteome Discoverer, or similar platforms.

  • Manual Validation: Look for pairs of peptide spectral matches (PSMs) with identical sequences that elute at different retention times.

  • Confirmation: To confirm the identity of the D-lysine containing peptide, obtain synthetic standards for both the L- and D-lysine versions of the peptide. Run these standards under the identical LC-MS/MS conditions and compare retention times with your experimental data.

Visualizations

Experimental_Workflow Overall Workflow for D-Lysine Peptide Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Protein Extraction (from cells/tissue) p2 Proteolytic Digestion (e.g., Trypsin) p1->p2 p3 Peptide Desalting (C18 Cleanup) p2->p3 a1 Chiral LC Separation or Chiral Derivatization + RP-LC p3->a1 a2 High-Resolution MS1 Scan a1->a2 a3 Data-Dependent MS/MS (HCD/CID) a2->a3 d1 Database Search (e.g., MaxQuant) a3->d1 d2 Identify Diastereomeric Pairs (Same Sequence, Different RT) d1->d2 d3 Confirmation with Synthetic Standards d2->d3

Caption: Workflow for identifying D-lysine modified peptides.

Troubleshooting_Tree Troubleshooting D/L Isomer Separation cluster_no cluster_yes start Single peak observed for a suspected D/L peptide pair q1 Are you using a chiral column? start->q1 sol1 Switch to a dedicated chiral LC column. q1->sol1 No q2 Optimize LC Gradient q1->q2 Yes ans1_no No ans1_yes Yes sol2 Perform chiral derivatization (e.g., with FDAA) and re-run on a standard C18 column. sol3 Decrease gradient slope (e.g., 0.5% B per minute). q2->sol3 sol4 Try a different chiral column type. q2->sol4

Caption: Decision tree for troubleshooting isomer separation.

Chiral_Derivatization Principle of Chiral Derivatization cluster_before Before Derivatization cluster_reagent cluster_after After Derivatization L_pep L-Lys Peptide D_pep D-Lys Peptide reagent + label_en Enantiomers (Mirror Images, Not Separable on C18) fdaa Chiral Reagent (e.g., L-FDAA) L_L L-Lys + L-FDAA D_L D-Lys + L-FDAA label_di Diastereomers (Not Mirror Images, Separable on C18)

Caption: How chiral derivatization enables separation.

References

Validation & Comparative

A Comparative Guide to the Validation of Fmoc-D-Lys-OH.HCl Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount to the success of their work. Fmoc-D-Lys-OH.HCl (Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride) is a critical building block in the synthesis of peptides, and its purity directly impacts the yield, quality, and biological activity of the final product. This guide provides a comprehensive comparison of analytical methods for the validation of this compound purity, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining both chemical and chiral purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identity confirmation and the characterization of potential impurities.

Data Presentation

The following table summarizes the typical performance characteristics of the primary analytical methods used for the validation of this compound purity. These values are based on a synthesis of information from supplier specifications, general validation studies for Fmoc-amino acids, and typical instrument performance.

Parameter Chiral HPLC Achiral HPLC (RP-HPLC) Quantitative NMR (qNMR) Mass Spectrometry (LC-MS)
Purpose Enantiomeric PurityChemical Purity, Impurity ProfileIdentity, Purity, QuantificationIdentity, Impurity Identification
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.01%~0.1%pg - ng level
Limit of Quantitation (LOQ) ~0.05% of the major enantiomer~0.05%~0.3%ng - µg level
Linearity (R²) >0.999>0.999>0.99Semi-quantitative
Accuracy (% Recovery) 98-102%98-102%95-105%N/A (for identification)
Precision (% RSD) < 2.0%< 2.0%< 3.0%N/A (for identification)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible validation of this compound purity. Below are the protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the D- and L-enantiomers of Fmoc-Lys-OH.HCl.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Lux Cellulose-1 or CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid, TFA). A typical starting point is 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of Fmoc-L-Lys-OH.HCl to determine its retention time.

    • Inject the this compound sample.

    • Identify the peaks corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric purity by determining the peak area percentage of the D-enantiomer relative to the total peak area of both enantiomers. A typical specification for enantiomeric purity is ≥99.5%.[1]

Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to identify any process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks. Typical purity specifications are ≥98.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

NMR spectroscopy is a powerful tool for confirming the structure of this compound and for quantitative purity determination (qNMR).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Sample Preparation:

    • For Identity: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

    • For qNMR: Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent and ensure complete dissolution.

  • Procedure:

    • Acquire a ¹H NMR spectrum. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery.

    • Identity Confirmation: Compare the chemical shifts and coupling constants of the acquired spectrum with a reference spectrum or with the expected values for the structure of this compound.

    • Purity Calculation (qNMR):

      • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

      • Calculate the purity using the following formula:

        where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

        • IS = Internal Standard

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: Positive ion mode.

  • Procedure:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.

    • Acquire the mass spectrum.

    • Look for the molecular ion peak [M+H]⁺ corresponding to the expected molecular weight of Fmoc-D-Lys-OH (C₂₁H₂₄N₂O₄), which is approximately 369.18 g/mol . The HCl salt will dissociate in the ESI source.

Mandatory Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow start This compound Sample identity Identity Confirmation start->identity purity Purity Assessment start->purity nmr NMR Spectroscopy identity->nmr ms Mass Spectrometry identity->ms chiral_hplc Chiral HPLC purity->chiral_hplc rp_hplc Achiral RP-HPLC purity->rp_hplc qnmr Quantitative NMR (qNMR) purity->qnmr report Certificate of Analysis nmr->report Structural Confirmation ms->report Molecular Weight Confirmation chiral_hplc->report Enantiomeric Purity rp_hplc->report Chemical Purity qnmr->report Absolute Purity

Caption: Workflow for the purity validation of this compound.

Logical Relationship of Purity Parameters

This diagram illustrates the relationship between the different aspects of purity that are assessed for this compound.

Purity_Parameters total_purity Overall Purity of This compound chemical_purity Chemical Purity total_purity->chemical_purity enantiomeric_purity Enantiomeric Purity total_purity->enantiomeric_purity identity Correct Identity total_purity->identity process_impurities Process Impurities chemical_purity->process_impurities related_substances Related Substances (e.g., Fmoc-L-Lys-OH) enantiomeric_purity->related_substances correct_structure Correct Structure identity->correct_structure correct_mw Correct Molecular Weight identity->correct_mw

Caption: Relationship of purity parameters for this compound.

References

A Comparative Guide to the Reactivity of Fmoc-D-Lys-OH.HCl and Fmoc-L-Lys-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-D-Lys-OH.HCl and Fmoc-L-Lys-OH

Fmoc-L-Lysine-OH is the Nα-Fmoc protected form of the naturally occurring essential amino acid L-lysine.[1][2] Conversely, Fmoc-D-Lysine-OH is the protected form of D-lysine, a non-natural enantiomer.[2] These two compounds are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] The key structural difference lies in the three-dimensional arrangement of the substituents around the chiral α-carbon. This seemingly subtle difference can have profound implications for the biological activity and proteolytic stability of the resulting peptides.[3] While L-amino acids are the constituents of natural proteins, the incorporation of D-amino acids can render peptides resistant to enzymatic degradation.[3]

The hydrochloride salt of Fmoc-D-Lys-OH is often used to improve its solubility and handling characteristics.

Structural Comparison

The fundamental chemical properties of this compound and Fmoc-L-Lys-OH, such as molecular weight and elemental composition, are identical. The defining difference is their stereochemistry at the α-carbon.

G cluster_L Fmoc-L-Lys-OH cluster_D Fmoc-D-Lys-OH L_img mirror Mirror Plane D_img

Figure 1. Stereoisomers of Fmoc-Lys-OH.

Theoretical Reactivity Comparison

From a purely chemical standpoint, enantiomers exhibit identical reactivity in an achiral environment. This is because the activation energies for their reactions with achiral reagents are identical. However, the environment within a growing peptide chain during SPPS is chiral, as it is composed of L-amino acids (in most cases).

When coupling either Fmoc-D-Lys-OH or Fmoc-L-Lys-OH to a growing peptide chain composed of L-amino acids, the transition states formed are diastereomeric. Diastereomers have different physical and chemical properties, including different energies. Therefore, it is theoretically plausible that the activation energies for the coupling of Fmoc-D-Lys-OH and Fmoc-L-Lys-OH to an L-peptide chain could differ, leading to different reaction rates.

Despite this theoretical possibility, the practical differences in coupling efficiency and kinetics between D- and L-amino acids in standard Fmoc-SPPS are generally considered to be negligible for most amino acids under standard coupling conditions. However, for sterically hindered amino acids or under suboptimal coupling conditions, these differences might become more pronounced. To date, there is a lack of published, direct quantitative data systematically comparing the coupling kinetics of this compound and Fmoc-L-Lys-OH.

Data Presentation

To facilitate a direct comparison, experimental data on the coupling efficiency of this compound and Fmoc-L-Lys-OH should be collected and organized. The following table provides a template for summarizing such quantitative data.

ParameterThis compoundFmoc-L-Lys-OH
Coupling Time (min)
Coupling Reagent
Solvent
Temperature (°C)
Qualitative Kaiser Test Result
Quantitative Coupling Efficiency (%)
Racemization (%)

Experimental Protocols

To empirically determine and compare the reactivity of this compound and Fmoc-L-Lys-OH, a standardized experimental setup is crucial. The following protocols describe a method for assessing coupling efficiency in Fmoc-SPPS.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the standard steps for incorporating an amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-D/L-Lys-OH (with activating agent, e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Monitor Monitor Coupling Completion (Kaiser/Chloranil Test) Wash2->Monitor Monitor->Coupling If incomplete, recouple Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat If complete

Figure 2. Experimental workflow for a single coupling cycle in Fmoc-SPPS.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound and Fmoc-L-Lys-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Chloranil test reagents

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound or Fmoc-L-Lys-OH (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency: Perform a qualitative test (Kaiser or Chloranil test) to assess the presence of free primary or secondary amines, which indicates incomplete coupling.

Protocol for Kaiser Test (for Primary Amines)

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin. A blue color indicates an incomplete coupling reaction.

Reagents:

  • Solution A: 6% Ninhydrin in ethanol

  • Solution B: 80% Phenol in ethanol

  • Solution C: 1 mM KCN in pyridine

Procedure:

  • Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): The beads and/or the solution turn a deep blue.

    • Negative (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol for Chloranil Test (for Secondary Amines)

The Chloranil test is used to detect secondary amines, such as the N-terminus of proline, and can also be used for primary amines.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF

  • Solution B: 2% p-Chloranil in DMF

Procedure:

  • Place a small sample of resin beads in a test tube.

  • Add 1-2 drops of Solution A and 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): The beads turn blue or green.

    • Negative (Complete Coupling): The beads remain colorless or yellowish.

Conclusion

The choice between incorporating this compound and Fmoc-L-Lys-OH into a peptide sequence is primarily driven by the desired biological properties of the final product. While their chemical reactivity during SPPS is theoretically similar due to their enantiomeric nature, subtle differences may arise from diastereomeric interactions with the chiral peptide chain. The provided experimental protocols offer a robust framework for researchers to quantitatively assess any potential differences in coupling efficiency and kinetics under their specific synthesis conditions. Such empirical data is invaluable for optimizing peptide synthesis protocols and ensuring the desired purity and yield of the final peptide product.

References

D-Lysine vs. L-Lysine in Peptide Synthesis: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating D-lysine versus the natural L-lysine enantiomer in a peptide sequence can have profound implications for its therapeutic potential. This guide provides an objective comparison of their effects on biological activity, supported by experimental data, and outlines detailed protocols for relevant assays.

The strategic substitution of L-amino acids with their D-enantiomers is a well-established method to enhance the pharmacokinetic properties of peptide-based therapeutics.[1] Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo efficacy.[1] The incorporation of D-amino acids, such as D-lysine, can significantly increase a peptide's resistance to this enzymatic breakdown.[1][2] This guide focuses on the specific effects of D-lysine substitution, exploring its impact on enzymatic stability, antimicrobial activity, cytotoxicity, and receptor binding.

Enhanced Enzymatic Stability

A primary advantage of substituting L-lysine with D-lysine is the marked increase in resistance to proteolytic degradation.[1][2] Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, thereby protecting the peptide bond from hydrolysis.[2][3]

Studies have consistently demonstrated this enhanced stability. For example, modifying the C-terminus of short L-peptides with D-amino acids has been shown to significantly boost their stability against proteases like proteinase K.[2] While the all-L-peptides were completely degraded within 4 hours, the D-amino acid modified versions had 15% remaining after 24 hours.[2] In another study, an all D-lysine analogue of the antimicrobial peptide HPA3NT3-A2 (HPA3NT3-A2D) showed an increased half-life in serum and maintained its antimicrobial activity, whereas the all L-lysine version did not.[3]

Impact on Antimicrobial Activity and Cytotoxicity

In the context of antimicrobial peptides (AMPs), the substitution of L-lysine with D-lysine presents a trade-off between antimicrobial potency and toxicity to host cells. This modulation can lead to a more favorable therapeutic index.

A study on the hybrid antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions revealed that:

  • Antimicrobial activity: The introduction of D-lysine caused moderate decreases in antimicrobial activity.[4][5] For instance, replacing L-lysine with D-lysine at the first and thirteenth positions resulted in a two to four-fold increase in the minimum inhibitory concentration (MIC) values against various bacterial strains.[4]

  • Eukaryotic cell toxicity: A much more significant reduction was observed in toxicity to eukaryotic cells.[4][5] The all-L CM15 peptide was highly hemolytic and toxic to murine macrophages, while the D-lysine-containing analogs were substantially less so.[5][6]

  • Structural changes: Circular dichroism studies indicated a progressive loss of helical secondary structure with the introduction of D-lysine residues.[4][5] This disruption of the amphipathic α-helix, which is often crucial for lytic activity against both bacterial and eukaryotic membranes, likely underlies the observed changes in bioactivity.

This strategic substitution can therefore yield peptides with a better safety profile, a critical factor in drug development.

Effects on Receptor Binding Affinity

While beneficial for stability, substituting a critical L-lysine residue with its D-enantiomer can drastically alter a peptide's conformation and its ability to bind to its target receptor. If the lysine side chain and its specific stereochemistry are essential for the interaction, this "chirality switch" can lead to a significant loss of affinity.

For example, in a study of cyclic peptides designed to target heat shock protein 90 (Hsp90), inverting a single L-lysine to a D-lysine residue dramatically reduced the compound's binding affinity, increasing the IC50 value from approximately 3.9 µM to 25 µM.[7] This highlights that both the electrostatic interactions of the lysine side chain and the specific orientation of the amino acid are critical for binding in this case.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies, comparing the biological activity of peptides synthesized with D-lysine versus L-lysine.

PeptideD-Lysine PositionsTarget OrganismMIC (µM)[4]
CM15 (all L) -S. aureus2
S. epidermidis2
E. coli1
P. aeruginosa (PA103)2
D1,13 1, 13S. aureus4
S. epidermidis8
E. coli4
P. aeruginosa (PA103)8
D3,13 3, 13S. aureus4
S. epidermidis4
E. coli2
P. aeruginosa (PA103)4
D3,7,13 3, 7, 13S. aureus8
S. epidermidis8
E. coli4
P. aeruginosa (PA103)8
PeptideD-Lysine PositionsHemolytic Activity (% at 64 µM)[6]Cytotoxicity (LD50 in µM)[6]
CM15 (all L) -~85%18
D1,13 1, 13~16%130
D3,13 3, 13<6%78
D3,14 3, 14<6%>128
D3,7,13 3, 7, 13<1%98
PeptideChirality of LysineTargetIC50 (µM)[7]
Compound 1 L-LysineHsp90~3.9
Compound 19 D-LysineHsp90~25

Visualizations

Proteolytic_Resistance Mechanism of Enhanced Proteolytic Resistance cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Lysine Peptide Chain Cleavage Degraded Fragments L_Peptide->Cleavage Recognized & Cleaved D_Peptide D-Lysine Peptide Chain No_Cleavage Intact Peptide (Stable) D_Peptide->No_Cleavage Not Recognized Protease Protease (Enzyme) Protease->L_Peptide Protease->D_Peptide

Caption: D-Lysine substitution enhances peptide stability by preventing recognition and cleavage by proteases.

Experimental_Workflow Experimental Workflow for Comparing Peptide Analogs cluster_activity Activity Assays Synthesis Peptide Synthesis (L-Lys vs D-Lys analogs) Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Stability Enzymatic Stability Assay (e.g., with Trypsin, Serum) Purification->Stability Activity Biological Activity Assays Purification->Activity Data Data Analysis & Comparison Stability->Data Antimicrobial Antimicrobial (MIC Assay) Cytotoxicity Cytotoxicity/Hemolysis Assay Binding Receptor Binding Assay (IC50) Antimicrobial->Data Cytotoxicity->Data Binding->Data

Caption: Workflow for the synthesis and comparative evaluation of D-lysine and L-lysine peptide analogs.

Experimental Protocols

Protease Stability Assay

This protocol assesses the stability of peptide analogs in the presence of a specific protease or serum.

Materials:

  • Peptide stock solutions (L-lysine and D-lysine analogs)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., 10 mM Tris, pH 7.5-8.0)

  • Quenching solution (e.g., SDS-PAGE sample buffer, or 10% Trifluoroacetic Acid)

  • Analysis equipment (e.g., HPLC-MS or SDS-PAGE setup)

Procedure:

  • Prepare a reaction mixture containing the peptide at a final concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Initiate the reaction by adding the protease (e.g., 10 ng of trypsin) or serum (e.g., 25-50% final concentration) to the peptide solution.[3][6]

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 5, 10, 30, 60 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.[6]

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the samples to determine the amount of intact peptide remaining. This can be done by:

    • SDS-PAGE: Separate the quenched samples on a Tris/Tricine gel, stain with Coomassie Blue, and quantify the peptide band intensity relative to the zero time point.[6]

    • RP-HPLC: Separate the peptide from its degradation products and quantify the peak area of the intact peptide.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solutions

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (plate reader)

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the growth medium.[8]

  • Prepare serial two-fold dilutions of the peptide solutions in the 96-well plate.

  • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the diluted peptide solutions.

  • Include positive controls (bacteria with medium only) and negative controls (sterile medium only).[8]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by measuring the optical density at 550-600 nm. The MIC is the lowest peptide concentration showing no visible turbidity.[8]

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), an indicator of cytotoxicity.

Materials:

  • Peptide stock solutions

  • Freshly drawn human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

  • Sterile microcentrifuge tubes and 96-well plates

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Add the RBC suspension to a 96-well plate.

  • Add serial dilutions of the peptides to the wells.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Cell-Based Cytotoxicity Assay (e.g., MTT or WST-8 Assay)

This protocol assesses the effect of the peptides on the viability of eukaryotic cell lines.

Materials:

  • Peptide stock solutions

  • Eukaryotic cell line (e.g., HaCaT keratinocytes, RAW264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Sterile 96-well cell culture plates

  • MTT or WST-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.[9]

  • Replace the medium with fresh medium containing serial dilutions of the peptides.

  • Incubate the cells for another 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours.[9]

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at 450 nm. The absorbance is proportional to the number of viable cells.

  • Calculate the cell viability relative to untreated control cells and determine the LD50 (the concentration of peptide that causes 50% cell death).

References

The Chirality Advantage: A Comparative Guide to D-Lysine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based therapeutics. This guide provides an objective comparison of peptides containing D-lysine versus their native L-lysine counterparts, supported by experimental data, to elucidate the structural and functional advantages conferred by this stereochemical modification.

The substitution of the naturally occurring L-lysine with its D-enantiomer offers a powerful tool to modulate the pharmacological properties of peptides. This simple change at the alpha-carbon can profoundly impact a peptide's stability, conformation, and biological activity, leading to enhanced therapeutic potential.

Enhanced Proteolytic Stability: A Shield Against Degradation

A primary challenge in the development of peptide therapeutics is their rapid degradation by endogenous proteases, which significantly shortens their in-vivo half-life and bioavailability.[1] The incorporation of D-lysine renders peptides highly resistant to proteolytic cleavage.[1][2] Proteases, being chiral enzymes, are stereospecific and typically recognize only L-amino acid residues.[3] By introducing a D-amino acid, the peptide bond becomes a poor substrate for these enzymes, leading to a dramatic increase in stability.[3]

For instance, studies on the antimicrobial peptide CM15 have shown that while the native L-lysine-containing peptide is readily degraded by trypsin within 20 minutes, a diastereomer containing D-lysine at positions 3 and 7 (D3,7,13) shows minimal digestion under the same conditions.[1][2] This enhanced stability is a critical attribute for developing peptides with sustained therapeutic effects.

Table 1: Comparative Proteolytic Stability of L-Lysine vs. D-Lysine Peptides

PeptideProteaseIncubation TimeRemaining Peptide (%)Reference
CM15 (all L-amino acids)Trypsin20 min~0%[1][2]
D3,13-CM15 (D-Lys at pos. 3, 13)Trypsin20 min~0%[1][2]
D3,7,13-CM15 (D-Lys at pos. 3, 7, 13)Trypsin> 20 min>95%[1][2]
Polybia-CP (L-Lys)Trypsin1 hDegraded[4]
D-lys-CP (D-Lys)Trypsin1 hStable[4]

Modulation of Secondary Structure and Biological Activity

The introduction of a D-amino acid can disrupt the native secondary structure of a peptide, such as an α-helix.[5][6] This conformational change is dependent on the number and position of the D-lysine substitutions.[5] While significant disruption of secondary structure can sometimes lead to a loss of activity, strategic placement of D-lysine can fine-tune the biological function, often leading to improved therapeutic indices.

In the case of antimicrobial peptides (AMPs), a certain degree of helicity is often required for their membrane-disrupting activity. However, high helicity can also lead to toxicity against host cells. The incorporation of D-lysine can reduce the α-helical content, which has been shown to correlate with a significant decrease in hemolytic activity and cytotoxicity towards mammalian cells, while retaining potent antimicrobial activity.[1][2][5]

Table 2: Comparison of Biological Activity of L-Lysine vs. D-Lysine Containing Antimicrobial Peptides (AMPs)

PeptideTarget OrganismMIC (μM)% Hemolysis (at 64 μM)LD50 (μM) vs. MacrophagesReference
CM15 (all L-Lys) E. coli0.5~50%3.8[1][2]
S. aureus0.5
D1,13-CM15 E. coli2~25%5.4[1][2]
S. aureus1
D3,13-CM15 E. coli4<6%78[1][2]
S. aureus2
D3,7,13-CM15 E. coli8<1%98[1][2]
S. aureus4

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Lysine Containing Peptides

Objective: To synthesize peptides with site-specific incorporation of D-lysine.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[7][8]

  • First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin. For D-lysine incorporation at a specific position, the corresponding Fmoc-D-Lys(Boc)-OH is used at the desired cycle.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.[9]

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either L or D) using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF, and add it to the resin to form the peptide bond.[10]

  • Repeat: Repeat the deprotection and coupling steps sequentially until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Protease Degradation Assay

Objective: To assess the stability of peptides against proteolytic enzymes.

Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide (both L- and D-lysine versions) in a suitable buffer (e.g., Tris-HCl or PBS).

  • Enzyme Preparation: Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.

  • Digestion Reaction: Mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w). Incubate the mixture at 37°C.[12]

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA) or by heating.[13]

  • Analysis: Analyze the samples by RP-HPLC.[14] The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time. The percentage of remaining peptide is calculated relative to the 0-minute time point.[15]

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of peptides in different environments.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.[5] For membrane-mimicking environments, a solution of 50% trifluoroethanol (TFE) in buffer can be used.[11]

  • Blank Measurement: Record a baseline spectrum of the buffer or TFE solution alone in a quartz cuvette (typically 1 mm path length).[3]

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions. The typical wavelength range for secondary structure analysis is 190-260 nm.[5]

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Structure Estimation: The resulting spectrum can be qualitatively analyzed for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coils (negative band around 198 nm).[5]

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis spps Solid-Phase Peptide Synthesis (L- and D-Lysine Peptides) purification RP-HPLC Purification spps->purification characterization Mass Spec & Analytical HPLC purification->characterization stability Proteolytic Stability Assay (Trypsin Digestion) characterization->stability structure Secondary Structure Analysis (Circular Dichroism) characterization->structure activity Biological Activity Assays (MIC, Hemolysis, Cytotoxicity) characterization->activity

Caption: Workflow for synthesis and comparative analysis of D-lysine peptides.

protease_assay_workflow start Start: Purified L- and D-Lys Peptides prepare_solutions Prepare Peptide and Trypsin Solutions start->prepare_solutions incubation Incubate Peptides with Trypsin at 37°C prepare_solutions->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quench Quench Reaction (e.g., with TFA) sampling->quench hplc Analyze Samples by RP-HPLC quench->hplc data_analysis Quantify Remaining Peptide (Peak Area vs. Time) hplc->data_analysis end End: Compare Stability Profiles data_analysis->end

Caption: Workflow for the in vitro protease degradation assay.

Conclusion

The incorporation of D-lysine into peptides is a robust strategy for overcoming the inherent limitations of their L-amino acid counterparts. The primary advantages of enhanced proteolytic stability and the ability to modulate secondary structure and biological activity make D-lysine substitution a critical tool in the design of novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of D-lysine-containing peptides for therapeutic applications.

References

A Comparative Analysis of Fmoc vs. Boc Protection for D-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing yield, purity, and overall efficiency. For the non-proteinogenic amino acid D-lysine, a common constituent in metabolically stable peptide therapeutics, the choice between the two most prevalent α-amino protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), presents distinct advantages and disadvantages. This guide provides a comprehensive comparison of Fmoc and Boc protection strategies for D-lysine, supported by established chemical principles and experimental data from the broader field of peptide chemistry.

Executive Summary

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality and the chemical conditions required for deprotection. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring acids like trifluoroacetic acid (TFA) for cleavage. This dictates the choice of side-chain protecting groups and the overall synthetic strategy. For D-lysine, the most common derivatives are Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(Z)-OH (or Boc-D-Lys(2-Cl-Z)-OH).

The Fmoc strategy, utilizing Fmoc-D-Lys(Boc)-OH, is now the predominant method due to its milder final cleavage conditions and the orthogonality between the base-labile α-amino protection and the acid-labile side-chain protection.[1][][] This allows for the synthesis of complex peptides with acid-sensitive modifications. The Boc strategy, while historically significant, involves harsher acidic conditions for final deprotection, which can be detrimental to sensitive peptide sequences. However, it remains a robust and valuable technique, particularly for long or aggregation-prone sequences.

Data Presentation: A Quantitative Comparison

While direct head-to-head quantitative data for the D-isomers of lysine is not extensively available in the literature, the following tables summarize the expected performance characteristics based on well-established principles of Fmoc and Boc chemistry in SPPS.

ParameterFmoc-D-Lys(Boc)-OHBoc-D-Lys(Z)-OHReferences
α-Amino Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)[1][]
Side-Chain Protecting Group Boc (tert-butyloxycarbonyl)Z (Benzyloxycarbonyl) or 2-Cl-Z[1][]
α-Amino Deprotection Reagent 20-50% Piperidine in DMF50% TFA in DCM[1][4]
Side-Chain Deprotection Strong acid (e.g., TFA) during final cleavageVery strong acid (e.g., HF)[]
Typical Coupling Efficiency >99%High, but can be sequence-dependent[]
Solubility in DMF/NMP GoodGenerally good[5]

Table 1: Key Characteristics of Fmoc- and Boc-Protected D-Lysine Derivatives

Performance MetricFmoc StrategyBoc StrategyReferences
Deprotection Conditions Mildly basicStrongly acidic[1][]
Orthogonality High (Fmoc/tBu)Quasi-orthogonal (Boc/Bzl)[][]
Compatibility with Acid-Labile Residues HighLow[]
Common Side Reactions Aspartimide formation, diketopiperazine formationt-butyl cation alkylation of sensitive residues (Trp, Met)[4][6]
Final Cleavage Conditions Mild (TFA-based cocktails)Harsh (HF)[]
Automation Compatibility ExcellentGood[5]

Table 2: Comparative Performance of Fmoc and Boc Strategies in SPPS

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and informed decision-making.

Protocol 1: Fmoc-SPPS of a D-Lysine Containing Peptide

This protocol outlines a standard cycle for the incorporation of Fmoc-D-Lys(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Boc-SPPS of a D-Lysine Containing Peptide

This protocol describes a typical cycle for the incorporation of Boc-D-Lys(Z)-OH.

  • Resin Swelling: Swell the resin (e.g., MBHA resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resin with 10% DIPEA in DCM.

    • Wash with DCM.

  • Coupling:

    • Dissolve Boc-D-Lys(Z)-OH (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF. Add DIPEA (3 eq.).

    • Add the coupling mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Continue with the deprotection, neutralization, and coupling steps.

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Perform HF cleavage at 0°C for 1-2 hours in the presence of a scavenger like anisole.

    • Evaporate the HF, precipitate the peptide in cold diethyl ether, and lyophilize.

Visualizing the Workflows and Chemical Logic

Diagrams created using Graphviz (DOT language) help to clarify the chemical structures, experimental workflows, and decision-making processes.

chemical_structures cluster_fmoc Fmoc-D-Lys(Boc)-OH cluster_boc Boc-D-Lys(Z)-OH fmoc_lys D-Lysine Backbone fmoc Fmoc Group (α-amino) fmoc->fmoc_lys Base-labile boc_side Boc Group (ε-amino) boc_side->fmoc_lys Acid-labile boc_lys D-Lysine Backbone boc_alpha Boc Group (α-amino) boc_alpha->boc_lys Acid-labile z_side Z Group (ε-amino) z_side->boc_lys Strong Acid/ H₂-labile

Caption: Chemical structures of Fmoc- and Boc-protected D-lysine.

deprotection_workflows cluster_fmoc Fmoc Strategy Workflow cluster_boc Boc Strategy Workflow fmoc_start Resin-Bound Peptide (N-term Fmoc) fmoc_deprotect Deprotection: 20% Piperidine/DMF fmoc_start->fmoc_deprotect fmoc_couple Couple next Fmoc-AA-OH fmoc_deprotect->fmoc_couple fmoc_end Repeat Cycle fmoc_couple->fmoc_end fmoc_end->fmoc_start fmoc_final Final Cleavage: TFA Cocktail fmoc_end->fmoc_final boc_start Resin-Bound Peptide (N-term Boc) boc_deprotect Deprotection: 50% TFA/DCM boc_start->boc_deprotect boc_neutralize Neutralization: DIPEA/DCM boc_deprotect->boc_neutralize boc_couple Couple next Boc-AA-OH boc_neutralize->boc_couple boc_end Repeat Cycle boc_couple->boc_end boc_end->boc_start boc_final Final Cleavage: Anhydrous HF boc_end->boc_final

Caption: Comparative deprotection workflows for Fmoc and Boc strategies.

Caption: Decision flowchart for selecting a D-lysine protection strategy.

Conclusion and Recommendations

The choice between Fmoc and Boc protection for D-lysine is contingent on the specific requirements of the peptide being synthesized.

  • Fmoc-D-Lys(Boc)-OH is the recommended choice for most applications due to the milder deprotection and cleavage conditions, which preserve the integrity of sensitive functional groups and allow for a wider range of peptide modifications.[] Its compatibility with automated synthesis and the high purity of commercially available reagents further solidify its position as the industry standard.[5]

  • Boc-D-Lys(Z)-OH remains a viable and sometimes advantageous option for the synthesis of long and difficult peptide sequences. The strong acidity of the deprotection and cleavage steps in the Boc strategy can help to disrupt secondary structures and prevent aggregation on the solid support. However, the requirement for specialized equipment to handle hazardous reagents like HF makes it less accessible for many laboratories.

For researchers in drug development, the Fmoc strategy offers greater flexibility for creating complex and modified peptide therapeutics. The well-defined orthogonality of the Fmoc/Boc system in Fmoc-D-Lys(Boc)-OH provides a robust and reliable platform for modern peptide synthesis.

References

A Comparative Guide to the Characterization of Peptides Containing D-Lysine Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of peptides incorporating D-lysine, a non-natural amino acid, with their L-lysine counterparts. The primary analytical technique discussed is Circular Dichroism (CD) spectroscopy, a powerful method for examining peptide secondary structure. The incorporation of D-lysine is achieved during solid-phase peptide synthesis (SPPS) using building blocks such as Fmoc-D-Lys-OH.HCl. It is important to note that while this compound is the starting material, the N-terminal Fmoc protecting group is cleaved during synthesis. The final peptide, therefore, contains D-lysine residues, and it is the impact of this stereochemical change on the peptide's structure that is the focus of this analysis.

The introduction of D-amino acids into a peptide sequence can significantly alter its three-dimensional structure, which in turn affects its biological activity, stability, and therapeutic potential. CD spectroscopy is an invaluable tool for probing these conformational changes.

Impact of D-Lysine Incorporation on Peptide Secondary Structure: A Case Study

A study on the antimicrobial peptide CM15 and its diastereomeric analogs, where L-lysine residues were systematically replaced with D-lysine, provides compelling evidence of the structural consequences of such substitutions. The data from these experiments, analyzed by CD spectroscopy, reveals a progressive loss of helical secondary structure with an increasing number of D-lysine substitutions.[1][2][3][4]

Table 1: Comparison of Helical Content in CM15 and its D-Lysine Analogs

Peptide DesignationSequence (D-amino acids in lowercase)Helical Content (%)*% of Original Helical Content (CM15)
CM15KWKLFKKIGAVLKVL-NH2~65%100%
D¹,¹³k WKLFKKIGAVLk VL-NH2~55%~84%
D³,¹³KWk LFKKIGAVLk VL-NH2~45%~70%
D³,¹⁴KWk LFKKIGAVLKk L-NH2~45%~70%
D³,⁷,¹³KWk LFk KIGAVLk VL-NH2~26%~40%
D³,⁶,⁷,¹³,¹⁴KWk LFkk IGAVLkk L-NH2~0% (random coil)~0%

*Helical content was estimated from CD spectra in the presence of lipid vesicles mimicking a bacterial membrane environment.[1][3][4]

As the data indicates, substitutions of D-lysine near the ends of the peptide (D¹,¹³) result in a modest decrease in helicity.[1][4] However, as more D-lysine residues are incorporated, particularly within the core of the peptide, there is a significant disruption of the α-helical structure, eventually leading to a random coil conformation.[1][3] This loss of defined secondary structure correlated with a reduction in toxicity to eukaryotic cells, highlighting the potential of D-amino acid substitution in enhancing the therapeutic index of antimicrobial peptides.[1][2][4]

Experimental Protocols

A standard experimental protocol for the characterization of a synthetic peptide, such as one containing D-lysine, by CD spectroscopy is outlined below.

1. Peptide Synthesis and Purification:

  • The peptide is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.[5]

  • This compound, along with other protected amino acids, is sequentially coupled to a solid support resin.

  • Following assembly, the peptide is cleaved from the resin, and all protecting groups are removed.

  • The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • The purity and identity of the final peptide are confirmed by mass spectrometry.

2. Sample Preparation for CD Spectroscopy:

  • A stock solution of the purified peptide is prepared in an appropriate buffer, such as 10 mM phosphate buffer at a desired pH (e.g., 7.0).[6][7]

  • The concentration of the peptide solution must be accurately determined. This can be done using UV absorbance if the peptide contains aromatic residues (tryptophan or tyrosine) or by other quantitative amino acid analysis methods.[8]

  • For far-UV CD (190-260 nm), a typical peptide concentration is around 50-100 µM.[6][7]

  • A buffer blank (the buffer solution without the peptide) must also be prepared for background correction.[6]

3. CD Spectrometer Setup and Data Acquisition:

  • The CD spectropolarimeter is purged with nitrogen gas.[8]

  • A quartz cuvette with a suitable path length (commonly 1 mm for far-UV) is used.[6]

  • The instrument parameters are set, including the wavelength range (e.g., 195-260 nm), scan rate, and bandwidth.[6][8]

  • A baseline spectrum is first recorded using the buffer blank.[6]

  • The cuvette is then thoroughly rinsed and filled with the peptide solution, and the CD spectrum is recorded.[6]

  • Multiple scans are typically averaged to improve the signal-to-noise ratio.[9]

4. Data Processing and Analysis:

  • The buffer baseline spectrum is subtracted from the peptide sample spectrum.[6]

  • The resulting raw data, usually in millidegrees (mdeg), is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in centimeters.

  • The resulting spectrum is then analyzed. Characteristic spectral features indicate the presence of different secondary structures:

    • α-helix: Negative bands around 208 nm and 222 nm and a strong positive band around 193 nm.[10]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band below 200 nm.

Visualizing the Workflow

The logical flow from peptide design to conformational analysis can be represented as follows:

Peptide_Characterization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy Analysis start Design Peptide Sequence (with L- or D-Lys) spps Solid-Phase Peptide Synthesis (using this compound) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm sample_prep Sample Preparation (Accurate Concentration) ms_confirm->sample_prep Purified Peptide data_acq CD Data Acquisition (190-260 nm) sample_prep->data_acq data_proc Data Processing (Baseline Subtraction, Conversion to [θ]) data_acq->data_proc analysis Secondary Structure Analysis & Comparison data_proc->analysis end end analysis->end Structural Insights

Caption: Workflow for the synthesis and structural characterization of peptides containing D-lysine.

References

Unveiling Stereochemistry: A Comparative Guide to NMR Analysis of D-Lysine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry within a peptide is paramount for understanding its structure-activity relationship, efficacy, and safety. The incorporation of D-amino acids, such as D-lysine, can significantly impact a peptide's conformational stability, resistance to proteolysis, and biological activity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with an alternative method, High-Performance Liquid Chromatography (HPLC), for the confirmation of D-lysine stereochemistry in peptides, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. HPLC-Based Methods

The choice between NMR and HPLC for stereochemical analysis depends on several factors, including the sample complexity, the need for structural information beyond stereochemistry, and the available instrumentation.

FeatureNMR Spectroscopy with Chiral Derivatizing AgentsHPLC with Chiral Derivatizing Agents (e.g., Marfey's Method)
Principle Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct chemical shifts (Δδ) for D- and L-amino acid derivatives in the NMR spectrum.Formation of diastereomers with a CDA, resulting in different retention times (Δt R) during chromatographic separation on an achiral stationary phase.
Sample Preparation Peptide hydrolysis followed by derivatization of the resulting amino acids.Peptide hydrolysis followed by derivatization of the resulting amino acids.
Quantitative Data Chemical Shift Difference (Δδ) of Diastereomers: The difference in chemical shifts between the protons of the D- and L-lysine derivatives provides confirmation of stereochemistry. For example, using a chiral derivatizing agent, the α-proton of the D-lysine derivative might resonate at a different frequency compared to the L-lysine derivative.Retention Time Difference (Δt R) of Diastereomers: The L-amino acid derivative typically elutes before the corresponding D-isomer.[1] For lysine, which has two amino groups, both mono- and di-substituted derivatives can be formed, leading to multiple peaks. Using an excess of Marfey's reagent minimizes the mono-substituted product.[1]
Advantages - Provides detailed structural information about the entire molecule. - Non-destructive technique. - Can be used to study peptides in solution, closer to their native state.[2]- High sensitivity, allowing for the analysis of small sample quantities.[1] - Well-established and robust methodology (Marfey's method).[1][3] - Relatively rapid analysis time per sample.[1]
Disadvantages - Lower sensitivity compared to HPLC-MS. - Can suffer from signal overlap in complex peptide mixtures. - Requires specialized and expensive instrumentation.- Destructive method (peptide is hydrolyzed). - Provides no structural information beyond the amino acid composition and stereochemistry. - Derivatization reaction can sometimes be incomplete or produce side products.

Experimental Protocols

NMR-Based Analysis of D-Lysine Stereochemistry

This protocol outlines the general steps for determining the stereochemistry of lysine in a peptide using a chiral derivatizing agent (CDA) and 1D ¹H NMR spectroscopy.

1. Peptide Hydrolysis:

  • The peptide is completely hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • After hydrolysis, the acid is removed, typically by evaporation under vacuum.

2. Derivatization with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):

  • The amino acid hydrolysate is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

  • A chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), is added to the solution. The CDA reacts with the amino groups of lysine to form diastereomeric amides.

  • The reaction is typically carried out at room temperature and monitored for completion.

3. NMR Data Acquisition:

  • A high-resolution 1D ¹H NMR spectrum of the derivatized sample is acquired.

  • Key acquisition parameters to optimize include the number of scans for adequate signal-to-noise, spectral width, and relaxation delay.

4. Data Analysis:

  • The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).

  • The chemical shifts of specific protons in the diastereomeric derivatives are compared. Protons close to the newly formed stereocenter will exhibit the largest chemical shift differences (Δδ = δ(S,R) - δ(R,R)).

  • By comparing the spectrum of the unknown sample to that of derivatized standards of D- and L-lysine, the stereochemistry of the lysine in the original peptide can be unambiguously determined.

For more complex peptides or to gain further structural insights, 2D NMR experiments like NOESY and ROESY can be employed. These techniques rely on through-space correlations (Nuclear Overhauser Effect) to determine the proximity of protons, which can provide information about the relative stereochemistry of amino acid residues within the peptide's 3D structure.[4][5][6]

HPLC-Based Analysis (Marfey's Method)

Marfey's method is a widely used and reliable HPLC-based technique for determining the absolute configuration of amino acids.[1][3]

1. Peptide Hydrolysis:

  • The peptide is hydrolyzed using the same procedure as in the NMR protocol (6 M HCl, 110°C, 24 h).

2. Derivatization with Marfey's Reagent:

  • The amino acid hydrolysate is dissolved in a basic solution (e.g., 1 M NaHCO₃).

  • A solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone is added. The reagent reacts with the primary amino groups of the amino acids to form diastereomers.[1]

  • The reaction mixture is incubated at an elevated temperature (e.g., 40°C) for a specific time (e.g., 1 hour).[1]

  • The reaction is then quenched by the addition of an acid (e.g., 2 M HCl).[1]

3. HPLC Analysis:

  • The derivatized sample is analyzed by reverse-phase HPLC using a standard C18 column.

  • A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile).

  • Detection is performed using a UV detector at 340 nm, the absorbance maximum of the dinitrophenyl group.[3]

4. Data Analysis:

  • The retention times of the derivatized amino acids from the peptide hydrolysate are compared to those of derivatized D- and L-amino acid standards.

  • For most amino acids, the L-FDAA derivative of the L-amino acid elutes before the L-FDAA derivative of the D-amino acid.[1] By comparing the retention times, the stereochemistry of the lysine in the peptide can be determined.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Peptide Peptide Containing D-Lysine Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization with Chiral Agent AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Acquisition 1D/2D NMR Data Acquisition Diastereomers->NMR_Acquisition Spectrum NMR Spectrum NMR_Acquisition->Spectrum Analysis Spectral Analysis (Δδ) Spectrum->Analysis Stereochemistry Stereochemical Assignment Analysis->Stereochemistry

Workflow for NMR-based stereochemical analysis of D-lysine.

Logical_Relationship cluster_properties Impact on Peptide Properties D_Lysine D-Lysine in Peptide Proteolytic_Resistance Increased Proteolytic Resistance D_Lysine->Proteolytic_Resistance Conformation Altered 3D Conformation D_Lysine->Conformation Activity Modified Biological Activity D_Lysine->Activity L_Lysine L-Lysine in Peptide L_Lysine->Conformation L_Lysine->Activity

Impact of D-lysine incorporation on peptide properties.

References

D-Lysine Containing Peptides: A Comparative Guide to In Vitro and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, achieving sustained biological activity is paramount. A primary obstacle to this is the rapid degradation of peptides by endogenous proteases. The strategic incorporation of non-natural D-amino acids, such as D-lysine, in place of their naturally occurring L-isomers, has emerged as a robust strategy to enhance peptide stability. This guide provides a comprehensive comparison of the in vitro and in vivo stability of D-lysine containing peptides against their L-lysine counterparts and other alternatives, supported by experimental data and detailed protocols.

Enhanced Proteolytic Resistance of D-Lysine Peptides: A Head-to-Head Comparison

The substitution of L-lysine with D-lysine renders peptide bonds resistant to cleavage by common proteases, which are stereospecific for L-amino acids. This "chirality switch" significantly prolongs the half-life of peptides in biological matrices.[1]

A compelling example is the study of the antimicrobial peptide CM15. This 15-residue peptide, a hybrid of cecropin A and melittin, demonstrates the dramatic impact of D-lysine incorporation on proteolytic stability. While the parent L-CM15 peptide is readily degraded by trypsin and chymotrypsin, strategic substitutions with D-lysine confer remarkable resistance.

PeptideSequence (D-amino acids in lowercase)% Intact after 20 min with Trypsin% Intact after 20 min with Chymotrypsin
CM15 (all L-amino acid)KWKLFKKIGAVLKVL-NH2< 5%< 5%
D3,13-CM15KWk LFKKIGAVLk VL-NH2~5%~10%
D3,7,13-CM15KWk LFKk IGAVLk VL-NH2> 95%> 95%

Data adapted from a study on CM15 and its diastereomeric analogs. The results show that while the all-L CM15 is almost completely degraded within 20 minutes, the analog with three D-lysine substitutions (D3,7,13) remains largely intact.[2][3]

This enhanced stability is not limited to antimicrobial peptides. The principle of using D-amino acids to prolong in vivo circulation half-time is a widely recognized strategy in the development of peptide-based drugs for various therapeutic areas.[4]

In Vivo Stability and Pharmacokinetics

The increased resistance to proteolysis observed in vitro translates to improved pharmacokinetic profiles in vivo. Peptides containing D-amino acids generally exhibit longer half-lives, leading to prolonged therapeutic action.[1] While specific pharmacokinetic data for a direct L-lysine versus D-lysine peptide comparison is often embedded within broader drug development studies, the general consensus is that the incorporation of D-amino acids is a viable approach to enhance in vivo stability.[4]

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed protocols for common in vitro stability assays.

In Vitro Peptide Stability Assay in Human Plasma/Serum

This protocol outlines a standard procedure to evaluate the stability of a peptide in human plasma or serum, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Test peptide

  • Human plasma or serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN) for HPLC

  • Water, HPLC grade

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add 95 µL of human plasma or serum.

    • Pre-incubate the plasma/serum at 37°C for 10 minutes.

    • Add 5 µL of the peptide stock solution to the plasma/serum to achieve a final peptide concentration of 50 µg/mL.

    • Vortex briefly to mix.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the incubation mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to a tube containing 20 µL of 10% TFA.

  • Protein Precipitation:

    • Vortex the quenched sample.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate plasma/serum proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant.

    • Inject a suitable volume (e.g., 20 µL) of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½).

Protease Susceptibility Assay using SDS-PAGE

This method provides a qualitative or semi-quantitative assessment of a peptide's susceptibility to specific proteases.

Materials:

  • Test peptide

  • Protease (e.g., trypsin, chymotrypsin)

  • Appropriate protease buffer (e.g., Tris-HCl for trypsin)

  • SDS-PAGE gels and running buffer

  • Loading buffer (e.g., Laemmli buffer)

  • Coomassie Brilliant Blue or other suitable protein stain

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the test peptide at a final concentration of 1 mg/mL in the appropriate protease buffer.

    • Add the protease to the reaction mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Prepare a control sample without the protease.

  • Incubation: Incubate both the reaction and control tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 10, 20, 60 minutes), take an aliquot from the reaction and control tubes.

  • Reaction Termination: Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE Analysis:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize the peptide bands.

    • Destain the gel to reduce background staining.

    • The disappearance of the peptide band in the presence of the protease over time indicates degradation.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing peptide stability.

PeptideStabilityWorkflow cluster_invitro In Vitro Stability Assay start_invitro Peptide Solution plasma Incubate with Human Plasma/Serum (37°C) start_invitro->plasma quench Quench with Acid (e.g., TFA) plasma->quench precipitate Protein Precipitation (Centrifugation) quench->precipitate analyze Analyze Supernatant (RP-HPLC / LC-MS) precipitate->analyze data_invitro Determine Half-life (t½) analyze->data_invitro

Caption: Workflow for In Vitro Peptide Stability Assay.

ProteolyticDegradationPathway cluster_peptide Peptide Fate in Biological Milieu peptide Intact Peptide (L-Lysine Containing) protease Proteases (e.g., Trypsin, Chymotrypsin) peptide->protease Cleavage receptor Target Receptor peptide->receptor Binding fragments Inactive Peptide Fragments protease->fragments d_peptide Intact Peptide (D-Lysine Containing) d_peptide->receptor Binding resistance Resistance to Proteolysis d_peptide->resistance no_activity Loss of Activity fragments->no_activity activity Biological Activity receptor->activity resistance->protease

Caption: Proteolytic Degradation Pathway Comparison.

References

D-Lysine Modified Peptides: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of D-amino acids, particularly D-lysine, into peptide sequences is a cornerstone of modern therapeutic peptide design. This modification offers a crucial advantage: enhanced stability against enzymatic degradation.[1][2][3][4] Naturally occurring peptides composed exclusively of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic window. By introducing D-lysine, a non-natural stereoisomer, peptides become less recognizable to these enzymes, significantly prolonging their in vivo half-life.[1][2][3] Beyond stability, this "chirality switch" can also influence a peptide's three-dimensional structure, which in turn may alter its binding affinity and overall biological activity.[1]

This guide provides a comparative analysis of D-lysine modified peptides, focusing on their binding affinity. It summarizes experimental data, details common analytical protocols, and offers visual workflows to support researchers, scientists, and drug development professionals.

Data Presentation: Comparative Binding Affinity

The effect of D-lysine substitution on binding affinity is highly context-dependent. In some cases, the change in stereochemistry has a minimal impact on the binding constant, while in others, it can lead to significant alterations in activity or selectivity.

Table 1: Effect of D-Lysine Substitution on Antimicrobial Peptide (AMP) Activity

This table summarizes the findings on CM15, a potent antimicrobial peptide, and its analogues where L-lysine residues were substituted with D-lysine. The primary goal was to reduce toxicity to eukaryotic cells while retaining antimicrobial efficacy.

PeptideD-Lysine Substitution PositionsKey Findings
CM15 None (All L-amino acids)Potent, broad-spectrum antimicrobial activity but also exhibits significant toxicity to eukaryotic cells.[5]
D³,¹³ Positions 3 and 13Exhibited the greatest antimicrobial selectivity with substantially decreased toxicity to eukaryotic cells.[2]
D³,⁷,¹³ Positions 3, 7, and 13Showed a 4 to 16-fold decrease in antimicrobial activity compared to CM15, but was highly resistant to degradation by trypsin and chymotrypsin.[2][5]
D³,⁶,⁷,¹³,¹⁴ Positions 3, 6, 7, 13, 14Had little to no antibacterial activity at concentrations up to 128 μM.[5]

Table 2: Impact of L- to D-Amino Acid Inversion on Binding Affinity

This table presents a case study on a cyclic peptide designed to target Heat Shock Protein 90 (Hsp90), illustrating a significant reduction in binding affinity upon stereochemical inversion of a key lysine residue.

Compound IDKey ResidueTargetIC₅₀ (μM)
1 L-lysineHsp90~3.9
19 D-lysineHsp90~25
Data sourced from a study on Hsp90 inhibitors, demonstrating that the orientation of the lysine side chain is critical for binding. Inverting the stereochemistry from L to D resulted in a dramatic reduction in binding affinity.[6]

Experimental Protocols

Accurate determination of binding affinity is critical for peptide drug development. Several biophysical techniques are commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time. It provides kinetic data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Methodology:

  • Chip Preparation: Select a sensor chip (e.g., CM5) suitable for amine coupling. Activate the carboxyl groups on the surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8]

  • Ligand Immobilization: Inject the protein (ligand) over the activated chip surface. The primary amine groups on the ligand will form covalent bonds with the activated carboxyl groups. The amount of immobilized protein is monitored in real-time.[9][10]

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding.[8]

  • Analyte Injection: Inject the peptide (analyte) at various concentrations over the ligand-immobilized surface. A running buffer flows continuously to establish a stable baseline.

  • Binding Measurement: The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU) signal over time, generating a sensorgram.[11]

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine or high salt concentration) to dissociate the analyte from the ligand, preparing the surface for the next injection.[11]

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare the protein (macromolecule) and peptide (ligand) in the exact same buffer to minimize heat of dilution effects.[12] It is crucial to accurately determine the concentration of both components. The protein solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe.[12][13][14]

  • Degassing: Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • Titration: A series of small, precise injections of the peptide solution are made into the protein-containing sample cell while stirring.[15]

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes that occur after each injection as the peptide binds to the protein. A reference cell, containing only buffer, is used to subtract background heat effects.

  • Data Acquisition: The heat change per injection is plotted against the molar ratio of peptide to protein.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: the association constant (Kₐ, the inverse of Kₑ), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n).[13][14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique commonly used to detect and quantify peptide-protein interactions.

Methodology:

  • Coating: Immobilize the target protein or peptide onto the wells of a 96-well microplate. This is typically done overnight at 4°C in a coating buffer (e.g., carbonate-bicarbonate buffer).[16][17][18]

  • Blocking: Wash the plate to remove unbound molecules. Then, add a blocking buffer (e.g., Bovine Serum Albumin or non-fat dry milk in PBS) to cover any remaining non-specific binding sites on the plate surface.[16][17]

  • Incubation: Add the binding partner (the peptide or protein being tested) in various dilutions to the wells and incubate to allow binding to occur.

  • Detection: Wash the plate again. Add a specific primary antibody that recognizes the binding partner. Following another wash step, add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).[16]

  • Substrate Addition: After a final wash, add a chromogenic substrate that the enzyme will convert into a colored product.[19]

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is proportional to the amount of bound peptide/protein.

  • Data Analysis: A standard curve is generated to quantify the binding interaction and determine parameters like the half-maximal effective concentration (EC₅₀).

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways relevant to binding affinity studies.

G cluster_0 Phase 1: Preparation & Design cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation Peptide_Synthesis Peptide Synthesis (L-Lys vs D-Lys variants) QC Quality Control (Purity, Concentration) Peptide_Synthesis->QC Protein_Expression Target Protein Expression & Purification Protein_Expression->QC Assay_Choice Choose Assay(s) QC->Assay_Choice SPR SPR Analysis Data_Processing Process Raw Data SPR->Data_Processing ITC ITC Analysis ITC->Data_Processing ELISA ELISA ELISA->Data_Processing Assay_Choice->SPR Kinetics Assay_Choice->ITC Thermodynamics Assay_Choice->ELISA Endpoint Curve_Fitting Fit to Binding Models Data_Processing->Curve_Fitting Parameter_Extraction Extract Affinity Constants (Kd, Ka, IC50) Curve_Fitting->Parameter_Extraction Comparison Compare Affinities (D-Lys vs L-Lys) Parameter_Extraction->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for a Peptide Binding Affinity Study.

G Peptide D-Lysine Modified Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Affinity (Kd) Complex Peptide-Receptor Complex Receptor->Complex Adaptor Adaptor Protein Complex->Adaptor Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: Peptide-Induced Signaling Pathway.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Fmoc-D-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Fmoc-D-Lys-OH.HCl is critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help minimize risks and establish a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation. It may also cause respiratory irritation. Therefore, taking appropriate precautions is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound in various laboratory scenarios. It is imperative to always wear the minimum required PPE and to select additional equipment based on the specific procedures being performed.

Situation Required PPE Purpose
Minimum Requirement for all handling Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.Provides a baseline of protection against accidental spills and contact.
Weighing and handling the solid powder All minimum PPE plus a respiratory mask (e.g., N95).Protects against inhalation of the powdered chemical, which can cause respiratory irritation.
Handling solutions of the compound All minimum PPE. A face shield is recommended if there is a splash hazard.Protects the face and eyes from splashes of the dissolved chemical.
Cleaning up spills All minimum PPE plus a respiratory mask. For large spills, a full-face respirator may be necessary.Ensures protection from both dust and potential vapors during cleanup.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_and_Inspect Receive and Inspect Container Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Properly Intact Gather_PPE Gather All Necessary PPE Store_Properly->Gather_PPE Weigh_Solid Weigh Solid in a Fume Hood Gather_PPE->Weigh_Solid Prepare_Solution Prepare Solution in a Fume Hood Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Chemical Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Container Clearly Segregate_Waste->Label_Waste Dispose_per_Regulations Dispose According to Institutional and Local Regulations Label_Waste->Dispose_per_Regulations

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

1. Weighing the Solid Compound:

  • Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required PPE, including a respiratory mask.

  • Procedure: Use a clean spatula and weighing paper or a weighing boat. Handle the container and spatula with care to avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.

  • Post-weighing: Securely close the container of this compound and return it to its designated storage location.

2. Preparing Solutions:

  • Preparation: All solution preparations should be conducted in a chemical fume hood. Ensure all necessary PPE is worn.

  • Solvent Selection: this compound is soluble in dimethylformamide (DMF).

  • Procedure: Slowly add the weighed solid to the solvent while stirring to ensure it dissolves completely. Avoid splashing. If heating is required to aid dissolution, do so with caution and ensure adequate ventilation.

  • Storage of Solutions: If not for immediate use, store solutions in clearly labeled, sealed containers in a cool, dark place.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.

  • Decontamination: All surfaces and equipment that have come into contact with the chemical should be decontaminated using a suitable solvent and cleaning agent.

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and regulations in your area.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.